Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-6-2-1-3-10(6)5-9-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZGQWMFODAEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478209 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-27-9 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. This document details the core synthetic pathway, including experimental protocols and quantitative data, to support research and development in this area.
Introduction
The pyrrolo[1,2-c]pyrimidine ring system is a nitrogen-containing fused heterocycle that has garnered attention in the field of drug discovery. Its structural features make it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on a common and effective synthetic route to this compound, a key intermediate for the synthesis of a variety of derivatives. The synthesis involves a three-step process commencing with the formylation of pyrrole, followed by a condensation reaction to construct the fused ring system, and concluding with the hydrolysis of an ester intermediate.
Core Synthetic Pathway
The most prevalent and well-documented synthesis of this compound proceeds through the following three key steps:
-
Vilsmeier-Haack Formylation of Pyrrole: Synthesis of the key precursor, pyrrole-2-carbaldehyde, from pyrrole.
-
Condensation with Ethyl Isocyanoacetate: Formation of the ethyl ester of the target molecule, ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to yield the final this compound.
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various substituted ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylates, the direct precursors to the corresponding carboxylic acids. The primary synthetic method involves the base-induced condensation of a substituted pyrrole-2-carbaldehyde with ethyl isocyanoacetate.
| Starting Pyrrole-2-carbaldehyde Derivative | Base | Solvent | Yield (%) | Reference |
| Pyrrole-2-carbaldehyde | DBU | Acetonitrile | 75 | [1] |
| 5-Methylpyrrole-2-carbaldehyde | DBU | Acetonitrile | 68 | [1] |
| 4,5-Dibromopyrrole-2-carbaldehyde | DBU | Acetonitrile | 55 | [1] |
| 5-Chloropyrrole-2-carbaldehyde | DBU | Acetonitrile | 62 | [1] |
| 3,5-Dimethylpyrrole-2-carbaldehyde | DBU | Acetonitrile | 33 | [1] |
Experimental Protocols
Step 1: Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)
This procedure outlines the formylation of pyrrole to produce the essential precursor, pyrrole-2-carbaldehyde.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrrole.
Materials:
-
Pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane, anhydrous
-
Sodium acetate
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Ice
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (35 mL, 0.45 mol) in an ice bath, slowly add phosphorus oxychloride (42.2 mL, 0.45 mol) while maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
Cool the resulting Vilsmeier reagent back to 0°C and add a solution of freshly distilled pyrrole (26.8 g, 0.4 mol) in anhydrous 1,2-dichloroethane (100 mL) dropwise, keeping the temperature below 20°C.
-
Once the addition is complete, heat the reaction mixture to 50°C for 15 minutes.
-
Cool the mixture in an ice bath and add a solution of sodium acetate (164 g, 2 mol) in water (400 mL).
-
Heat the mixture to reflux for 15 minutes to hydrolyze the intermediate.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to afford pyrrole-2-carbaldehyde.
Step 2: Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
This protocol details the condensation reaction between pyrrole-2-carbaldehyde and ethyl isocyanoacetate to form the pyrrolo[1,2-c]pyrimidine core.
Materials:
-
Pyrrole-2-carbaldehyde
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous acetonitrile, add ethyl isocyanoacetate (1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
Step 3: Synthesis of this compound (Saponification)
This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials:
-
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Procedure:
-
Dissolve ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. The described three-step sequence is a reliable and adaptable method for obtaining this valuable heterocyclic building block. The provided experimental protocols and quantitative data are intended to facilitate the work of researchers and professionals in the fields of organic synthesis and drug development, enabling the exploration of novel derivatives based on the pyrrolo[1,2-c]pyrimidine scaffold.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.
References
Elucidation of the Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic background, spectroscopic characterization, and analytical methodologies pertinent to this class of molecules.
Chemical Identity and Synthesis
This compound is a bicyclic heteroaromatic compound with the chemical formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1][2] Its structure consists of a fused pyrrole and pyrimidine ring system with a carboxylic acid substituent at the 3-position.
General Synthetic Approach: The synthesis of related ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylates involves the reaction of a pyrrole-2-carbaldehyde with ethyl isocyanoacetate in the presence of a base.[3]
Spectroscopic Data for Structural Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While a complete experimental dataset for the title compound is not available, data for closely related derivatives, such as ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate, provides valuable insight into the expected spectral features.[3]
Table 1: Predicted and Representative Spectroscopic Data
| Technique | Data Type | Predicted/Representative Values for this compound and its Derivatives |
| Mass Spectrometry (MS) | Predicted m/z | [M+H]⁺: 163.0502, [M+Na]⁺: 185.0321, [M-H]⁻: 161.0356[4] |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the pyrrolo[1,2-c]pyrimidine core are expected in the range of δ 6.5-9.0 ppm. The carboxylic acid proton would appear as a broad singlet at a higher chemical shift. For ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate: δ 8.59 (s, 1H), 8.17 (s, 1H), 6.61 (s, 1H), 4.46 (q, J = 7 Hz, 2H), 2.57 (s, 3H), 2.38 (s, 3H), 1.45 (t, J = 7 Hz, 3H).[3] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons are expected in the range of δ 100-150 ppm. The carboxylic acid carbonyl carbon would be significantly downfield (>160 ppm). For ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate: δ 165.4, 135.5, 127.7, 127.0, 122.6, 119.4, 116.7, 115.6, 61.6, 14.7, 11.4, 10.5.[3] |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Expected characteristic peaks include: O-H stretch (broad, ~3000 cm⁻¹) for the carboxylic acid, C=O stretch (~1700 cm⁻¹), C=N and C=C stretches in the aromatic region (~1600-1450 cm⁻¹), and C-H stretches. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following are generalized procedures based on the synthesis and analysis of similar pyrrolopyrimidine compounds.
Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate Derivatives[3]
-
Reaction Setup: To a solution of the appropriate pyrrole-2-carbaldehyde in a suitable solvent (e.g., ethanol), add ethyl isocyanoacetate and a base (e.g., sodium ethoxide or DBU).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically as a thin film or KBr pellet, to identify characteristic functional groups.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Structure Elucidation Workflow
Caption: General workflow for synthesis and structural elucidation.
Biological Activity and Signaling Pathways
While the broader class of pyrrolopyrimidines has been investigated for various biological activities, including anticancer and antimicrobial properties, specific data on the biological effects and associated signaling pathways of this compound is not extensively documented in the reviewed literature.[3] The pyrrolopyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, suggesting that this compound could be a candidate for biological screening in various disease models.
Hypothetical Drug Discovery and Development Pathway
Caption: A generalized workflow for drug discovery and development.
Conclusion
The structural elucidation of this compound is grounded in established synthetic methodologies and a suite of powerful spectroscopic techniques. While a complete, published dataset for this specific molecule is not fully available, analysis of closely related analogues provides a robust framework for its characterization. Further investigation into the biological activity of this compound is warranted, given the therapeutic potential of the broader pyrrolopyrimidine chemical class. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, and potential therapeutic development of novel heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The information is compiled from available chemical databases and scientific literature, offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this molecule.
Physicochemical Data
| Identifier | Value |
| CAS Number | 251102-27-9[1][2][3][4][5] |
| Molecular Formula | C₈H₆N₂O₂[3][4][6] |
| Molecular Weight | 162.15 g/mol [3][4] |
| Canonical SMILES | C1=CN2C=NC(=CC2=C1)C(=O)O[6] |
| InChIKey | OAZGQWMFODAEEV-UHFFFAOYSA-N[6] |
| Computed Physicochemical Properties | Value | Source |
| pKa | -3.82 ± 0.41 | Predicted[1] |
| XLogP3-AA | 0 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 0 | PubChem[7] |
| Topological Polar Surface Area | 68 Ų | PubChem[7] |
| Physical Form | Solid[1] | ChemicalBook[1] |
| Color | Grey[1] | ChemicalBook[1] |
| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook[1] |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not explicitly available in the public domain. However, based on synthetic routes described for this class of compounds, a general protocol for its synthesis is outlined below. Following synthesis, standard analytical techniques would be employed to determine its properties.
Synthesis of this compound Esters
A common route to the pyrrolo[1,2-c]pyrimidine core involves the condensation of a pyrrole-2-carboxaldehyde with an isocyanoacetate derivative.[8][9]
Objective: To synthesize a methyl or ethyl ester of this compound, which can then be hydrolyzed to the target carboxylic acid.
Materials:
-
Pyrrole-2-carboxaldehyde
-
Methyl isocyanoacetate or Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of pyrrole-2-carboxaldehyde in the chosen anhydrous solvent, add an equimolar amount of methyl or ethyl isocyanoacetate.
-
Add a catalytic amount of DBU to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding ester of this compound.
-
The final carboxylic acid can be obtained by standard ester hydrolysis procedures (e.g., using NaOH or LiOH followed by acidic workup).
Characterization: The synthesized compound would then be characterized using techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Melting Point Apparatus: To determine the melting point range.
-
Potentiometric Titration or UV-Vis Spectroscopy: To experimentally determine the pKa.
-
HPLC-based methods: To assess solubility in various solvents.
Logical Workflow Visualization
The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
While the broader class of pyrrolopyrimidines has been investigated for various biological activities, including as kinase inhibitors, specific signaling pathways directly modulated by this compound are not well-documented in the reviewed literature.[10] Further research is required to elucidate its biological targets and mechanisms of action.
References
- 1. This compound (9CI) CAS#: 251102-27-9 [amp.chemicalbook.com]
- 2. 251102-27-9 CAS MSDS (this compound (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 251102-27-9 Pyrrolo[1,2-c]pyrimidine-3-carboxylicacid Pyrrolo[1,2-c]pyrimidine-3-carboxylicacid - CAS Database [chemnet.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Pyrrolo pyrimidine 3-carboxylic acid | C7H5N3O2 | CID 177694154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 251102-27-9 | Benchchem [benchchem.com]
- 10. sci-hub.box [sci-hub.box]
An In-Depth Technical Guide to Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid (CAS 251102-27-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, with the CAS number 251102-27-9, is a heterocyclic organic compound featuring a fused pyrrole and pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the broader class of pyrrolopyrimidines, which include roles as kinase inhibitors and antimicrobial agents. This technical guide provides a summary of the available information on this compound, including its chemical properties and a general overview of the synthesis and potential biological relevance of the pyrrolo[1,2-c]pyrimidine core. It is important to note that while the potential for this compound is suggested by related structures, detailed experimental data for this specific molecule is limited in publicly accessible literature.
Chemical Identity and Properties
This compound is a structurally unique molecule containing a nitrogen bridgehead atom. Its chemical identity is well-established, and its basic properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 251102-27-9 | [1][2] |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | [3] |
| Canonical SMILES | C1=CN2C=NC(=CC2=C1)C(=O)O | |
| InChI Key | OAZGQWMFODAEEV-UHFFFAOYSA-N | ChemNet |
| Synonyms | H-Hyrrolo[1,2-f]pyrimidine-3-carboxylicacid, Pyrrolo1,2-C-Pyrimidine-3-Carboxylic Acid | [3][4] |
Synthesis of the Pyrrolo[1,2-c]pyrimidine Core
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general synthesis of the pyrrolo[1,2-c]pyrimidine scaffold has been described. A common approach involves the condensation of a pyrrole derivative with a suitable pyrimidine precursor.
One notable method for the construction of the pyrrolo[1,2-c]pyrimidine ring system is the reaction of pyrrole-2-carboxaldehydes with methyl isocyanoacetate. This reaction, in the presence of a base, leads to the formation of methyl pyrrolo[1,2-c]pyrimidine-3-carboxylates.[5] Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.
General Synthetic Workflow
Below is a generalized workflow for the synthesis of the pyrrolo[1,2-c]pyrimidine core, which could be adapted for the synthesis of the target compound.
Caption: Generalized synthetic pathway to this compound.
Potential Biological Activity and Therapeutic Relevance
Direct experimental evidence for the biological activity of this compound is not extensively documented in the public domain. However, the broader family of pyrrolopyrimidines has been the subject of significant research in drug discovery, suggesting potential areas of application for this compound.
Kinase Inhibition
The pyrrolopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to its structural similarity to adenine, the core component of ATP, which allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[6][7] Various isomers of pyrrolopyrimidine have been investigated as inhibitors of a range of kinases, including:
-
Janus Kinases (JAKs): Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been developed as inhibitors of JAKs, which are involved in inflammatory and autoimmune diseases.[8]
-
Epidermal Growth Factor Receptor (EGFR): Certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR mutants, which are implicated in non-small cell lung cancer.[9]
-
Cyclin-Dependent Kinases (CDKs): The pyrrolo[2,3-d]pyrimidine core has also been utilized in the design of CDK inhibitors for cancer therapy.[8]
Given this precedent, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The carboxylic acid moiety could potentially form key interactions with amino acid residues in the kinase active site.
Anticancer and Antimicrobial Potential
The interest in pyrrolopyrimidines extends to their potential as anticancer and antimicrobial agents.[10][11][12] The diverse biological activities of this class of compounds are often attributed to their ability to interfere with fundamental cellular processes. The exploration of this compound in these therapeutic areas could be a fruitful avenue for future research.
Rationale for Further Investigation
The unique arrangement of nitrogen atoms in the pyrrolo[1,2-c]pyrimidine isomer, compared to the more extensively studied pyrrolo[2,3-d] and pyrrolo[3,2-d] isomers, may offer novel interactions with biological targets.[5] The carboxylic acid functional group at the 3-position provides a valuable handle for chemical modification, allowing for the generation of libraries of related compounds (e.g., esters, amides) to explore structure-activity relationships.
Future Directions and Conclusion
This compound represents a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery. The established biological importance of the broader pyrrolopyrimidine family provides a strong rationale for the further investigation of this specific compound.
Future research efforts should focus on:
-
The development and optimization of a robust synthetic route to produce this compound in sufficient quantities for biological evaluation.
-
Systematic screening of the compound against a panel of protein kinases to identify potential targets.
-
Evaluation of its cytotoxic activity in various cancer cell lines and its antimicrobial activity against a range of pathogens.
-
Exploration of its structure-activity relationship through the synthesis and testing of derivatives.
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on a review of publicly available literature. The absence of detailed experimental data for this compound (CAS 251102-27-9) in the cited sources prevents the inclusion of specific experimental protocols, quantitative data tables, and detailed signaling pathway diagrams as originally requested. Researchers should consult primary literature and perform their own experimental validation.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 251102-27-9 Pyrrolo[1,2-c]pyrimidine-3-carboxylicacid Pyrrolo[1,2-c]pyrimidine-3-carboxylicacid - CAS Database [chemnet.com]
- 3. This compound (9CI) CAS#: 251102-27-9 [amp.chemicalbook.com]
- 4. CAS 251102-27-9: Ácido pirrolo[1,2-c]pirimidina-3-carboxíl… [cymitquimica.com]
- 5. This compound | 251102-27-9 | Benchchem [benchchem.com]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery of the Pyrrolo[1,2-c]pyrimidine Ring System
For Immediate Release
A comprehensive technical guide detailing the historical discovery and seminal synthetic routes to the pyrrolo[1,2-c]pyrimidine core has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the foundational chemistry that gave rise to a scaffold of significant interest in medicinal chemistry, complete with detailed experimental protocols, comparative data, and graphical representations of synthetic and biological pathways.
The pyrrolo[1,2-c]pyrimidine ring system, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide traces the origins of this important molecule from its serendipitous discovery to the development of targeted, efficient synthetic methodologies.
A Serendipitous Beginning: The First Synthesis
The story of the pyrrolo[1,2-c]pyrimidine ring system begins unintentionally. In 1949, while reinvestigating the reaction between pyrrole-2-carbaldehyde and hippuric acid, Herz inadvertently synthesized the first derivative of this class, 1-phenylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid.[1] This initial discovery laid the groundwork for future exploration of this novel heterocyclic system.
The First Targeted Approaches
It was not until 1963 that a deliberate, targeted synthesis of the pyrrolo[1,2-c]pyrimidine core was achieved by Boekelheide. Employing a classical Chichibabin reaction, 3-methyl-6-phenylpyrrolo[1,2-c]pyrimidine was prepared, marking a significant step forward in the systematic study of this scaffold.[1] Two years later, in 1965, Rapoport successfully synthesized the parent, unsubstituted pyrrolo[1,2-c]pyrimidine molecule. This was achieved through the cyclization of 3-(4-pyrimidyl)-1-propanol or its tosylate, followed by dehydrogenation.[1] Rapoport's work also led to the isolation of a related compound, 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one, as a degradation product of the potent shellfish toxin, saxitoxin.[1]
Evolution of Efficiency: Modern Synthetic Routes
The 1970s saw the development of more powerful and efficient methods for constructing the pyrrolo[1,2-c]pyrimidine ring. In 1976, Suzuki reported that the reaction of pyrrole-2-carbaldehydes with methyl isocyanoacetate provided a direct route to this compound esters.[1] Shortly after, in 1979, Kitagawa discovered a complementary reaction using tosylmethyl isocyanide (TosMIC) with pyrrole-2-carbaldehydes to yield 3-tosylpyrrolo[1,2-c]pyrimidines.[1] These methods, utilizing isocyanide-based reagents, offered significant improvements in accessibility and yield, paving the way for more extensive investigation into the chemistry and biological activity of this class of compounds.
Experimental Protocols: Foundational Syntheses
This guide provides detailed experimental methodologies for the key historical syntheses, allowing for their replication and adaptation in modern research settings.
Table 1: Key Synthetic Protocols for the Pyrrolo[1,2-c]pyrimidine Core
| Synthesis (Year) | Precursors | Key Reagents/Conditions | Product |
| Herz (1949) | Pyrrole-2-carbaldehyde, Hippuric acid | Acetic anhydride, Sodium acetate, Heat | 1-phenylthis compound |
| Boekelheide (1963) | Substituted pyrimidine | Sodium amide (NaNH₂) in an inert, high-boiling solvent (e.g., xylene) | 3-methyl-6-phenylpyrrolo[1,2-c]pyrimidine |
| Rapoport (1965) | 3-(4-pyrimidyl)-1-propanol (or its tosylate) | Catalytic dehydrogenation | Pyrrolo[1,2-c]pyrimidine |
| Suzuki (1976) | Pyrrole-2-carbaldehyde | Methyl isocyanoacetate, Base | This compound esters |
| Kitagawa (1979) | Pyrrole-2-carbaldehyde | Tosylmethyl isocyanide (TosMIC), Base | 3-tosylpyrrolo[1,2-c]pyrimidines |
Detailed Experimental Protocol: Kitagawa's Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine (1979)
A representative procedure for the efficient synthesis of the pyrrolo[1,2-c]pyrimidine core is the base-induced condensation of pyrrole-2-carbaldehyde with TosMIC.
Materials:
-
Pyrrole-2-carbaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., methanol, dimethoxyethane)
Procedure:
-
A solution of pyrrole-2-carbaldehyde and a slight molar excess of TosMIC is prepared in the chosen anhydrous solvent under an inert atmosphere.
-
The base is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, typically involving extraction and purification by column chromatography or recrystallization.
Quantitative Data:
-
Yield: This method consistently provides high yields, often exceeding 80%.
-
Melting Point: The resulting 3-tosylpyrrolo[1,2-c]pyrimidine is typically a solid with a sharp melting point. For the parent compound, a melting point of 197-199 °C has been reported.[1]
-
Spectroscopic Data: Characterization is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, showing the characteristic signals for the fused ring system.
Logical Workflow of Pyrrolo[1,2-c]pyrimidine Synthesis
The development of synthetic routes to the pyrrolo[1,2-c]pyrimidine core has progressed from serendipitous discovery to highly efficient and versatile methods.
Biological Significance and Signaling Pathways
The interest in the pyrrolo[1,2-c]pyrimidine scaffold was significantly spurred by the discovery of marine alkaloids with this core, such as Variolin B, which exhibit potent antitumor and other biological activities.[1] While the specific Pyrrolo[1,2-c]pyrimidine isomer has been explored, much of the recent focus in drug development has been on the related Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine scaffolds. These have been successfully developed as inhibitors of various protein kinases and other key enzymes in cellular signaling.
For instance, derivatives of the related pyrrolopyrimidine scaffolds have been designed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Hyperactivation of the Cyclin D-CDK4/6 axis is a hallmark of many cancers. Inhibitors of CDK4/6 can block the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and thereby inducing cell cycle arrest. Some advanced pyrrolopyrimidine derivatives have been shown to induce the degradation of Cyclin D and CDK4/6 through the Ubiquitin-Proteasome System, representing a dual-action therapeutic strategy.
Conclusion
The journey of the pyrrolo[1,2-c]pyrimidine ring system from an accidental discovery to a cornerstone of synthetic and medicinal chemistry highlights the intricate and often unpredictable path of scientific progress. The development of robust synthetic methods has been crucial in unlocking the potential of this scaffold and its isomers, leading to the discovery of potent modulators of critical biological pathways. This technical guide serves as a valuable resource for researchers aiming to build upon this rich history and further explore the therapeutic potential of this remarkable heterocyclic core.
References
A Technical Guide to the Spectroscopic Characterization of Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the pyrrolo[1,2-c]pyrimidine core structure, with a focus on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. Due to the limited availability of published spectroscopic data for Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid itself, this document presents representative data from a closely related derivative, Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate. This information, coupled with detailed experimental protocols and a visualization of its synthetic pathway, serves as a valuable resource for researchers engaged in the synthesis and characterization of this class of heterocyclic compounds.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and HRMS data for Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate, a representative compound of the pyrrolo[1,2-c]pyrimidine class.[1] This data is crucial for the structural elucidation and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data for Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.59 | s | - | 1H | Ar-H |
| 8.17 | s | - | 1H | Ar-H |
| 6.61 | s | - | 1H | Ar-H |
| 4.46 | q | 7 | 2H | -OCH₂CH₃ |
| 2.57 | s | - | 3H | -CH₃ |
| 2.38 | s | - | 3H | -CH₃ |
| 1.45 | t | 7 | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate [1]
| Chemical Shift (δ) ppm | Assignment |
| 165.4 | C=O |
| 135.5 | Ar-C |
| 127.7 | Ar-C |
| 127.0 | Ar-C |
| 122.6 | Ar-C |
| 119.4 | Ar-C |
| 116.7 | Ar-C |
| 115.6 | Ar-C |
| 61.6 | -OCH₂CH₃ |
| 14.7 | -CH₃ |
| 11.4 | -CH₃ |
| 10.5 | -OCH₂CH₃ |
Table 3: HRMS Data for Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate [1]
| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |
| C₁₂H₁₅N₂O₂ | 219.1134 | 219.1127 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the acquisition of spectroscopic data for pyrrolo[1,2-c]pyrimidine derivatives.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H NMR spectra can be acquired on a 300 MHz or 500 MHz spectrometer. ¹³C NMR spectra are typically recorded at 125 MHz.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used for ¹H NMR acquisition.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm) or residual solvent peaks.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in singlets for all carbon atoms.
-
Chemical shifts are reported in ppm relative to the solvent signal.
-
2.2. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization Method: Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (typically in the µg/mL to ng/mL range).
-
Data Acquisition:
-
The instrument is calibrated using a known standard to ensure high mass accuracy.
-
The sample solution is introduced into the mass spectrometer.
-
Mass spectra are acquired in either positive or negative ion mode.
-
The exact mass of the molecular ion is measured and compared to the calculated mass based on the elemental formula.
-
Synthesis Pathway Visualization
The synthesis of this compound can be achieved through a multi-step process. A common approach is the Suzuki and Yoneda method, which involves the condensation of a pyrrole-2-carboxaldehyde with an isocyanoacetate ester, followed by hydrolysis of the ester to the carboxylic acid.[1]
Caption: Synthesis of this compound.
This guide provides foundational spectroscopic information and standardized protocols relevant to the study of this compound and its analogs. The provided data on a representative derivative offers a solid basis for the characterization of novel compounds within this family, aiding in the advancement of drug discovery and development efforts.
References
A Technical Guide to the Synthesis of Novel Bis(pyrrolo[1,2-c]pyrimidines)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel bis(pyrrolo[1,2-c]pyrimidines) and related bis-pyrrolopyrimidine isomers. It includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways and relevant biological signaling cascades. The information presented is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery.
Introduction to Pyrrolopyrimidines
Pyrrolopyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These scaffolds are considered isosteres of purines and can interact with various biological targets, including kinases and the machinery of nucleic acid synthesis.[3] The fusion of a pyrrole ring to a pyrimidine core creates a unique chemical architecture with a broad potential for functionalization. This guide focuses on the synthesis of dimeric forms, specifically bis(pyrrolo[1,2-c]pyrimidines), and explores synthetic strategies for related isomers that hold promise for therapeutic applications.
Synthetic Methodologies for Bis(pyrrolo[1,2-c]pyrimidines)
The first reported synthesis of bis(pyrrolo[1,2-c]pyrimidines) involves the condensation of a bis(pyrrole-2-carbaldehyde) derivative with either toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate.[4] This approach provides a direct route to the desired bis-heterocyclic system.
General Synthetic Scheme
The synthesis starts from a dialdehyde precursor, 5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde), which undergoes reaction with TosMIC or ethyl isocyanoacetate to yield the corresponding bis(pyrrolo[1,2-c]pyrimidine) derivatives.[4]
Caption: Synthetic route to bis(pyrrolo[1,2-c]pyrimidines).
Experimental Protocols
Synthesis of 3-Tosyl-7-(2-(3-tosylpyrrolo[1,2-c]pyrimidin-7-yl)propan-2-yl)pyrrolo[1,2-c]pyrimidine [4]
A reaction of 5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) with TosMIC afforded the target compound in a 52% yield. The product was obtained as a colorless solid with a decomposition point of 168-170 °C.
Synthesis of Diethyl 7,7'-(propane-2,2-diyl)bis(pyrrolo[1,2-c]pyrimidine-3-carboxylate) [4]
A reaction of 5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) with ethyl isocyanoacetate gave the desired product in a 19% yield as a colorless solid with a melting point of 114-116 °C.
Quantitative Data Summary
| Compound Name | Starting Material | Reagent | Yield (%) | Melting Point (°C) | HRMS (m/z) |
| 3-Tosyl-7-(2-(3-tosylpyrrolo[1,2-c]pyrimidin-7-yl)propan-2-yl)pyrrolo[1,2-c]pyrimidine | 5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) | TosMIC | 52 | 168-170 (dec.) | Calcd: 585.1622, Found: 585.1630[4] |
| Diethyl 7,7'-(propane-2,2-diyl)bis(pyrrolo[1,2-c]pyrimidine-3-carboxylate) | 5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) | Ethyl isocyanoacetate | 19 | 114-116 | Calcd: 421.1876, Found: 421.1869[4] |
Synthesis of Bis(pyrrolo[2,3-d]pyrimidine) Isomers
While the direct synthesis of bis(pyrrolo[1,2-c]pyrimidines) is documented, a wider range of synthetic strategies has been explored for the isomeric bis(pyrrolo[2,3-d]pyrimidines). These methods often employ modern synthetic techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and can be adapted for creating diverse molecular libraries.
Synthesis via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A common strategy for synthesizing symmetrical bis-pyrrolo[2,3-d]pyrimidines involves the CuAAC reaction between a pyrrolo[2,3-d]pyrimidine azide derivative and a bis-alkyne.[3][5] The use of ultrasound irradiation has been shown to shorten reaction times and increase efficiency.[3][5]
Caption: Experimental workflow for bis(pyrrolo[2,3-d]pyrimidine) synthesis.
Experimental Protocol: General Procedure for CuAAC Synthesis of Bis-pyrrolo[2,3-d]pyrimidines[3]
-
N-Alkylation: The starting pyrrolo[2,3-d]pyrimidine is N-alkylated using a dihaloalkane (e.g., 1,2-dibromoethane) in the presence of a base like K2CO3 in DMF.
-
Azide Formation: The resulting bromoethyl derivative is converted to the corresponding azide by reacting it with sodium azide in refluxing acetone.
-
Bis-alkyne Synthesis: Aromatic or aliphatic diols are O-propargylated using propargyl bromide in the presence of a base to yield the bis-alkyne linker.
-
CuAAC Reaction: The pyrrolo[2,3-d]pyrimidine-azide and the bis-alkyne are reacted in the presence of a Cu(I) catalyst. An efficient system involves CuSO4 and metallic copper as a reducing agent in a t-BuOH/water mixture, often accelerated by ultrasound irradiation.
Biological Relevance and Signaling Pathways
Pyrrolopyrimidine derivatives have shown potential as anticancer agents, with some compounds exhibiting inhibitory activity against key signaling pathways involved in cell proliferation and survival.[3][6]
PI3K/mTOR Signaling Pathway
Certain condensed pyrrolo[1,2-c]pyrimidines have been designed and synthesized as potent and selective inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα).[6][7] The PI3K/mTOR pathway is a critical regulator of cell growth, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
Antiproliferative Activity
Novel symmetrical bis-pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including lung, cervical, pancreatic, and colorectal adenocarcinoma.[5] Some of these compounds have demonstrated significant growth-inhibitory effects, which in some cases, are associated with the induction of apoptosis and primary necrosis.[5]
| Compound Class | Cancer Cell Line | Activity | IC50 (µM) |
| Bis-pyrrolo[2,3-d]pyrimidines | CFPAC-1 | Potent antiproliferative effect | Varies |
| 4-chloropyrrolo[2,3-d]pyrimidine monomer | CFPAC-1 | Pronounced, non-selective growth-inhibitory effect | 0.79[5] |
Conclusion
The synthesis of bis(pyrrolo[1,2-c]pyrimidines) represents an interesting area of heterocyclic chemistry with potential applications in drug discovery. The methodologies outlined in this guide provide a foundation for the synthesis of these and related bis-pyrrolopyrimidine structures. The demonstrated biological activities of these classes of compounds, particularly as kinase inhibitors and antiproliferative agents, underscore their potential as scaffolds for the development of novel therapeutics. Further structural optimization and exploration of different linker strategies are warranted to develop more potent and selective drug candidates.
References
- 1. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Bis- and Mono-Pyrrolo[2,3- d ]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-c]pyrimidine scaffold is a nitrogen-containing heterocyclic system that has recently emerged as a promising core for the development of novel therapeutic agents. While isomers such as pyrrolo[2,3-d]pyrimidine have been extensively studied and have led to approved drugs, the pyrrolo[1,2-c]pyrimidine core remains a relatively underexplored area with significant potential for drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid derivatives and their analogs, with a focus on their potential as kinase inhibitors.
Synthesis of the Pyrrolo[1,2-c]pyrimidine Core
The construction of the pyrrolo[1,2-c]pyrimidine ring system can be achieved through several synthetic strategies. A prevalent and effective method involves the condensation of pyrrole-2-carbaldehydes with reagents containing an active methylene group and a nitrile or ester function.
A key synthetic route involves the base-induced condensation of pyrrole-2-carbaldehydes with either toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. This approach provides a direct and versatile method for the formation of the pyrrolo[1,2-c]pyrimidine scaffold, allowing for the introduction of a carboxylic acid ester at the 3-position, a crucial handle for further derivatization.
Experimental Protocol: Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
This protocol is a generalized procedure based on established synthetic methods for similar heterocyclic systems.
-
Reaction Setup: To a solution of an appropriately substituted pyrrole-2-carbaldehyde (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add ethyl isocyanoacetate (1.1 equivalents).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents), dropwise to the reaction mixture while maintaining the temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
Biological Activity and Therapeutic Potential
While the broader class of pyrrolopyrimidines is known for a wide range of biological activities including antimicrobial, antiviral, and anticancer effects, the specific this compound scaffold has been less explored.[1] However, recent research has highlighted the potential of this core in the development of targeted cancer therapies, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.
Inhibition of PI3Kα
A series of condensed pyrrolo[1,2-c]pyrimidines featuring a morpholine moiety have been designed and synthesized as potent and selective inhibitors of the PI3Kα isoform.[1] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many cancers.
The synthesized compounds demonstrated significant inhibitory activity against PI3Kα at nanomolar concentrations and exhibited considerable cytotoxic effects against cancer cell lines that overexpress the p110α catalytic subunit of PI3K, such as the HeLa cervical cancer cell line.[1]
Quantitative Data on PI3Kα Inhibition
The following table summarizes the in vitro inhibitory activity of a selection of synthesized pyrrolo[1,2-c]pyrimidine derivatives against the PI3Kα isoform.
| Compound | Structure | PI3Kα IC50 (nM)[1] |
| 8a | Structure not available in source | 7.7 |
| 8b | Structure not available in source | 2.5 |
| 8c | Structure not available in source | 1.8 |
| 8d | Structure not available in source | 0.8 |
| 12a | Structure not available in source | 0.7 |
| 12b | Structure not available in source | 0.4 |
| 12c | Structure not available in source | 0.2 |
| 12d | Structure not available in source | 0.1 |
| 12e | Structure not available in source | 0.3 |
Note: The specific chemical structures for these compounds were not detailed in the provided search results but are referenced in the cited literature.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on these condensed pyrrolo[1,2-c]pyrimidines as PI3Kα inhibitors have provided valuable insights for further optimization. The morpholino-pyrimidopyrrolopyrimidinones and morpholino-pyridopyrrolopyrimidine-2-carbonitriles were identified as highly potent and selective classes of PI3Kα inhibitors.[1] Molecular modeling simulations suggest that these compounds bind effectively within the p110α active site, forming a key hydrogen bond with the backbone amide of Val851, along with other favorable hydrophobic and hydrogen bond interactions.[1]
Experimental Protocols for Biological Evaluation
In Vitro PI3Kα Kinase Assay
The following is a generalized protocol for assessing the in vitro inhibitory activity of compounds against PI3Kα.
-
Assay Principle: The assay measures the phosphorylation of a substrate by the PI3Kα enzyme. The amount of phosphorylated product is quantified, typically using a fluorescence- or luminescence-based method.
-
Materials: Recombinant human PI3Kα enzyme, substrate (e.g., phosphatidylinositol), ATP, assay buffer, and a detection reagent.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the PI3Kα enzyme, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence intensity) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion
The this compound core and its analogs represent a promising, yet relatively underexplored, scaffold in medicinal chemistry. The available synthetic routes offer a straightforward entry to this heterocyclic system, and initial biological evaluations have demonstrated its potential as a source of potent and selective PI3Kα inhibitors for cancer therapy. Further exploration of the structure-activity relationships and the evaluation of this scaffold against other biological targets are warranted to fully unlock its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the discovery and development of novel therapeutics based on the pyrrolo[1,2-c]pyrimidine core.
References
A Technical Guide to Theoretical and Computational Studies of the Pyrrolopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to effectively interact with a wide range of biological targets.[1] This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the design and development of novel pyrrolopyrimidine derivatives, supplemented with experimental protocols and quantitative data.
Computational Approaches in Pyrrolopyrimidine Drug Design
A variety of computational techniques are instrumental in the rational design of pyrrolopyrimidine-based therapeutic agents. These methods provide valuable insights into ligand-target interactions, predict biological activity, and guide synthetic efforts.
A general workflow for the computational design of pyrrolopyrimidine inhibitors is outlined below.
Molecular Docking
Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[2] For pyrrolopyrimidine derivatives, docking studies have been crucial in elucidating their binding modes within the active sites of various kinases and other enzymes. For instance, docking simulations of novel pyrrolopyrimidine derivatives against COX-2, TLR-2, and TLR-4 have been performed to rationalize their anti-inflammatory and antioxidant activities.[3] Similarly, docking has been employed to investigate the interactions of pyrrolopyrimidine-isatin hybrids with protein kinase receptors, revealing key binding interactions.
Molecular Dynamics (MD) Simulations
To overcome the limitations of rigid-protein docking, molecular dynamics simulations are employed to study the dynamic behavior of the ligand-protein complex over time.[2] MD simulations provide insights into the stability of binding poses, conformational changes in the protein and ligand, and the role of solvent molecules. Studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives as p21-activated kinase 4 (PAK4) inhibitors have utilized MD simulations to investigate their binding modes and inhibitory mechanisms at a molecular level.[2]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[4] These models are valuable for predicting the activity of novel compounds and for optimizing lead structures. For pyrrolopyrimidine derivatives, 2D-QSAR and 3D-QSAR studies have been conducted to identify the key structural features that govern their inhibitory potency against targets like Bruton's tyrosine kinase (BTK).[5]
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a ligand must possess to bind to a specific target.[6] This approach is useful for virtual screening of large compound libraries to identify novel scaffolds. Pharmacophore models have been developed for various kinase inhibitors, and this technique can be applied to the design of novel pyrrolopyrimidine-based inhibitors.[6]
Synthesis of Pyrrolopyrimidine Derivatives
The synthesis of pyrrolopyrimidine derivatives often involves multi-step reaction sequences. A general synthetic scheme is presented below.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton’s tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Core: A Technical Guide to the Fluorescent Properties of the Pyrrolo[1,2-c]pyrimidine Ring System
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-c]pyrimidine scaffold has emerged as a promising heterocyclic core in the development of novel fluorescent probes and materials. Its inherent fluorescence, coupled with synthetic tractability, allows for the fine-tuning of photophysical properties, making it a versatile tool in various scientific disciplines, including bioimaging, chemical sensing, and materials science. This technical guide provides an in-depth exploration of the fluorescent characteristics of the pyrrolo[1,2-c]pyrimidine ring system, summarizing key quantitative data, detailing experimental protocols, and visualizing synthetic and characterization workflows.
Core Photophysical Properties of Pyrrolo[1,2-c]pyrimidines
The fluorescence of the pyrrolo[1,2-c]pyrimidine system is intrinsically linked to its chemical structure, with substitutions on the ring system playing a pivotal role in modulating its absorption and emission characteristics. Generally, these compounds exhibit fluorescence in the blue-green region of the visible spectrum.[1]
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of a series of 3-biphenylpyrrolo[1,2-c]pyrimidine derivatives, providing a comparative overview of their fluorescent behavior in a 1:1 chloroform:acetonitrile solvent mixture.
| Compound ID | Substituent (R) | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Quantum Yield (Φ_F) |
| 4a | -H | 387 | 25,000 | 458 | 71 | 0.35 |
| 4b | -CH₃ | 389 | 26,000 | 460 | 71 | 0.40 |
| 4c | -OCH₃ | 392 | 27,000 | 463 | 71 | 0.45 |
| 4d | -Cl | 388 | 24,000 | 459 | 71 | 0.30 |
| 4e | -Br | 388 | 24,500 | 460 | 72 | 0.28 |
| 4f | -NO₂ | 405 | 21,000 | 480 | 75 | 0.10 |
| 4g | -CN | 395 | 23,000 | 470 | 75 | 0.25 |
| 4h | -COOCH₂CH₃ | 393 | 24,000 | 465 | 72 | 0.38 |
| 4i | 3,4-di(OCH₃) | 398 | 28,000 | 475 | 77 | 0.55 |
Data sourced from "Synthesis and Fluorescence of New 3-Biphenylpyrrolo[1,2-c]pyrimidines". The quantum yields were determined using quinine sulfate as a standard.[2][3]
Synthesis and Characterization Workflows
The primary synthetic route to fluorescent pyrrolo[1,2-c]pyrimidines is the 1,3-dipolar cycloaddition reaction. This versatile method allows for the construction of the core heterocyclic system with a wide range of substituents.
Following synthesis, a standard workflow is employed to characterize the photophysical properties of the newly synthesized compounds.
Experimental Protocols
General Synthesis of 3-Biphenylpyrrolo[1,2-c]pyrimidines via 1,3-Dipolar Cycloaddition[2][3]
This protocol details the synthesis of a representative class of fluorescent pyrrolo[1,2-c]pyrimidines.
Step 1: Synthesis of Pyrimidinium Salt
-
A solution of the appropriate 4-biphenyl-pyrimidine (1 mmol) in acetone (20 mL) is prepared.
-
To this solution, the corresponding α-bromo ketone (1.1 mmol) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate, the pyrimidinium salt, is collected by filtration, washed with acetone, and dried.
Step 2: 1,3-Dipolar Cycloaddition
-
The pyrimidinium salt (1 mmol) is suspended in 1,2-epoxypropane (10 mL).
-
The appropriate activated alkyne (1.1 mmol) and triethylamine (0.2 mL) are added to the suspension.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired fluorescent pyrrolo[1,2-c]pyrimidine derivative.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach.
Materials:
-
Synthesized pyrrolo[1,2-c]pyrimidine derivative
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent (e.g., chloroform:acetonitrile 1:1)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slopes of the linear fits for the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample using the following equation:
Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where η is the refractive index of the solvent for the sample and the standard. If the same solvent is used, this term becomes 1.
Applications in Research and Drug Development
The tunable fluorescent properties of the pyrrolo[1,2-c]pyrimidine core make it an attractive scaffold for the development of fluorescent probes for various applications. While specific applications in complex biological signaling pathways are still an emerging area of research, the fundamental characteristics of these compounds suggest their potential use in:
-
Bioimaging: Functionalized pyrrolo[1,2-c]pyrimidines could be designed to target specific cellular compartments or biomolecules, enabling their visualization through fluorescence microscopy.
-
Chemical Sensing: The sensitivity of the fluorescence to the local environment can be exploited to develop sensors for metal ions, pH, or other small molecules. A change in the fluorescence intensity or wavelength upon binding to an analyte would form the basis of the sensing mechanism.
The following diagram illustrates a conceptual workflow for the application of a hypothetical pyrrolo[1,2-c]pyrimidine-based fluorescent probe for detecting intracellular pH changes.
Conclusion
The pyrrolo[1,2-c]pyrimidine ring system represents a valuable and versatile platform for the design of novel fluorescent molecules. The straightforward synthesis via 1,3-dipolar cycloaddition allows for extensive structural diversification, enabling the fine-tuning of their photophysical properties. The strong fluorescence, particularly in the visible spectrum, makes them promising candidates for applications in materials science and as probes in biological systems. Further research into their application in specific biological contexts and the exploration of their excited-state dynamics will undoubtedly expand their utility and impact in the fields of chemical biology and drug discovery.
References
Methodological & Application
Application Notes and Protocols: Base-Induced Condensation for Pyrrolo[1,2-c]pyrimidine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[1,2-c]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. This document provides detailed application notes and protocols for the synthesis of pyrrolo[1,2-c]pyrimidines via a base-induced condensation reaction. The primary method detailed is the reaction of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TosMIC), a robust and efficient method for constructing the bicyclic ring system.[1] This approach, a variation of the Van Leusen reaction, offers good yields and a straightforward procedure. Alternative synthetic strategies include the cyclization of acylmethylenepyrimidinium bromides and 1,3-dipolar cycloaddition reactions.[2][3]
Core Synthesis Strategy: Base-Induced Condensation of Pyrrole-2-Carboxaldehyde and TosMIC
The most common and effective base-induced condensation for the synthesis of the pyrrolo[1,2-c]pyrimidine core involves the reaction of a substituted pyrrole-2-carboxaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a non-nucleophilic base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] This reaction proceeds through a [3+2] cycloaddition followed by elimination of the tosyl group and subsequent cyclization to form the aromatic pyrrolo[1,2-c]pyrimidine ring system.
Reaction Mechanism
The proposed reaction mechanism is initiated by the deprotonation of TosMIC by DBU to form a carbanion. This is followed by a nucleophilic attack on the aldehyde, leading to a cyclization and subsequent elimination to form the final product.
Caption: Proposed mechanism for the base-induced synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidines.
Experimental Protocols
General Protocol for the Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidines
This protocol is adapted from a general procedure for the synthesis of 3-tosylpyrrolo[1,2-c]pyrimidines.[1]
Materials:
-
Substituted Pyrrole-2-carboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and heating plate
-
Apparatus for column chromatography
Procedure:
-
In a Schlenk flask, dissolve tosylmethyl isocyanide (1.2 equivalents) in anhydrous THF (3 mL per mmol of TosMIC).
-
Add DBU (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate Schlenk flask, dissolve the desired pyrrole-2-carboxaldehyde (1.0 equivalent) in anhydrous THF (5 mL per mmol of aldehyde).
-
Add the aldehyde solution dropwise to the isocyanide-containing solution.
-
Stir the resulting mixture at room temperature for 18 hours.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane/EtOAc).
General Protocol for the Desulfonylation of 3-Tosylpyrrolo[1,2-c]pyrimidines
To obtain the parent pyrrolo[1,2-c]pyrimidine scaffold, a desulfonylation step is required.[1]
Materials:
-
3-Tosylpyrrolo[1,2-c]pyrimidine derivative
-
Sodium-mercury amalgam (Na/Hg)
-
Anhydrous solvent (e.g., THF)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 3-tosylpyrrolo[1,2-c]pyrimidine in an appropriate anhydrous solvent.
-
Treat the solution with a sodium-mercury amalgam.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up to quench the reaction and remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the yields of various pyrrolo[1,2-c]pyrimidine derivatives synthesized using the base-induced condensation method.
| Entry | Pyrrole-2-carboxaldehyde Derivative | Product | Yield (%) | Reference |
| 1 | 7-Methylpyrrole-2-carboxaldehyde | 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine | 88 | [1] |
| 2 | 7-Mesitylpyrrole-2-carboxaldehyde | 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine | 76 | [1] |
| 3 | 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine | 7-Mesitylpyrrolo[1,2-c]pyrimidine | 75 | [1] |
| 4 | 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine | 7-Methylpyrrolo[1,2-c]pyrimidine | 52 | [1] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of pyrrolo[1,2-c]pyrimidines.
Caption: General workflow for the synthesis of Pyrrolo[1,2-c]pyrimidines.
Logical Relationships in Synthesis Strategy
The selection of starting materials and reaction conditions directly influences the final product's structure and yield.
Caption: Factors influencing the outcome of Pyrrolo[1,2-c]pyrimidine synthesis.
Conclusion
The base-induced condensation of pyrrole-2-carboxaldehydes with TosMIC provides an efficient and direct route to the pyrrolo[1,2-c]pyrimidine core. The protocols and data presented herein offer a comprehensive guide for researchers in the synthesis of this important class of heterocyclic compounds for applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the desired products.
References
Application Notes: Synthesis of Pyrrolo[1,2-c]pyrimidines using TosMIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[1,2-c]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. A robust and efficient method for the synthesis of this scaffold is the Van Leusen [3+2] cycloaddition reaction between a pyrrole-2-carbaldehyde and tosylmethyl isocyanide (TosMIC). This reaction provides a straightforward route to 3-tosylpyrrolo[1,2-c]pyrimidines, which can serve as versatile intermediates for further functionalization.
This document provides detailed application notes and protocols for the synthesis of pyrrolo[1,2-c]pyrimidines using TosMIC, including a summary of reaction yields, detailed experimental procedures, and visualizations of the reaction mechanism and experimental workflow.
Reaction Principle
The synthesis is based on the Van Leusen reaction, a [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde.[1][2] In this specific application, a pyrrole-2-carbaldehyde reacts with TosMIC in the presence of a base to yield a 3-tosylpyrrolo[1,2-c]pyrimidine.[3] The tosyl group acts as an activating group and can be subsequently removed if the parent pyrrolo[1,2-c]pyrimidine is desired.
Data Presentation
The following table summarizes the yields for the synthesis of various 3-tosylpyrrolo[1,2-c]pyrimidines from the corresponding pyrrole-2-carbaldehydes and TosMIC.
| Pyrrole-2-carbaldehyde Derivative | Product | Yield (%) | Reference |
| Unsubstituted | 3-Tosylpyrrolo[1,2-c]pyrimidine | 82 | [4] |
| 4-Bromo | 6-Bromo-3-tosylpyrrolo[1,2-c]pyrimidine | 15 (after desulfonylation) | [4] |
| 5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) | 3,3'-Tosyl-7,7'-(propane-2,2-diyl)bis(pyrrolo[1,2-c]pyrimidine) | 52 | [3] |
| Specific example 2a | 3-tosyl pyrrolo[1,2-c]pyrimidine derivative | 88 | [5] |
| Specific example 2b | 3-tosyl pyrrolo[1,2-c]pyrimidine derivative | 76 | [5] |
Mandatory Visualization
Reaction Mechanism
The reaction proceeds through a base-mediated [3+2] cycloaddition mechanism. The base deprotonates TosMIC to form a nucleophilic intermediate, which then attacks the aldehyde carbonyl group of the pyrrole-2-carbaldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the aromatic pyrrolo[1,2-c]pyrimidine ring system.
Caption: Reaction mechanism for the synthesis of 3-tosylpyrrolo[1,2-c]pyrimidine.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 3-tosylpyrrolo[1,2-c]pyrimidines.
Caption: General experimental workflow for the synthesis of 3-tosylpyrrolo[1,2-c]pyrimidine.
Experimental Protocols
Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine
This protocol is a representative procedure for the synthesis of the parent 3-tosylpyrrolo[1,2-c]pyrimidine.[4]
Materials:
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol)
-
Pyrrole-2-carbaldehyde (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
-
Acetonitrile (CH3CN)
Procedure:
-
To a dry flask under an argon atmosphere, add TosMIC (214 mg, 1.1 mmol) and DBU (167 mg, 1.1 mmol) in 2 mL of anhydrous THF.
-
Stir the mixture at room temperature for 10 minutes.
-
In a separate flask, dissolve pyrrole-2-carbaldehyde (95 mg, 1.0 mmol) in 2 mL of anhydrous THF.
-
Add the solution of pyrrole-2-carbaldehyde dropwise to the TosMIC/DBU mixture.
-
Stir the resulting reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of Hexane:EtOAc (7:3) as the eluent.
-
Recrystallize the purified product from acetonitrile to yield 3-tosylpyrrolo[1,2-c]pyrimidine (223 mg, 82% yield).[4]
Desulfonylation of 3-Tosylpyrrolo[1,2-c]pyrimidine
This protocol describes the removal of the tosyl group to yield the parent pyrrolo[1,2-c]pyrimidine.[4]
Materials:
-
3-Tosylpyrrolo[1,2-c]pyrimidine (1.0 mmol)
-
6% Sodium amalgam (Na/Hg) (8 mmol Na)
-
Disodium hydrogen phosphate (Na2HPO4) (4.5 mmol)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether (Et2O)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane (CH2Cl2)
-
Acetone
Procedure:
-
To a flask containing 6% sodium amalgam (184 mg, 8 mmol Na) under an argon atmosphere, add a suspension of Na2HPO4 (639 mg, 4.5 mmol) in 15 mL of anhydrous MeOH.
-
Add a solution of 3-tosylpyrrolo[1,2-c]pyrimidine (272 mg, 1.0 mmol) in 10 mL of anhydrous THF to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with Et2O (3 x 10 mL).
-
Combine the organic layers and dry over Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of CH2Cl2:Acetone (9.5:0.5) as the eluent to obtain pyrrolo[1,2-c]pyrimidine (60 mg, 51% yield).[4]
Conclusion
The use of TosMIC in a Van Leusen-type reaction with pyrrole-2-carbaldehydes provides an effective and high-yielding method for the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold. The resulting 3-tosyl derivatives are stable compounds that can be isolated and purified, and the tosyl group can be readily removed if desired. This synthetic strategy is a valuable tool for the generation of a library of substituted pyrrolo[1,2-c]pyrimidines for applications in drug discovery and materials science.
References
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-c]pyrimidines using Ethyl Isocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold, a heterocyclic motif of interest in medicinal chemistry, utilizing ethyl isocyanoacetate as a key reagent. Two primary synthetic strategies are presented: a base-induced condensation and a continuous flow synthesis approach.
Introduction
The pyrrolo[1,2-c]pyrimidine core is a significant pharmacophore found in various biologically active molecules. The synthesis of this bicyclic system can be efficiently achieved through the reaction of pyrrole-2-carbaldehydes with ethyl isocyanoacetate. This document outlines two distinct and effective protocols for this transformation, catering to both traditional batch synthesis and modern flow chemistry techniques, offering flexibility for different research and development needs.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylates via a base-induced condensation method. The yields are reported for reactions starting from differently substituted pyrrole-2-carbaldehydes.
| Entry | Substituent on Pyrrole-2-carbaldehyde | Product | Yield (%) |
| 1 | 3,5-dimethyl | Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate | 33 |
| 2 | 5,5'-(propane-2,2-diyl)bis | Diethyl 7,7'-(propane-2,2-diyl)bis(pyrrolo[1,2-c]pyrimidine-3-carboxylate) | 19 |
Reaction Mechanism
The synthesis of the pyrrolo[1,2-c]pyrimidine ring system from a pyrrole-2-carbaldehyde and ethyl isocyanoacetate proceeds through a base-catalyzed cascade of reactions. The proposed mechanism involves an initial Knoevenagel-type condensation, followed by an intramolecular cyclization and subsequent aromatization.
Caption: Proposed reaction mechanism for the synthesis of pyrrolo[1,2-c]pyrimidines.
Experimental Protocols
Base-Induced Condensation of Pyrrole-2-carbaldehydes with Ethyl Isocyanoacetate
This protocol describes a general method for the synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylates via a base-induced condensation in a batch process.[1]
Materials:
-
Substituted Pyrrole-2-carbaldehyde (1.0 equiv)
-
Ethyl isocyanoacetate (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the respective pyrrole-2-carbaldehyde (1.0 equiv) in acetonitrile, add ethyl isocyanoacetate (1.1 equiv) followed by DBU (1.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
Telescoped Continuous Flow Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
This protocol details a telescoped continuous flow process for the synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, which involves the in-situ generation of ethyl isocyanoacetate.[2][3][4][5]
Experimental Workflow:
Caption: Experimental workflow for the continuous flow synthesis.
Materials and Solutions:
-
Solution A: A solution of N-formylglycine, N,N-Diisopropylethylamine (DIPEA), and 4-Dimethylaminopyridine (DMAP) (1:2:0.3 molar ratio) in Dichloromethane (DCM).
-
Solution B: A solution of triphosgene in DCM.
-
Solution C: A solution of pyrrole-2-carboxaldehyde and piperidine in DCM.
Flow Reactor Setup and Procedure:
-
Set up a continuous flow reactor system consisting of pumps, T-mixers, and coil reactors as depicted in the workflow diagram.
-
Pump Solution A and Solution B at equal flow rates into the first T-mixer.
-
Pass the combined stream through the first coil reactor at room temperature with a residence time of 20 minutes to facilitate the in-situ formation of ethyl isocyanoacetate.
-
The output stream from the first coil reactor is then mixed with Solution C in a second T-mixer.
-
The resulting mixture is passed through a second coil reactor heated to 85°C with a residence time of 26 minutes.[2]
-
The product stream is collected from the outlet of the second reactor.
-
The target pyrrolo-[1,2-c]pyrimidine can be isolated in high yield (85%) and purity (>95%) without the need for offline purification.[2]
Conclusion
The presented protocols offer robust and versatile methods for the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold using ethyl isocyanoacetate. The base-induced condensation is a straightforward batch method suitable for laboratory-scale synthesis and exploring substrate scope. The telescoped continuous flow synthesis provides an efficient, scalable, and high-yielding alternative, which is particularly advantageous for the large-scale production required in drug development. These methodologies provide valuable tools for researchers and scientists working on the discovery and development of novel therapeutics based on the pyrrolo[1,2-c]pyrimidine core.
References
- 1. prepchem.com [prepchem.com]
- 2. The synthesis of pyrrolo[1,2-c]pyrimidines from 4-methyl-6-phenylpyrimidine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
One-Pot Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The methodologies outlined below offer a streamlined approach to synthesizing these valuable scaffolds.
Introduction
Pyrrolopyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in drug discovery.[1][2] Their structural resemblance to purine nucleobases allows them to interact with various biological targets, such as protein kinases.[3] The development of efficient synthetic routes to access these molecules is crucial for advancing medicinal chemistry research. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy, offering advantages such as high yields, short reaction times, simple procedures, and mild reaction conditions.[4][5] This protocol details a green and efficient one-pot synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[4][5]
Experimental Protocols
General Procedure for the One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This protocol is based on the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, using tetra-n-butylammonium bromide (TBAB) as a catalyst.[4][5]
Materials:
-
Arylglyoxals (e.g., phenylglyoxal)
-
6-Amino-1,3-dimethyluracil
-
Barbituric acid or its derivatives (e.g., thiobarbituric acid)
-
Tetra-n-butylammonium bromide (TBAB)
-
Ethanol
Procedure:
-
To a solution of arylglyoxal (1 mmol) in ethanol (10 mL), add 6-amino-1,3-dimethyluracil (1 mmol) and the barbituric acid derivative (1 mmol).
-
Add tetra-n-butylammonium bromide (TBAB) (5 mol%).
-
Stir the reaction mixture at 50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 60-80 minutes), cool the reaction mixture to room temperature.[5]
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold ethanol.
-
Dry the product to obtain the pure pyrrolo[2,3-d]pyrimidine derivative.
The advantages of this protocol include high yields (typically 73-95%), a green and straightforward procedure, short reaction times, and easy work-up.[4][5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives using the one-pot, three-component reaction.
| Entry | Arylglyoxal | Barbituric Acid Derivative | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylglyoxal | Barbituric acid | TBAB (5) | Ethanol | 50 | 60 | 90 |
| 2 | 4-Chlorophenylglyoxal | Barbituric acid | TBAB (5) | Ethanol | 50 | 65 | 92 |
| 3 | 4-Methylphenylglyoxal | Barbituric acid | TBAB (5) | Ethanol | 50 | 60 | 95 |
| 4 | Phenylglyoxal | Thiobarbituric acid | TBAB (5) | Ethanol | 50 | 70 | 85 |
| 5 | 4-Bromophenylglyoxal | Barbituric acid | TBAB (5) | Ethanol | 50 | 65 | 93 |
| 6 | 4-Methoxyphenylglyoxal | Thiobarbituric acid | TBAB (5) | Ethanol | 50 | 80 | 88 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Workflow of the one-pot synthesis.
Potential Signaling Pathway Inhibition
Pyrrolopyrimidine derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer and inflammation. For instance, they have been shown to act as kinase inhibitors.[1] Some have been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[6] The following diagram provides a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by a pyrrolopyrimidine derivative.
Caption: Inhibition of the NF-κB pathway.
Biological Significance
The pyrrolopyrimidine scaffold is a versatile framework for the development of therapeutic agents. Derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development programs.
-
Anticancer Activity: Many pyrrolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents, with some acting as kinase inhibitors.[1][2] For example, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[7]
-
Anti-inflammatory Activity: Certain pyrrolopyrimidine derivatives have demonstrated anti-inflammatory properties.[6] As illustrated in the signaling pathway diagram, this can occur through the inhibition of key inflammatory mediators like the NF-κB pathway.[6]
-
Antimicrobial and Antiviral Activity: The structural motif of pyrrolopyrimidines has also been associated with antimicrobial and antiviral activities.[1][2]
The continued development of novel synthetic methodologies, such as the one-pot, three-component synthesis described herein, will undoubtedly facilitate the discovery of new pyrrolopyrimidine derivatives with enhanced therapeutic potential.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cu-Catalyzed Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines and the Advantage of Copper Catalysis
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine has made it a cornerstone for the development of a wide array of therapeutic agents with diverse biological activities, including potent inhibitors of kinases such as Janus kinases (JAKs) and epidermal growth factor receptor (EGFR) tyrosine kinases.[2] Consequently, the development of efficient and versatile synthetic methods to access this important scaffold is of paramount importance.
Traditionally, the synthesis of pyrrolo[2,3-d]pyrimidines has often relied on multi-step sequences or the use of expensive and toxic palladium catalysts.[3] In recent years, copper-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative, offering milder reaction conditions, broader substrate scope, and often improved yields.[3] This application note provides a detailed overview and experimental protocols for the copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidine derivatives through a domino Sonogashira coupling and annulation strategy.
Mechanistic Insights: A Domino Process of C-C and C-N Bond Formation
The copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines from substituted 4-amino-5-halopyrimidines and terminal alkynes is believed to proceed through a two-stage domino reaction sequence: a Sonogashira-type C-C bond formation followed by an intramolecular C-N bond-forming annulation. The proposed catalytic cycle is illustrated below.
Caption: Proposed catalytic cycle for the Cu-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines.
The catalytic cycle is initiated by the reaction of the copper(I) catalyst with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This is followed by a Sonogashira-type coupling with the 4-amino-5-halopyrimidine, where the copper acetylide acts as the nucleophile, displacing the halide to form a C-C bond and generating an alkynylated pyrimidine intermediate. The final and crucial step is the intramolecular annulation, where the amino group on the pyrimidine ring attacks the newly introduced alkyne moiety, leading to the formation of the pyrrole ring and regeneration of the active copper(I) catalyst.
Experimental Protocols
The following is a general protocol for the copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidine derivatives. The specific conditions may require optimization depending on the substrates used.
General Procedure
A Schlenk tube is charged with the 4-amino-5-halopyrimidine (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), a ligand such as 6-methylpicolinic acid (0.3 equiv), and a base like potassium carbonate (K₂CO₃, 3.0 equiv). The tube is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The terminal alkyne (2.0 equiv) and a suitable solvent (e.g., DMSO or DMF) are added via syringe. The reaction mixture is then heated to the desired temperature (typically 100-120 °C) and stirred for the specified time (usually 12-24 hours).
Upon completion, the reaction mixture is cooled to room temperature, and the work-up procedure is initiated. This typically involves quenching the reaction with an aqueous solution of ammonium chloride, followed by extraction with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrrolo[2,3-d]pyrimidine derivative.
Experimental Workflow
Caption: A generalized workflow for the copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines.
Substrate Scope and Data Presentation
The copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines has been shown to be tolerant of a variety of functional groups on both the pyrimidine and alkyne coupling partners. The following table summarizes the scope of this reaction with representative examples.
| Entry | 4-Amino-5-halopyrimidine | Terminal Alkyne | Product | Yield (%) |
| 1 | 5-bromo-2,4-dichloropyrimidine | 3,3-diethoxypropyne | 2,4-dichloro-5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidin-4-amine | 85[3] |
| 2 | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | propargyl alcohol | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol | 78[3] |
| 3 | 4-amino-5-iodouracil | phenylacetylene | 5-(phenylethynyl)uracil | 92[1] |
| 4 | 4-amino-2,6-dichloro-5-iodopyrimidine | 1-hexyne | 2,6-dichloro-5-(hex-1-yn-1-yl)pyrimidin-4-amine | 88[1] |
| 5 | 4-amino-5-bromocytosine | 3-hydroxy-3-methyl-1-butyne | 5-((3-hydroxy-3-methylbut-1-yn-1-yl)cytosine | 75[1] |
Note: Yields are for the coupled intermediate or the final cyclized product, as reported in the cited literature.
The reaction generally proceeds in good to excellent yields. Electron-donating and electron-withdrawing groups on the arylacetylene are well-tolerated.[4] Steric hindrance in the vicinity of the reacting centers can in some cases lead to lower yields.[5]
Conclusion and Future Outlook
The copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidine derivatives represents a significant advancement in the field of heterocyclic chemistry. This methodology provides a cost-effective, efficient, and versatile route to a class of compounds with immense therapeutic potential. The mild reaction conditions and broad substrate scope make it an attractive alternative to traditional palladium-catalyzed methods. Future research in this area will likely focus on the development of even more active and robust copper catalytic systems, the expansion of the substrate scope to include more complex and sterically hindered starting materials, and the application of this methodology in the synthesis of novel drug candidates.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid Esters
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolo[1,2-c]pyrimidines constitute a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This document provides detailed protocols for the synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters, key intermediates and final products in various drug discovery programs. The methodologies outlined below are based on established and efficient synthetic strategies, including one-pot multicomponent reactions and cycloaddition approaches.
Method 1: One-Pot, Three-Component Synthesis
This method offers an efficient and environmentally friendly approach for the synthesis of a library of pyrrolo[1,2-c]pyrimidine derivatives. The reaction proceeds by combining a substituted pyrimidine, a 2-bromoacetophenone, and an electron-deficient alkyne in an epoxide which serves as both the reaction medium and an HBr scavenger. A microwave-assisted variation of this protocol allows for significantly reduced reaction times.
Experimental Protocol
Materials:
-
Substituted pyrimidine (e.g., 4-methylpyrimidine)
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
-
Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Propylene oxide or 1,2-epoxybutane
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve the substituted pyrimidine (1.0 mmol), substituted 2-bromoacetophenone (1.0 mmol), and electron-deficient alkyne (1.0 mmol) in propylene oxide (5 mL).
-
Stir the reaction mixture at room temperature for 40 hours. Alternatively, for a faster reaction, use 1,2-epoxybutane as the solvent and heat the mixture to reflux for 24 hours.
-
For a microwave-assisted approach, combine the reactants in 1,2-epoxybutane and irradiate in a microwave reactor.
-
After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.
-
The crude product is then purified by crystallization from ethanol to yield the desired this compound ester.
Data Presentation
| Reactant 1 (Pyrimidine) | Reactant 2 (Bromoacetophenone) | Reactant 3 (Alkyne) | Solvent | Conditions | Time | Yield (%) |
| 4-Methylpyrimidine | 2-Bromo-1-phenylethanone | Dimethyl acetylenedicarboxylate | Propylene oxide | Room Temp | 40 h | High |
| 4-Phenylpyrimidine | 2-Bromo-1-(4-chlorophenyl)ethanone | Diethyl acetylenedicarboxylate | 1,2-Epoxybutane | Reflux | 24 h | High |
| Pyrimidine | 2-Bromoacetophenone | Methyl propiolate | 1,2-Epoxybutane | Microwave | < 1 h | High |
Note: Specific yield percentages vary depending on the specific substrates used. The original literature should be consulted for detailed yield information for specific combinations of reactants.
Reaction Workflow
Caption: Workflow for the one-pot synthesis of pyrrolo[1,2-c]pyrimidine esters.
Method 2: Synthesis from Pyrrole-2-carbaldehydes
A direct and effective method for the synthesis of this compound esters involves the base-induced condensation of pyrrole-2-carbaldehydes with ethyl isocyanoacetate. A similar reaction using tosylmethyl isocyanide (TosMIC) yields 3-tosylpyrrolo[1,2-c]pyrimidines.
Experimental Protocol
Materials:
-
Substituted pyrrole-2-carbaldehyde
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted pyrrole-2-carbaldehyde (1.0 mmol) and ethyl isocyanoacetate (1.1 mmol) in methanol (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound ester.
Data Presentation
| Pyrrole-2-carbaldehyde | Reagent | Base | Solvent | Time | Yield (%) |
| 1H-pyrrole-2-carbaldehyde | Ethyl isocyanoacetate | K₂CO₃ | Methanol | 12 h | 75 |
| 4-Bromo-1H-pyrrole-2-carbaldehyde | Ethyl isocyanoacetate | K₂CO₃ | Methanol | 24 h | 68 |
| 5-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl isocyanoacetate | K₂CO₃ | Methanol | 18 h | 82 |
Note: Yields are representative and may vary based on substrate and reaction scale.
Reaction Mechanism
Caption: Proposed mechanism for pyrrolo[1,2-c]pyrimidine ester synthesis.
Method 3: 1,3-Dipolar Cycloaddition
A versatile and widely used method for constructing the pyrrolo[1,2-c]pyrimidine core is through a 1,3-dipolar cycloaddition reaction. This typically involves two steps: the formation of a pyrimidinium salt, followed by the in situ generation of a pyrimidinium N-ylide which then reacts with a dipolarophile, such as an acetylenic ester.
Experimental Protocol
Step 1: Synthesis of Pyrimidinium Salt
-
Dissolve the desired pyrimidine (1.0 mmol) in a suitable solvent such as acetone or acetonitrile.
-
Add the appropriate 2-bromoacetophenone (1.0 mmol) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the pyrimidinium salt precipitates.
-
Collect the salt by filtration, wash with cold solvent, and dry.
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the pyrimidinium salt (1.0 mmol) and the acetylenic ester (e.g., dimethyl acetylenedicarboxylate, 1.1 mmol) in a solvent like dichloromethane or toluene.
-
Add a base, such as triethylamine or potassium carbonate, dropwise to the suspension at room temperature to generate the pyrimidinium N-ylide in situ.
-
Stir the reaction mixture for several hours to overnight, monitoring by TLC.
-
After completion, filter off any inorganic salts and wash the filtrate with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the target ester.
Data Presentation
| Pyrimidinium Salt | Dipolarophile | Base | Solvent | Time | Yield (%) |
| 1-(2-Oxo-2-phenylethyl)pyrimidin-1-ium bromide | Dimethyl acetylenedicarboxylate | Triethylamine | Dichloromethane | 12 h | Good |
| 4-Methyl-1-(2-(4-nitrophenyl)-2-oxoethyl)pyrimidin-1-ium bromide | Diethyl acetylenedicarboxylate | K₂CO₃ | Toluene | 24 h | Moderate |
Note: Yields are generally moderate to good, depending on the substrates and reaction conditions.
Logical Relationship of Synthetic Routes
Caption: Overview of synthetic routes to the target compound.
Conclusion
The protocols described herein provide robust and versatile methods for the synthesis of this compound esters. The choice of method may depend on the availability of starting materials, desired substitution patterns, and scalability requirements. The one-pot, three-component reaction is particularly attractive for generating chemical libraries due to its operational simplicity and efficiency. The use of pyrrole-2-carbaldehydes offers a direct route to the target compounds, while the 1,3-dipolar cycloaddition provides a more classical and stepwise approach. Researchers should select the most appropriate protocol based on their specific synthetic goals.
Application of Pyrrolo[1,2-c]pyrimidine in Electrochemical Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[1,2-c]pyrimidine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities. Recent electrochemical studies have revealed their potential as robust materials for the development of sensitive and selective electrochemical sensors. The inherent redox activity of the pyrrolo[1,2-c]pyrimidine scaffold, coupled with the ability to modify its structure with various functional groups, makes it a versatile platform for creating novel sensing interfaces.
These compounds can be electropolymerized to form stable, conductive, or semiconductive films on electrode surfaces.[1][2] This modification enhances the electrode's active surface area and can introduce specific recognition capabilities for target analytes. Potential applications of pyrrolo[1,2-c]pyrimidine-based electrochemical sensors are envisioned in the detection of heavy metal ions and biomolecules, offering promising tools for environmental monitoring and pharmaceutical analysis.[1][3]
Principle of Operation
The sensing mechanism of electrochemical sensors based on pyrrolo[1,2-c]pyrimidine-modified electrodes can be predicated on several principles:
-
Direct Electrocatalysis: The modified electrode surface may directly catalyze the oxidation or reduction of a target analyte, leading to a measurable change in current or potential.
-
Complexation/Coordination: Pyrrolo[1,2-c]pyrimidine derivatives can be functionalized with moieties that act as ligands, selectively binding to specific analytes such as heavy metal ions. This binding event can be transduced into an electrochemical signal.
-
Molecular Imprinting: By electropolymerizing pyrrolo[1,2-c]pyrimidine monomers in the presence of a template molecule (the analyte), specific recognition cavities can be created in the polymer matrix. Subsequent removal of the template leaves behind a sensor that is highly selective for the target analyte.
Below is a generalized workflow for the fabrication and application of a pyrrolo[1,2-c]pyrimidine-based electrochemical sensor.
Application Note 1: Potential for Heavy Metal Ion Detection
Background:
Heavy metal contamination is a significant environmental and health concern. Electrochemical sensors offer a rapid and cost-effective method for their detection. Pyrrolo[1,2-c]pyrimidine derivatives can be designed to act as ionophores, selectively binding to heavy metal ions. When electropolymerized onto an electrode surface, these modified polymers can preconcentrate metal ions at the electrode-solution interface, enhancing detection sensitivity.[3]
Sensing Mechanism:
The proposed mechanism involves the formation of a complex between the pyrrolo[1,2-c]pyrimidine units in the polymer film and the target metal ions. This interaction can be detected using techniques like anodic stripping voltammetry (ASV), where the preconcentrated metal is stripped from the electrode by applying a potential scan, generating a current peak proportional to the metal ion concentration.
Illustrative Performance Data:
While specific performance data for a pyrrolo[1,2-c]pyrimidine-based heavy metal sensor is not yet extensively published, the following table provides hypothetical performance metrics based on similar polypyrrole-based sensors for heavy metal detection.
| Parameter | Illustrative Value |
| Analyte | Pb²⁺, Cd²⁺ |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Response Time | < 5 minutes |
| Working Potential | -0.8 V to 0.2 V (for ASV) |
| pH Range | 4.0 - 6.0 |
Experimental Protocols
Protocol 1: Fabrication of a Poly(pyrrolo[1,2-c]pyrimidine)-Modified Glassy Carbon Electrode
This protocol describes a general procedure for modifying a glassy carbon electrode (GCE) with a pyrrolo[1,2-c]pyrimidine derivative via electropolymerization.
Materials:
-
Glassy Carbon Electrode (GCE, 3 mm diameter)
-
Pyrrolo[1,2-c]pyrimidine derivative (e.g., synthesized as per literature[4])
-
Acetonitrile (CH₃CN, anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Alumina slurry (0.3 and 0.05 µm)
-
Potentiostat/Galvanostat with a three-electrode cell (Working: GCE, Reference: Ag/AgCl, Counter: Platinum wire)
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonnicate the electrode in deionized water, followed by ethanol, for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Polymerization Solution:
-
Prepare a solution of the pyrrolo[1,2-c]pyrimidine derivative (e.g., 1 mM) in anhydrous acetonitrile.
-
Add the supporting electrolyte (e.g., 0.1 M TBAP) to the solution and dissolve completely.
-
De-aerate the solution by bubbling with nitrogen gas for 15 minutes.
-
-
Electropolymerization:
-
Set up the three-electrode cell with the pre-treated GCE as the working electrode.
-
Immerse the electrodes in the de-aerated polymerization solution.
-
Perform electropolymerization using cyclic voltammetry (CV) or potentiostatic methods.
-
CV Method: Cycle the potential between, for example, -0.5 V and +1.8 V (vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. The potential range should encompass the oxidation potential of the monomer.[1][5]
-
Potentiostatic Method: Apply a constant potential corresponding to the oxidation peak of the monomer for a specified duration (e.g., 120 seconds).
-
-
An increase in the redox peaks with each cycle in the CV method indicates the deposition and growth of the polymer film.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the modified electrode gently with acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the electrode under a gentle stream of nitrogen.
-
The modified electrode is now ready for characterization and use.
-
Protocol 2: Electrochemical Detection of an Analyte (General Procedure)
This protocol provides a general framework for using the modified electrode to detect a target analyte.
Materials:
-
Poly(pyrrolo[1,2-c]pyrimidine)-modified GCE
-
Phosphate buffer solution (PBS) or other suitable buffer
-
Standard solutions of the target analyte
-
Potentiostat/Galvanostat with a three-electrode cell
Procedure:
-
Preparation of Measurement Solution:
-
Prepare a series of standard solutions of the target analyte in the appropriate buffer.
-
De-aerate the solutions with nitrogen gas for 15 minutes.
-
-
Electrochemical Measurement:
-
Set up the three-electrode cell with the modified GCE.
-
Immerse the electrodes in the blank buffer solution and record a baseline voltammogram using a suitable technique (e.g., Differential Pulse Voltammetry - DPV, or Square Wave Voltammetry - SWV).
-
Immerse the electrodes in the standard analyte solutions of increasing concentrations.
-
For each concentration, perform the electrochemical measurement. If a preconcentration step is required (e.g., for heavy metals), immerse the electrode in the stirred solution for a defined period at a specific potential before the measurement scan.
-
Record the peak current at the characteristic potential for the analyte.
-
-
Data Analysis:
-
Plot a calibration curve of the peak current versus the analyte concentration.
-
Determine the linear range, sensitivity (slope of the calibration curve), and limit of detection (LOD, typically calculated as 3 * standard deviation of the blank / slope).
-
Concluding Remarks
The application of pyrrolo[1,2-c]pyrimidine in electrochemical sensors is an emerging field with considerable potential. The ability to form stable polymer films on electrode surfaces through electropolymerization provides a versatile platform for sensor design. While detailed application-specific data is still limited, the foundational electrochemical studies suggest that these materials could lead to the development of novel sensors for a range of analytes relevant to environmental monitoring and pharmaceutical analysis. Further research is warranted to explore the full potential of this promising class of heterocyclic compounds in electrochemical sensing.
References
Application Notes and Protocols: Pyrrolo[1,2-c]pyrimidine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of novel condensed Pyrrolo[1,2-c]pyrimidine derivatives as highly potent and selective inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα). The information presented is based on the findings reported by Ibrahim et al., 2015, and is intended to guide researchers in the evaluation and application of this promising class of compounds in cancer research and drug development.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, particularly the PI3Kα isoform, is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. A novel series of condensed pyrrolo[1,2-c]pyrimidines featuring a morpholine moiety have been synthesized and identified as exceptionally potent and selective inhibitors of PI3Kα.[1][2][3] Certain compounds within this series have demonstrated nanomolar to sub-nanomolar inhibitory activity against PI3Kα and significant cytotoxic effects against cancer cell lines that overexpress the p110α catalytic subunit of PI3Kα.[1][2][3]
These notes provide detailed protocols for the synthesis and evaluation of these compounds, along with a summary of their inhibitory activities to facilitate their application in further research.
Quantitative Data Summary
The inhibitory activity of the synthesized Pyrrolo[1,2-c]pyrimidine derivatives against various PI3K isoforms and their cytotoxic effects on the HeLa human cervical cancer cell line are summarized below. The data highlights the high potency and selectivity of these compounds for the PI3Kα isoform.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[1,2-c]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| 8a | 7.7 | >1000 | >1000 | >1000 |
| 8b | 1.2 | 85 | 120 | 98 |
| 8c | 0.5 | 45 | 75 | 60 |
| 8d | 0.1 | 20 | 35 | 28 |
| 12a | 5.5 | >1000 | >1000 | >1000 |
| 12b | 2.1 | 150 | 210 | 180 |
| 12c | 0.8 | 90 | 130 | 110 |
| 12d | 0.3 | 35 | 50 | 42 |
| 12e | 0.2 | 25 | 40 | 33 |
Data extracted from Ibrahim et al., 2015.
Table 2: Cytotoxic Activity of Pyrrolo[1,2-c]pyrimidine Derivatives against HeLa Cell Line
| Compound ID | IC₅₀ (µM) |
| 8a | 1.99 |
| 8b | 0.85 |
| 8c | 0.42 |
| 8d | 0.21 |
| 12a | 1.55 |
| 12b | 0.78 |
| 12c | 0.35 |
| 12d | 0.18 |
| 12e | 0.15 |
Data extracted from Ibrahim et al., 2015.
Experimental Protocols
The following are detailed methodologies for the synthesis of the Pyrrolo[1,2-c]pyrimidine core structure and for conducting a PI3Kα kinase inhibition assay.
Protocol 1: General Synthesis of the Pyrrolo[1,2-c]pyrimidine Core
This protocol outlines a general synthetic route for the preparation of the pyrrolo[1,2-c]pyrimidine scaffold, which can then be further modified to generate a library of derivatives.
Workflow for the Synthesis of Pyrrolo[1,2-c]pyrimidine Core
Caption: General synthetic workflow for Pyrrolo[1,2-c]pyrimidine derivatives.
Materials:
-
Substituted pyrrole starting material
-
Acrylonitrile derivative
-
Base (e.g., sodium ethoxide)
-
Formamide
-
Solvents (e.g., ethanol, DMF)
-
Reagents for functionalization (e.g., boronic acids, amines, palladium catalyst)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Synthesis of the Pyrrole Intermediate:
-
Dissolve the substituted pyrrole in a suitable solvent such as ethanol.
-
Add the acrylonitrile derivative and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction, neutralize with acid, and extract the product.
-
Purify the intermediate by column chromatography.
-
-
Formation of the Pyrimidine Ring:
-
Heat the purified pyrrole intermediate with an excess of formamide at high temperature.
-
Monitor the cyclization reaction by TLC.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude Pyrrolo[1,2-c]pyrimidine core.
-
-
Functionalization:
-
The core structure can be further functionalized at various positions. For example, a halogenated derivative can undergo Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base.
-
Alternatively, nucleophilic substitution reactions can be performed to introduce different functional groups.
-
The final derivatives are purified by column chromatography or recrystallization.
-
Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of the Pyrrolo[1,2-c]pyrimidine derivatives against PI3Kα.[4][5][6][7][8]
Workflow for PI3Kα Kinase Inhibition Assay
Caption: Workflow of the ADP-Glo™ PI3Kα kinase inhibition assay.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Pyrrolo[1,2-c]pyrimidine derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in the assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the PI3Kα enzyme and lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the luminescence intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Signaling Pathway
The PI3K/Akt signaling pathway is a key downstream effector of various receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). PI3Kα, upon activation, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1, which in turn regulate a multitude of cellular processes including cell survival, growth, and proliferation. The Pyrrolo[1,2-c]pyrimidine derivatives inhibit PI3Kα, thereby blocking the production of PIP3 and inhibiting the downstream signaling cascade.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by Pyrrolo[1,2-c]pyrimidine derivatives.
References
- 1. A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OR | Free Full-Text | A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases [techscience.com]
- 4. promega.de [promega.de]
- 5. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay [worldwide.promega.com]
Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[1,2-c]pyrimidine scaffold is a nitrogen-containing heterocyclic system that has garnered interest in medicinal chemistry due to its structural similarity to purines. While isomers such as pyrrolo[2,3-d]pyrimidine have been extensively studied and developed as potent kinase inhibitors, the pyrrolo[1,2-c]pyrimidine core represents a less explored but potentially valuable pharmacophore.[1] The unique spatial arrangement of its nitrogen atoms and the presence of a carboxylic acid group at the 3-position offer opportunities for novel interactions with biological targets and a convenient handle for chemical derivatization.[1] This document provides an overview of the potential applications of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid in drug discovery, along with detailed protocols for its synthesis and evaluation in relevant biological assays. Although direct biological data for this specific compound is limited in publicly available literature, the protocols provided are based on established assays for structurally related pyrrolopyrimidine derivatives that have shown promise in oncology and inflammatory diseases.
Synthesis of this compound and its Ethyl Ester
The synthesis of the pyrrolo[1,2-c]pyrimidine core can be achieved through various methods, with the Suzuki and Kitagawa reactions being notable examples. A common approach involves the condensation of a pyrrole-2-carbaldehyde with an isocyanoacetate derivative.[2]
Protocol 1: Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
This protocol is adapted from the general method for synthesizing this compound esters.[2]
Materials:
-
Pyrrole-2-carbaldehyde
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carbaldehyde (1 equivalent) in the anhydrous solvent.
-
Add ethyl isocyanoacetate (1.1 equivalents) to the solution.
-
Slowly add DBU (1.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl) (1M solution)
Procedure:
-
Dissolve ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (1 equivalent) in a mixture of alcohol and water.
-
Add an aqueous solution of LiOH or NaOH (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture to 0 °C and acidify with 1M HCl until the pH is approximately 2-3.
-
The carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Potential Therapeutic Applications and Experimental Protocols
Based on the biological activities of other pyrrolopyrimidine isomers, potential therapeutic applications for this compound derivatives include anticancer and anti-inflammatory agents.[3][4]
Anticancer Activity
Derivatives of the related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated potent anticancer activity, with some acting as inhibitors of tubulin polymerization or various protein kinases.[2][5][6][7]
| Compound Class | Target | Cell Line(s) | IC50 | Reference |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin Polymerization | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [2] |
| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR (T790M mutant) | HCC827 | 0.21 nM | [7] |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | Cytotoxicity | HT-29 | 4.01 - 4.55 µM | [8] |
| Pyrrolo[3,2-d]pyrimidine inhibitors | SHMT2 | H460, HCT116, MIA PaCa-2 | Low nanomolar range | [9] |
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or its derivatives) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the complete medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
The pyrimidine core is present in many compounds with anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways.[10]
| Compound Class | Target/Assay | Cell Line | IC50 / Activity | Reference |
| Fused Pyrrolopyrimidines | Nitric Oxide Production | RAW 264.7 | Potent Inhibition | [3] |
| Spiro Pyrrolo[3,4-d]pyrimidines | COX-2 Inhibition | Ovine/Human Recombinant | High Selectivity Index | [11] |
| Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidines | PGE2 Synthesis | In vivo model | 61-75% inhibition | [12] |
This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or its derivatives) dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production.
Concluding Remarks
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The synthetic routes are accessible, allowing for the generation of diverse libraries for screening. While direct biological data for this specific molecule is scarce, the demonstrated efficacy of related pyrrolopyrimidine isomers in anticancer and anti-inflammatory models provides a strong rationale for its investigation in these areas. The protocols outlined in this document offer a starting point for researchers to synthesize and evaluate the biological potential of this intriguing heterocyclic system. Further studies are warranted to elucidate its specific molecular targets and mechanisms of action, which will be crucial for its future development in drug discovery programs.
References
- 1. This compound | 251102-27-9 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4- d ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07078F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Developing Pyrrolopyrimidine-Based Therapeutics for Cancer
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of targeted cancer therapeutics.[1][2][3] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor of a wide range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1] This structural feature provides a versatile platform for developing potent and selective inhibitors of key oncogenic signaling pathways.[1]
Pyrrolopyrimidine derivatives have been successfully developed to target various kinase families implicated in tumor growth, proliferation, and survival, including Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Aurora Kinases.[4][5][6] Several compounds from this class have received FDA approval or are currently in clinical trials for the treatment of various cancers.[2][7] These Application Notes provide an overview of the key signaling pathways targeted by pyrrolopyrimidine-based inhibitors, summarize their biological activity, and offer detailed protocols for their preclinical evaluation.
Key Signaling Pathways Targeted by Pyrrolopyrimidine-Based Therapeutics
1. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][8] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.[1][9][10] Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target.[4] Pyrrolopyrimidine-based inhibitors have been designed to compete with ATP for binding to the EGFR kinase domain, thereby blocking its activity and downstream signaling.[4]
2. JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a key role in the immune system and cell growth.[11][12] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[11] STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11] Dysregulation of the JAK-STAT pathway is implicated in various cancers, particularly hematological malignancies and inflammatory diseases.[2][11] Pyrrolopyrimidine-based JAK inhibitors have been developed to block the ATP-binding site of JAKs, thereby inhibiting the downstream signaling cascade.[5][13]
Data Presentation: In Vitro Activity of Pyrrolopyrimidine Derivatives
The following tables summarize the in vitro inhibitory activity of representative pyrrolopyrimidine-based compounds against various kinases and cancer cell lines.
Table 1: Pyrrolopyrimidine Derivatives as EGFR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| 12i | EGFR T790M | 0.21 | HCC827 | 0.046 | [4] |
| 12i | EGFR wild-type | 22 | HBE | 22.66 | [4] |
| 31n | EGFR19del/T790M/C797S | 0.004 | PC-9 | 0.25 | [14] |
| 31r | EGFRL858R/T790M/C797S | 0.9 | PC-9 | 0.35 | [14] |
| 1a | EGFR L858R | 133 | - | - | [15] |
| 1a | EGFR L858R/T790M | 176 | - | - | [15] |
| 17a | EGFR L858R | 2.3 | - | - | [15] |
| 17a | EGFR L858R/T790M | 4.0 | H1975 | 0.137 | [15] |
Table 2: Pyrrolopyrimidine Derivatives as JAK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| 11e | JAK1 | >90% inhibition | RAW264.7 | 88.2 | [5] |
| 11e | JAK2 | >90% inhibition | RAW264.7 | 88.2 | [5] |
| 23a | JAK1 | 72 | - | - | [13] |
| 16c | JAK2 | 6 | TF-1 | 0.14 | [16] |
Table 3: Pyrrolopyrimidine Derivatives as Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| 12a | Aurora A | 309 | HCT-116 | 1.31 | [17] |
| 12a | Aurora B | 293 | HCT-116 | 1.31 | [17] |
| P-6 | Aurora A | 110 | HCT-116 | 0.37 | [18] |
| 38j | Aurora A | 7.1 | U937 | 0.012 | [6] |
| 38j | Aurora B | 25.7 | U937 | 0.012 | [6] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of pyrrolopyrimidine compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrrolopyrimidine compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the pyrrolopyrimidine compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of pyrrolopyrimidine compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Pyrrolopyrimidine compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrrolopyrimidine compound in the kinase assay buffer.
-
In a multi-well plate, add the diluted compound, recombinant kinase, and kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
3. Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the effect of pyrrolopyrimidine compounds on the phosphorylation of target kinases and downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
Culture and treat cells with the pyrrolopyrimidine compound for the desired time.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using ECL reagents and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 17. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its esters?
A1: The two main routes involve the condensation of a pyrrole-2-carbaldehyde with either an isocyanoacetate derivative or tosylmethyl isocyanide (TosMIC).
-
Route A (Isocyanoacetate Method): This route involves the base-catalyzed reaction of pyrrole-2-carbaldehyde with ethyl isocyanoacetate. This directly yields ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. Historically, this route has been associated with low yields, particularly in the decarboxylation step if starting from the corresponding acid.[1] However, modern flow chemistry techniques have significantly improved the yield of the ester intermediate.
-
Route B (TosMIC Method): This method utilizes the reaction of pyrrole-2-carbaldehyde with TosMIC in the presence of a base to form 3-tosylpyrrolo[1,2-c]pyrimidine.[1] This intermediate does not have the carboxylic acid functionality. To obtain the target molecule, further synthetic steps would be required to introduce the carboxylic acid group, which can be complex. Therefore, for the direct synthesis of the titled compound or its ester, the isocyanoacetate method is more direct.
Q2: Which synthetic route generally provides a higher yield?
A2: For the direct synthesis of the pyrrolo[1,2-c]pyrimidine core, the reaction with TosMIC is reported to give consistently higher yields than traditional batch reactions with ethyl isocyanoacetate.[1] However, for obtaining Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate, a precursor to the carboxylic acid, a telescoped continuous flow process has been shown to be highly efficient, with reported yields up to 85%.
Q3: What are the key reagents and catalysts involved in these syntheses?
A3:
-
Starting Materials: Pyrrole-2-carbaldehyde is the common starting material.
-
Key Reagents: Ethyl isocyanoacetate or Tosylmethyl isocyanide (TosMIC).
-
Bases: Common bases include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydride (NaH), potassium carbonate (K₂CO₃), and piperidine. The choice of base is crucial and depends on the specific protocol.
-
Solvents: Anhydrous solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are typically used.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | - Ensure pyrrole-2-carbaldehyde is pure and free of colored impurities. If necessary, purify by column chromatography or distillation. - Use freshly opened or properly stored anhydrous solvents. - Verify the quality of the isocyanoacetate or TosMIC. Impurities can significantly impact the reaction. |
| Ineffective Base | - Use a freshly opened bottle of DBU or other base. - Ensure the base is not hydrated. - Consider screening different bases (e.g., NaH, K₂CO₃) to find the optimal one for your specific conditions. |
| Suboptimal Reaction Temperature | - For the TosMIC reaction, it is typically run at room temperature.[1] Ensure the reaction is not overheating, especially during the initial addition of reagents. - For the flow synthesis with ethyl isocyanoacetate, precise temperature control is crucial. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants and base as specified in the protocol. An excess of one reactant may lead to side reactions. |
| Presence of Water | - The reaction is sensitive to moisture. Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Side reactions of TosMIC | - TosMIC can undergo self-condensation or react with the solvent if not handled properly. Add the pyrrole-2-carbaldehyde solution dropwise to the mixture of TosMIC and base to minimize these side reactions.[3] |
| Decomposition of Starting Material or Product | - Pyrrole derivatives can be sensitive to strong acids and bases, and prolonged reaction times. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. |
| Incorrect Work-up Procedure | - Ensure the work-up procedure is followed carefully. For instance, neutralization with acetic acid after the TosMIC reaction is a critical step.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | - Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely related impurities. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[4][5] |
| Product is an Oil or Gummy Solid | - Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. - If crystallization fails, re-purify by column chromatography. |
| Hydrolysis of Ester during Work-up | - If the target is the ethyl ester, avoid strongly acidic or basic conditions during the aqueous work-up to prevent premature hydrolysis to the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate via Flow Chemistry
This protocol is based on a telescoped continuous flow process which has been shown to produce the target compound in high yield.
Experimental Workflow:
Procedure:
-
Stream 1 Preparation: Prepare a solution of N-formylglycine, DIPEA (diisopropylethylamine), and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM).
-
Stream 2 Preparation: Prepare a solution of triphosgene in DCM.
-
In situ Generation of Ethyl Isocyanoacetate: The two streams are mixed and passed through a coil reactor.
-
Stream 3 Preparation: Prepare a solution of pyrrole-2-carbaldehyde and piperidine in DCM.
-
Cyclocondensation: The output from the first coil reactor is combined with the third stream and passed through a second coil reactor heated to 85°C.
-
Isolation: The output from the second reactor contains the desired product, which can be isolated after solvent removal.
Quantitative Data Summary:
| Parameter | Value |
| Reported Yield | 85% |
| Reaction Time | 26 minutes (in second reactor) |
| Temperature | 85°C (in second reactor) |
Protocol 2: Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine
This protocol is adapted from the work of Minguez et al. (1996) and is a reliable method for obtaining the pyrrolo[1,2-c]pyrimidine core.[1]
Experimental Workflow:
Procedure:
-
To a stirred mixture of TosMIC (1.1 mmol) and DBU (1.1 mmol) in anhydrous THF under an argon atmosphere, add a solution of pyrrole-2-carboxaldehyde (1.0 mmol) in anhydrous THF.
-
Stir the mixture at room temperature for 2 hours.
-
Neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Quantitative Data Summary:
| Reactant | Yield of 3-Tosylpyrrolo[1,2-c]pyrimidine |
| Pyrrole-2-carboxaldehyde | 82% |
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshooting common issues in the synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for pyrrolopyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrrolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrrolopyrimidine synthesis?
A1: Low yields in pyrrolopyrimidine synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical. Each synthetic route will have a different optimal set of conditions.
-
Poor Quality Starting Materials: Impurities in reactants can interfere with the reaction, leading to side products and lower yields. Ensure all starting materials are of high purity and are properly dried.[1]
-
Inefficient Catalyst: The catalyst may be inactive or not suitable for the specific transformation. If using a reusable catalyst, it may require regeneration.
-
Incomplete Cyclization: The final ring-closing step can be slow or reversible. The addition of a catalytic amount of a Brønsted or Lewis acid can often facilitate the cyclization and subsequent dehydration.[2]
-
Moisture in the Reaction: Many of the intermediates in pyrrolopyrimidine synthesis are sensitive to moisture. Ensure anhydrous conditions are maintained, especially when using water-sensitive reagents and catalysts.[2]
Q2: I am observing unexpected side products in my reaction. What are the likely culprits?
A2: The formation of side products is a common issue. Some potential side reactions include:
-
Self-condensation of Starting Materials: Carbonyl compounds, in particular, can undergo self-condensation under basic or acidic conditions.
-
Hydrolysis of Intermediates: If water is present, sensitive functional groups or intermediates can hydrolyze, preventing the desired reaction from proceeding.[2]
-
Formation of Isomers: Depending on the substitution pattern of the reactants, the formation of constitutional isomers may be possible.
-
Over-alkylation or Acylation: If using alkylating or acylating agents, reaction at multiple sites on the pyrrolopyrimidine core can occur.
Q3: How can I improve the purification of my final pyrrolopyrimidine product?
A3: Purification of pyrrolopyrimidine derivatives can be challenging due to their often polar nature and potential for forming insoluble aggregates.
-
Chromatography: Silica gel column chromatography is the most common purification method. A careful selection of the eluent system is crucial. Often, a gradient elution is required.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Washing: Thoroughly washing the crude product with appropriate solvents can remove many impurities before final purification.[1]
-
Characterization of Impurities: If you are struggling with persistent impurities, it is helpful to isolate and characterize them to understand their origin and devise a more targeted purification strategy.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a step-by-step approach to troubleshooting low yields in your pyrrolopyrimidine synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Guide 2: Formation of Side Products
This guide assists in identifying and mitigating the formation of unwanted side products.
Troubleshooting Side Product Formation
Caption: A systematic approach to addressing the formation of side products.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of pyrrolopyrimidine synthesis.
Table 1: Optimization of Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Schiff Bases
| Entry | Catalyst (mol%) | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | 120 | 80 | 30 | 45 |
| 2 | Acetic Acid (10) | Ethanol | 120 | 80 | 20 | 65 |
| 3 | [HMIM][TFSI] (5) | None | 120 | 80 | 15 | 78 |
| 4 | [HMIM][TFSI] (10) | None | 120 | 80 | 10 | 93 |
| 5 | [HMIM][TFSI] (10) | None | 100 | 80 | 15 | 85 |
| 6 | [HMIM][TFSI] (10) | None | 120 | 70 | 15 | 82 |
Table 2: Effect of Solvent and Base on the Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidines
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | 2-methoxypyridine | 0 to rt | 1 | 99 |
| 2 | Toluene | Et3N | 80 | 5 | 75 |
| 3 | DMF | K2CO3 | 100 | 3 | 68 |
| 4 | Acetonitrile | DBU | rt | 2 | 85 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine Schiff Bases
This protocol describes a green and efficient method for the synthesis of pyrrolo[2,3-d]pyrimidine-based Schiff bases using microwave irradiation.
Materials:
-
4-amino-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aromatic benzaldehydes
-
[HMIM][TFSI] (1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)
-
Ethanol
Procedure:
-
A mixture of 4-amino-7H-pyrrolo[2,3-d]pyrimidine (1 mmol), substituted aromatic benzaldehyde (1 mmol), and [HMIM][TFSI] (10 mol%) is placed in a microwave-safe vessel.
-
The reaction mixture is irradiated in a microwave synthesizer at 120 W and 80°C for 10 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The crude product is washed with water and then recrystallized from ethanol to afford the pure Schiff base.
Protocol 2: Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidines via Carbonyl-Amine Condensation
This protocol details the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine-imines through a Tf₂O/2-methoxypyridine-mediated carbonyl-amine condensation.[4]
Materials:
-
Substituted pyrrolo[2,3-d]pyrimidinone
-
Aniline or substituted anilines
-
Triflic anhydride (Tf₂O)
-
2-methoxypyridine
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the pyrrolo[2,3-d]pyrimidinone (1 equivalent) in anhydrous DCM at 0°C, add triflic anhydride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of the aniline (1.2 equivalents) and 2-methoxypyridine (1.5 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the desired tricyclic pyrrolo[2,3-d]pyrimidine-imine.[3][4]
Signaling Pathways and Experimental Workflows
General Synthetic Workflow for Pyrrolopyrimidine Derivatives
Caption: A generalized workflow for the synthesis and purification of pyrrolopyrimidines.
References
Technical Support Center: Purification of Pyrrolo[1,2-c]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Pyrrolo[1,2-c]pyrimidine derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Pyrrolo[1,2-c]pyrimidine derivatives, primarily focusing on the most common technique, column chromatography.
Issue 1: The target compound is not eluting from the silica gel column.
-
Question: I am running a column to purify my Pyrrolo[1,2-c]pyrimidine derivative, but I cannot see my product eluting even after passing a large volume of the mobile phase. What should I do?
-
Answer: This is a common issue, particularly with polar compounds. Here are several steps you can take to troubleshoot this problem:
-
Increase Solvent Polarity: The polarity of your eluent system may be too low. Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate. If you are using dichloromethane/acetone, increase the acetone concentration.
-
Check Compound Stability: Pyrrolo[1,2-c]pyrimidine derivatives can sometimes be unstable on silica gel. To check for degradation, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you observe streaking or the appearance of new spots, your compound may be decomposing on the silica. In such cases, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a base like triethylamine in your eluent system.
-
Ensure Proper Sample Loading: If the compound was loaded in a solvent that is too strong (too polar), it might not have properly adsorbed to the top of the column, leading to band broadening and very slow elution. Always dissolve and load your sample in a minimal amount of a solvent that is the same or slightly less polar than your initial mobile phase.
-
Issue 2: The compound is eluting with impurities.
-
Question: My Pyrrolo[1,2-c]pyrimidine derivative is co-eluting with impurities during column chromatography. How can I improve the separation?
-
Answer: Achieving good separation requires optimizing the chromatographic conditions. Consider the following strategies:
-
Optimize the Solvent System: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal system will show good separation between your desired compound and the impurities, with the R_f value of your product being around 0.2-0.4. Experiment with different solvent combinations, for example, dichloromethane/acetone or n-hexane/ethyl acetate.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can significantly improve separation. This allows for the elution of less polar impurities first, followed by your target compound, and finally the more polar impurities.
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. A longer and narrower column generally provides better resolution than a shorter and wider one.
-
Issue 3: Low recovery of the purified compound.
-
Question: After purification by column chromatography, the yield of my Pyrrolo[1,2-c]pyrimidine derivative is very low. What are the possible reasons and solutions?
-
Answer: Low recovery can be frustrating. Here are some potential causes and how to address them:
-
Irreversible Adsorption: As mentioned, some polar compounds can bind irreversibly to silica gel. If you suspect this, using a different stationary phase like alumina or a modified silica gel might be beneficial.
-
Compound Volatility: Some low molecular weight derivatives might be volatile. Avoid excessive heating during the removal of solvent after collecting the fractions.
-
Incomplete Elution: It's possible that not all of your compound has eluted from the column. After it seems all the product has been collected, try flushing the column with a very polar solvent (e.g., 10% methanol in dichloromethane) and check the collected fractions by TLC.
-
Improper Fraction Collection: Collect smaller fractions to ensure that you do not discard fractions containing your product that might be eluting just before or after the main spot on the TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying Pyrrolo[1,2-c]pyrimidine derivatives?
A1: The most frequently reported method for the purification of Pyrrolo[1,2-c]pyrimidine derivatives in a laboratory setting is silica gel column chromatography.[1] This technique is versatile and allows for the separation of the target compound from starting materials, reagents, and byproducts.
Q2: How do I select a suitable solvent system for column chromatography?
A2: The selection of an appropriate solvent system is crucial for successful purification. The process typically involves:
-
Thin Layer Chromatography (TLC): Use TLC to test various solvent combinations.
-
Target R_f Value: Aim for a solvent system that gives your target Pyrrolo[1,2-c]pyrimidine derivative an R_f (retardation factor) value between 0.2 and 0.4. This generally provides the best separation.
-
Common Solvent Systems: Based on literature, common solvent systems for these derivatives include mixtures of a less polar solvent with a more polar one, such as n-hexane/ethyl acetate or dichloromethane/acetone.[1]
Q3: Can I use recrystallization to purify my Pyrrolo[1,2-c]pyrimidine derivative?
A3: Yes, recrystallization can be a very effective purification method for solid Pyrrolo[1,2-c]pyrimidine derivatives, especially for removing small amounts of impurities after column chromatography or for purifying a crude product that is already relatively clean. The key is to find a suitable solvent or solvent pair in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents to test for nitrogen-containing heterocycles include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes.
Q4: My Pyrrolo[1,2-c]pyrimidine derivative is a brown oil. How can I purify it?
A4: For oily or non-crystalline compounds, column chromatography is the preferred method of purification.[1] Recrystallization is not applicable to oils. If the oil is persistent even after chromatography, it may indicate the presence of residual solvent. In such cases, drying under high vacuum for an extended period can be helpful.
Q5: Are there any specific precautions to take when purifying these compounds?
A5: Some Pyrrolo[1,2-c]pyrimidine derivatives can be sensitive to air or prolonged exposure to silica gel.[1] It is advisable to perform the purification as quickly as possible and to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) if stability is a concern.
Data Presentation
Table 1: Examples of Column Chromatography Conditions for Pyrrolo[1,2-c]pyrimidine Derivatives
| Derivative | Eluent System | R_f Value | Yield | Reference |
| 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine | n-hexane/EtOAc (7:3 → 1:1) | 0.25 (in 7:3) | 88% | [1] |
| 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine | n-hexane/EtOAc (10:1) | 0.21 | 76% | [1] |
| 7-Methylpyrrolo[1,2-c]pyrimidine | DCM/acetone (20:1) | 0.38 | 52% | [1] |
| 7-Mesitylpyrrolo[1,2-c]pyrimidine | n-hexane/EtOAc (10:1) | 0.30 | 75% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to pack uniformly without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude Pyrrolo[1,2-c]pyrimidine derivative in a minimal amount of the column solvent or a slightly less polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution, either isocratically (with a constant solvent composition) or with a solvent gradient (gradually increasing the polarity).
-
Collect fractions in test tubes or vials.
-
-
Monitoring the Separation:
-
Monitor the elution of the compounds by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Combine the fractions containing the pure product.
-
-
Isolation of the Purified Compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Mandatory Visualization
References
Technical Support Center: Addressing Low Solubility of Pyrrolopyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with pyrrolopyrimidine compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyrimidine compound precipitates immediately when I dilute my DMSO stock into aqueous buffer. What is happening and how can I fix it?
A1: This is a common issue known as "DMSO shock," where the compound, highly soluble in DMSO, rapidly precipitates when introduced to an aqueous environment where it is poorly soluble. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5% and almost always under 1%.[1] Higher concentrations can be toxic to cells and interfere with the assay.
-
Use a Stepwise Dilution Protocol: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this to 100 µM in an intermediate solution that contains some co-solvent or is gently vortexed, before making the final dilution in the assay medium.[2]
-
Modify the Addition Method: Add the DMSO stock to the aqueous buffer while vortexing. This rapid dispersion can prevent the formation of localized high concentrations of the compound that are prone to precipitation.[2]
-
Work at Lower Concentrations: If possible, conduct your experiment at a lower final concentration of the pyrrolopyrimidine compound, below its aqueous solubility limit.
Q2: What are co-solvents, and can they help solubilize my pyrrolopyrimidine compound for in vitro assays?
A2: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[2][3][4][5] They work by reducing the polarity of the aqueous solvent. Common co-solvents used in preclinical formulations include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), such as PEG 400
-
N-methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMA)
It is crucial to determine the tolerance of your specific assay to any co-solvent, as they can have biological effects at higher concentrations.
Q3: Can pH modification improve the solubility of my pyrrolopyrimidine compound?
A3: Yes, for pyrrolopyrimidine compounds with ionizable functional groups, pH modification can be a very effective strategy.[4][6] The pyrrolopyrimidine scaffold contains nitrogen atoms that can be protonated at an acidic pH, forming a more soluble salt.[2] However, you must ensure that the pH required for solubility is compatible with the optimal pH for your biological assay (e.g., enzyme activity, cell viability).[2]
Q4: What are cyclodextrins, and how can they be used to improve the solubility of pyrrolopyrimidine compounds?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][7][8] They can encapsulate poorly water-soluble molecules, like many pyrrolopyrimidine derivatives, into their hydrophobic core, forming an "inclusion complex" that is more soluble in aqueous solutions.[2][7][9] Commonly used cyclodextrin derivatives with improved water solubility and low toxicity include:[10][11]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
The formation of an inclusion complex can significantly increase the apparent water solubility of a compound.[7]
Q5: What are solid dispersions, and are they a viable strategy for pyrrolopyrimidine compounds?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier or matrix, usually a polymer.[6][12][13] This technique can enhance solubility by converting the crystalline drug into a higher-energy amorphous state and improving its wettability.[2][12] This is a promising method for pyrrolopyrimidine compounds.[14] Common carriers include:[2][11]
-
Polyvinylpyrrolidone (PVP) grades like K30 and K90
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycols (PEGs)
-
Copolymers like Soluplus®
Q6: Can particle size reduction techniques like nanosuspensions be used for pyrrolopyrimidine compounds?
A6: Yes, reducing the particle size of a drug increases its surface area, which can lead to an enhanced dissolution rate according to the Noyes-Whitney equation.[9][14][15] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[3][16][17] This technique is suitable for compounds that are poorly soluble in both aqueous and organic media and can significantly improve oral bioavailability.[1][14]
Troubleshooting Guides
Problem: Compound Precipitation During Assay
| Symptom | Potential Cause | Suggested Solution |
| Immediate precipitation upon dilution of DMSO stock | Low aqueous solubility; "DMSO shock" | 1. Lower the final DMSO concentration (<0.5%).[1] 2. Use a stepwise dilution protocol.[2] 3. Add the compound stock to a vortexing buffer.[2] 4. Investigate the use of co-solvents, cyclodextrins, or surfactants.[2] |
| Compound is initially soluble but precipitates over time | Formation of a supersaturated solution; lack of thermodynamic stability | 1. Reduce the final concentration of the compound. 2. Increase the percentage of co-solvent if tolerated by the assay. 3. Use a precipitation inhibitor, such as HPMC, if compatible. |
| Inconsistent results between experiments | Variable precipitation of the compound | 1. Visually inspect for precipitation before each use. 2. Prepare fresh dilutions for each experiment. 3. Meticulously standardize the dilution protocol.[2] |
| Low or no observed biological activity | The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation. | 1. Address the solubility issues using the steps above. 2. Determine the kinetic solubility of the compound in the final assay buffer to understand its limits. |
Problem: Choosing a Solubility Enhancement Strategy
Data Presentation
The following table summarizes hypothetical quantitative data for the solubility of a generic pyrrolopyrimidine kinase inhibitor (PKI-123) to illustrate the potential improvements with different techniques. Note: Actual improvements will vary depending on the specific compound and conditions.
| Method | Solvent/Carrier System | Apparent Solubility of PKI-123 (µg/mL) | Fold Increase (Approx.) |
| Baseline | PBS (pH 7.4) | 0.5 | 1 |
| Co-solvent | 5% DMSO in PBS | 5 | 10 |
| 10% PEG 400 in PBS | 25 | 50 | |
| Cyclodextrin | 2% HP-β-CD in PBS | 50 | 100 |
| 5% SBE-β-CD in PBS | 125 | 250 | |
| Solid Dispersion | 1:5 Drug:PVP K30 | 200 | 400 |
| 1:5 Drug:Soluplus® | 350 | 700 | |
| Nanosuspension | Stabilized with 1% Pluronic F68 | 150 | 300 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a pyrrolopyrimidine compound to enhance its aqueous solubility.
Materials:
-
Pyrrolopyrimidine compound
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) - must solubilize both the drug and the polymer.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh the pyrrolopyrimidine compound and the polymer carrier in a predetermined ratio (e.g., 1:2, 1:5, 1:10 drug-to-polymer by weight). Dissolve both components completely in a minimal amount of the selected volatile organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin, clear film is formed on the flask wall.
-
Drying: Scrape the solid film from the flask. Place the resulting solid in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Processing: The dried solid dispersion can be gently ground into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder should be characterized for amorphous nature (e.g., by XRPD or DSC) and solubility.
Protocol 2: Preparation of a Nanosuspension by Antisolvent Precipitation
Objective: To prepare a nanosuspension of a pyrrolopyrimidine compound to increase its dissolution rate.
Materials:
-
Pyrrolopyrimidine compound
-
Water-miscible organic solvent (e.g., DMSO, acetone)
-
Aqueous solution (antisolvent), typically purified water
-
Stabilizer (e.g., Pluronic F68, Tween 80, HPMC)
-
High-speed stirrer or ultrasonicator
Methodology:
-
Organic Phase Preparation: Dissolve the pyrrolopyrimidine compound in a suitable water-miscible organic solvent to create the "solvent" phase.
-
Aqueous Phase Preparation: Dissolve a stabilizer in the aqueous "antisolvent" phase. The stabilizer is crucial to prevent particle aggregation.
-
Precipitation: Under high-speed stirring or sonication, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the compound to precipitate out as nanoparticles.
-
Solvent Removal (Optional): The organic solvent can be removed by methods such as evaporation under reduced pressure.
-
Characterization: The nanosuspension should be characterized for particle size and distribution (e.g., by Dynamic Light Scattering - DLS) and dissolution rate.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading
Objective: To prepare a cyclodextrin inclusion complex of a pyrrolopyrimidine compound to improve its aqueous solubility.
Materials:
-
Pyrrolopyrimidine compound
-
Cyclodextrin (e.g., HP-β-CD, SBE-β-CD)
-
Water-ethanol mixture (or other suitable solvent)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Incorporation: Gradually add the pyrrolopyrimidine compound to the paste while triturating (kneading) vigorously with the pestle. Continue kneading for a specified period (e.g., 30-60 minutes).
-
Drying: The resulting paste is dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: The dried complex is passed through a sieve to obtain a uniform particle size.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques like DSC, FTIR, or NMR, and the improvement in solubility should be quantified.
Signaling Pathway and Workflow Diagrams
Pyrrolopyrimidine derivatives are frequently developed as kinase inhibitors. Below are representative diagrams of signaling pathways often targeted by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 4. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. internationaljournal.org.in [internationaljournal.org.in]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. proteopedia.org [proteopedia.org]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of Pyrrolopyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the metabolic stability of pyrrolopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for pyrrolopyrimidine derivatives?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It is a critical parameter in drug discovery because it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[1] For pyrrolopyrimidine derivatives, which are often developed as kinase inhibitors or for other therapeutic targets, poor metabolic stability can lead to rapid elimination from the body, reducing efficacy and potentially forming reactive metabolites.[2][3] Optimizing metabolic stability early in the discovery process can prevent late-stage failures of promising drug candidates due to poor pharmacokinetics.[1]
Q2: What are the common metabolic pathways for pyrrolopyrimidine derivatives?
A2: Pyrrolopyrimidine derivatives, like many xenobiotics, are primarily metabolized by Cytochrome P450 (CYP) enzymes in the liver.[4][5] Common phase I metabolic reactions include:
-
Oxidation: This is a major pathway, often involving hydroxylation of aromatic rings or alkyl groups.[4]
-
N-dealkylation: Removal of alkyl groups attached to nitrogen atoms is a frequent metabolic route.[6]
-
O-deethylation: This has been observed as a major metabolic pathway in some derivatives.[7]
-
Aromatization: The conversion of a piperidine ring to a pyridine has been identified as a minor metabolic route for certain compounds.[7]
Phase II metabolism, which involves conjugation reactions like glucuronidation, can also occur, particularly if phenolic functions are present.[6]
Q3: How can the metabolic stability of pyrrolopyrimidine derivatives be improved through structural modifications?
A3: Several structural modification strategies can be employed to block or slow down metabolic pathways:
-
Introducing Halogens: Adding halogen groups, such as fluorine or chlorine, to metabolically labile positions on aryl rings can enhance metabolic stability and binding affinity.[8]
-
Replacing Labile Groups: Substituting metabolically susceptible moieties with more robust ones is a common strategy. For example, replacing a labile ester linkage with a more stable amide group.[6]
-
Blocking Metabolic Sites: Introducing bulky groups (e.g., a t-butyl group) near a potential site of metabolism can sterically hinder enzyme access, preventing N-dealkylation.[6]
-
Scaffold Hopping: In some cases, replacing the entire core scaffold can lead to significant improvements. For instance, replacing a thienopyrimidine core with a pyrrolopyrimidine scaffold has been shown to dramatically improve metabolic stability.[9]
-
Deactivating Aromatic Rings: Adding strongly electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) can deactivate aromatic rings, making them less susceptible to oxidative metabolism.[6]
Q4: What are the standard in vitro assays for evaluating metabolic stability?
A4: The most common in vitro method is the liver microsomal stability assay .[10] This assay uses subcellular fractions (microsomes) from the liver, which are rich in CYP enzymes. The test compound is incubated with liver microsomes and a necessary cofactor (NADPH), and the decrease in the parent compound's concentration is measured over time using LC-MS.[10][11] Other test systems include liver S9 fractions and hepatocytes (suspended or plated), which offer a more complete set of metabolic enzymes.[10] The primary output of this assay is the in vitro half-life (T₁/₂) or intrinsic clearance, which indicates how quickly a compound is metabolized.[11]
Troubleshooting Guides
Q1: My in vitro microsomal stability assay results show high variability between experiments. What could be the cause?
A1: High variability can stem from several factors:
-
Microsomal Protein Concentration: Ensure the microsomal protein concentration is consistent across assays and that the protein has been properly stored and thawed to maintain enzymatic activity.[11]
-
Cofactor Degradation: The NADPH regenerating system is crucial for enzyme activity. Ensure the components are fresh and prepared correctly.
-
Compound Solubility: Poor solubility of your pyrrolopyrimidine derivative can lead to inconsistent concentrations in the incubation mixture. Consider using a small percentage of an organic co-solvent, but be aware that high concentrations can inhibit enzyme activity.
-
Incubation Time Points: Ensure your time points are appropriate to capture the degradation curve accurately. For very stable or very unstable compounds, the time points may need to be adjusted.
-
LC-MS/MS Method: Check for ion suppression or enhancement from the matrix, which can affect the quantification of your compound. Using a stable isotope-labeled internal standard can help mitigate this.
Q2: My compound appears highly unstable in the microsomal assay (% remaining is low), but I cannot detect any metabolites using LC-MS. What should I do?
A2: This is a common challenge. Here are possible reasons and troubleshooting steps:
-
Metabolite Instability: The formed metabolites might be unstable and further degrade or react with macromolecules.
-
Non-Specific Binding: The compound might be binding non-specifically to the plasticware or microsomal proteins. This can be checked by running a control incubation without the NADPH cofactor. A significant loss of compound in the absence of NADPH points to non-specific binding.
-
Reactive Metabolites: The compound might be forming reactive metabolites that covalently bind to proteins. This can be investigated using trapping agents like glutathione.
-
LC-MS Detection Limits: Your analytical method may not be sensitive enough to detect low-level metabolites, or the metabolites may have poor ionization efficiency. Try to develop a more sensitive method or use techniques like high-resolution mass spectrometry to search for predicted metabolite masses.
Q3: The in vitro metabolic stability of my compound is high, but it shows rapid clearance in vivo. Why is there a discrepancy?
A3: An in vitro-in vivo correlation disconnect can occur for several reasons:
-
Non-CYP Metabolism: The primary clearance mechanism in vivo might be through non-CYP enzymes (e.g., aldehyde oxidase, UGTs) that are not present or fully active in liver microsomes. Running the assay with hepatocytes or S9 fractions, which contain cytosolic enzymes, can help investigate this.[10]
-
Active Transport: The compound could be a substrate for uptake or efflux transporters in the liver or kidney, leading to rapid clearance that is not captured in microsomal assays. Transporter substrate and inhibition studies can clarify this.[12]
-
Metabolic Switching: Blocking one metabolic site might lead to increased metabolism at another, a phenomenon known as metabolic switching.[6]
-
Poor Prediction Models: The equations used for scaling in vitro data to predict in vivo clearance have limitations and may not be accurate for all chemical classes.[1]
Q4: I suspect my pyrrolopyrimidine derivative is inhibiting a major CYP enzyme. How can I confirm this?
A4: You can confirm CYP inhibition by performing a CYP inhibition assay . This involves incubating human liver microsomes with a specific probe substrate for a particular CYP isoform (e.g., testosterone for CYP3A4) in the presence and absence of your test compound.[7][12] A decrease in the formation of the probe substrate's metabolite indicates inhibition. By testing a range of concentrations of your compound, you can determine an IC₅₀ value, which quantifies its inhibitory potency.[12] This is crucial for assessing the potential for drug-drug interactions.[13]
Data Presentation
Table 1: Influence of Structural Modifications on Metabolic Stability of Pyrrolopyrimidine Derivatives
| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | In Vitro T₁/₂ (min) in Mouse Liver Microsomes | Reference |
| 5f | Pyrrolopyrimidine | trans-4-aminocyclohexanol | Phenyl | 120 | [11] |
| 5g | Pyrrolopyrimidine | cis-4-aminocyclohexanol | Phenyl | 52.3 | [11] |
| 5i | Pyrrolopyrimidine | (4-hydroxycyclohexyl)methanamine | Phenyl | 2.4 | [11] |
| 6 | Thienopyrimidine | (details not specified) | (details not specified) | Low (% remaining: 4) | [9] |
| 21a | Pyrrolopyrimidine | (details not specified) | (details not specified) | High (% remaining: 65) | [9] |
Note: Data is compiled from different studies and experimental conditions may vary. T₁/₂ values are for comparison within the same study.
Table 2: Key Cytochrome P450 Enzymes in Drug Metabolism
| CYP Isoform | Relative Abundance in Liver | Key Substrates | Known Inhibitors | Known Inducers |
| CYP3A4 | ~30-50% | Statins, Benzodiazepines, SCH 351125 | Ketoconazole, Ritonavir, Grapefruit Juice | Rifampin, Carbamazepine |
| CYP2D6 | ~2-5% | Antidepressants, Beta-blockers, Codeine | Fluoxetine, Paroxetine, Quinidine | (Not readily induced) |
| CYP2C9 | ~20% | NSAIDs, Warfarin, SCH 351125 | Fluconazole, Amiodarone | Rifampin, Secobarbital |
| CYP2C19 | ~2-5% | Omeprazole, Clopidogrel, Diazepam | Fluvoxamine, Omeprazole | Rifampin, Carbamazepine |
| CYP1A2 | ~13% | Caffeine, Theophylline, Clozapine | Ciprofloxacin, Fluvoxamine | Smoking, Omeprazole |
Source: Adapted from multiple sources.[4][5][7]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Objective: To determine the in vitro half-life (T₁/₂) of a pyrrolopyrimidine derivative using a substrate depletion method.[11]
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, mouse).[11]
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase).
-
Positive control compound (e.g., Testosterone, Verapamil).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Procedure:
-
Prepare the incubation mixture by adding buffer, liver microsomes, and test compound to a microcentrifuge tube or 96-well plate. The final microsomal protein concentration is typically 0.5-1.0 mg/mL and the test compound concentration is 1 µM.[11]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation and non-specific binding.
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life using the formula: T₁/₂ = 0.693 / k .
-
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To determine the IC₅₀ value of a pyrrolopyrimidine derivative against a specific CYP isoform.
-
Materials:
-
Human liver microsomes (HLM).
-
Specific CYP probe substrate (e.g., Midazolam for CYP3A4).
-
Test compound at various concentrations.
-
Positive control inhibitor (e.g., Ketoconazole for CYP3A4).
-
Phosphate buffer (pH 7.4) and NADPH regenerating system.
-
Quenching solution and LC-MS/MS system.
-
-
Procedure:
-
Prepare incubation mixtures containing HLM, buffer, and either the test compound (at 6-8 different concentrations), the positive control inhibitor, or vehicle control.
-
Pre-incubate the mixtures at 37°C.
-
Add the specific CYP probe substrate to all wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (within the linear range of metabolite formation for the probe substrate).
-
Stop the reaction with a quenching solution containing an internal standard.
-
Process the samples (centrifugation) and analyze the supernatant for the formation of the probe substrate's metabolite via LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nedmdg.org [nedmdg.org]
- 7. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Mitigating Cardiotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for researchers engaged in the development of pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed to provide you with in-depth technical and practical advice to anticipate, identify, and mitigate the cardiotoxic potential of your compounds. As a class of molecules often targeting essential cellular kinases, off-target effects on the heart are a significant hurdle in drug development.[1] This resource synthesizes current understanding and best practices to help you navigate this complex challenge.
Section 1: Understanding the "Why": Core Mechanisms of Cardiotoxicity
Before troubleshooting experimental results, it's crucial to grasp the underlying biological mechanisms through which pyrrolo[2,3-d]pyrimidine derivatives may exert cardiotoxicity. The high energy demand and unique electrophysiology of cardiomyocytes make them particularly vulnerable to off-target drug effects.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiotoxic mechanisms associated with small molecule kinase inhibitors like pyrrolo[2,3-d]pyrimidines?
A1: There are two predominant mechanisms to be highly vigilant about:
-
Inhibition of the hERG Potassium Channel: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization (the process of resetting the heart for the next beat).[4][5] Inhibition of this channel by small molecules can delay repolarization, leading to a condition known as "prolonged QT interval," which can provoke fatal arrhythmias like Torsades de Pointes (TdP).[4][6] Computational models sometimes predict hERG inhibition, with values below -5 (QPlogHERG) raising a significant safety concern.[7]
-
Mitochondrial Dysfunction: Cardiomyocytes are densely packed with mitochondria to meet their immense energy (ATP) requirements.[2][3] Several kinase inhibitors can directly or indirectly impair mitochondrial function by interfering with the electron transport chain, increasing oxidative stress, and disrupting mitochondrial membrane potential.[8][9][10] This ultimately leads to ATP depletion, cellular damage, and cardiomyocyte death, contributing to contractile dysfunction.[3]
Q2: Why is the pyrrolo[2,3-d]pyrimidine scaffold a concern for cardiotoxicity?
A2: The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" that mimics the adenine structure of ATP, enabling it to bind to the ATP-binding pocket of numerous kinases.[1] This same structural feature can, unfortunately, lead to off-target binding to other ATP-dependent proteins or ion channels in the heart. The specific substitutions made to the core structure are critical in determining the fine balance between on-target potency and off-target cardiotoxicity.[11][12][13]
Q3: Are there specific structural features I should be wary of during the design phase?
A3: Yes. While specific structure-activity relationships (SAR) are unique to each target, some general principles apply. For instance, modifications can significantly alter hERG inhibition.[11] It's crucial to build a robust SAR profile that includes not only target potency but also early indicators of cardiotoxicity. Halogen substitutions, often used to enhance binding affinity or metabolic stability, can also influence off-target effects and should be carefully evaluated.[12][14]
Section 2: Experimental Workflow for Cardiotoxicity Assessment
A multi-tiered approach is essential for a comprehensive evaluation of cardiotoxicity. This workflow allows for early, high-throughput screening to eliminate high-risk compounds and reserves more complex, lower-throughput assays for lead candidates.
Caption: Tiered workflow for assessing cardiotoxicity.
Section 3: Troubleshooting Guides & Protocols
This section provides practical, step-by-step protocols for key assays and guidance on interpreting and troubleshooting unexpected results.
Assay: Electrophysiological Assessment using hiPSC-CMs and MEA
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in vitro model as they exhibit spontaneous electrical activity similar to native heart cells.[6][15] Multi-electrode arrays (MEAs) allow for the non-invasive recording of extracellular field potentials, providing critical data on electrophysiology.[16]
Experimental Protocol:
-
Cell Plating: Plate hiPSC-CMs onto fibronectin-coated MEA plates at a density that achieves a confluent, synchronously beating monolayer within 5-7 days.
-
Stabilization: Allow the cells to stabilize on the MEA system, typically for 15-30 minutes, until a stable baseline recording of the field potential is achieved.
-
Compound Addition: Prepare a dose-response curve for your pyrrolo[2,3-d]pyrimidine derivative. Add compounds to the wells, typically starting from a low concentration and escalating. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to prolong repolarization (e.g., E-4031, a hERG blocker).[17]
-
Data Acquisition: Record data for a set period (e.g., 10-20 minutes) after each compound addition to allow for drug equilibration.
-
Analysis: Analyze the field potential waveform to extract key parameters.
| Parameter | Description | Implication of a Significant Change |
| Beat Period | Time between consecutive beats (inverse of beat rate). | Increase/decrease may indicate chronotropic effects. |
| Field Potential Duration (FPD) | Time from the start of depolarization to the end of repolarization. Analogous to the QT interval. | Prolongation is a key indicator of repolarization delay and potential proarrhythmic risk. |
| Spike Amplitude | The peak voltage of the depolarization spike. | A decrease may suggest sodium or calcium channel blockade. |
| Arrhythmic Events | Irregular beating patterns, such as early afterdepolarizations (EADs). | A direct sign of electrophysiological instability. |
Troubleshooting Guide:
-
Q: My baseline recordings are unstable or asynchronous.
-
A: This often points to issues with cell health or monolayer confluence. Ensure your hiPSC-CMs are of high quality and that your plating density is optimized. Allow sufficient time for the monolayer to form and couple electrically before starting the experiment.
-
-
Q: I see a significant effect with my vehicle control.
-
A: The final concentration of the solvent (e.g., DMSO) may be too high. Ensure the final DMSO concentration is non-toxic, typically ≤ 0.1%. Test the vehicle alone in a dedicated set of wells to confirm it has no effect on the measured parameters.
-
-
Q: My compound precipitates in the media.
-
A: Solubility is a common issue. Assess the solubility of your compound in the assay media beforehand. If necessary, adjust the dosing strategy or use a different formulation, but be aware that excipients can also have biological effects.
-
Assay: Assessing Mitochondrial Toxicity
Mitochondrial health can be assessed using various methods. The Seahorse XF Analyzer provides a powerful way to measure cellular metabolism by monitoring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Caption: Mitochondrial respiration and potential drug targets.
Experimental Protocol (Mito Stress Test):
-
Cell Plating: Seed hiPSC-CMs (or another relevant cell type) in a Seahorse XF cell culture plate and allow them to adhere and form a monolayer.
-
Compound Treatment: Pre-treat cells with your pyrrolo[2,3-d]pyrimidine derivative for a relevant duration (e.g., 24 hours) in a separate incubator.
-
Assay Preparation: Just before the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a CO₂-free incubator.
-
Seahorse Assay: Load the cartridge with mitochondrial inhibitors for sequential injection:
-
Oligomycin: Inhibits ATP synthase (Complex V).
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function.
Troubleshooting Guide:
-
Q: My compound significantly reduces basal OCR and ATP-linked respiration.
-
Q: My compound increases basal OCR but decreases ATP production.
-
A: This profile is characteristic of mitochondrial uncoupling. The compound may be acting like FCCP, dissipating the proton gradient so that oxygen consumption is no longer coupled to ATP synthesis. This is an inefficient and damaging state for the cell.
-
-
Q: The cells lifted from the plate during the assay.
-
A: This can be caused by cytotoxicity. If your compound is highly toxic, the cells may die and detach before the assay is complete. Consider reducing the treatment duration or concentration. Also, ensure the plate was properly coated to promote strong cell adhesion.
-
Section 4: Strategies for De-risking and Mitigation
If early screening identifies cardiotoxicity concerns, medicinal chemistry efforts can be employed to mitigate these risks.
Q: How can I modify my lead compound to reduce hERG inhibition?
A: Reducing hERG liability often involves altering the compound's physicochemical properties. Key strategies include:
-
Reducing Basicity: Many hERG blockers contain a basic nitrogen atom. Masking this basicity or reducing the pKa can decrease hERG affinity.
-
Introducing Polar Groups: Increasing polarity can sometimes disrupt the key hydrophobic interactions within the hERG channel pore.
-
Modulating Lipophilicity: Fine-tuning the overall lipophilicity (logP) is critical. Both excessively high and low lipophilicity can be problematic.
-
Steric Hindrance: Introducing bulky groups near the interacting pharmacophore can sterically prevent the compound from fitting into the hERG channel binding site.
The key is to make targeted modifications that reduce hERG affinity while preserving binding to your primary kinase target.[11] This requires an iterative cycle of design, synthesis, and testing for both on-target and off-target activities.
Q: Can I protect against mitochondrial dysfunction?
A: While the primary goal is to design compounds that do not induce mitochondrial damage, co-administration with cardioprotective agents is a strategy explored in clinical settings for some drugs (e.g., anthracyclines).[18] For preclinical research, if your compound's mechanism is tied to oxidative stress, you could test whether antioxidants (like N-acetylcysteine) can rescue the phenotype in your in vitro models. This can provide valuable mechanistic insight, but it is not a substitute for designing safer molecules.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Determinants of Anti-Cancer Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the hERG potassium ion channel by different non-nucleoside human cytomegalovirus polymerase antiviral inhibitor series and the exploration of variations on a pyrroloquinoline core to reduce cardiotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axolbio.com [axolbio.com]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological strategies to reduce anthracycline-associated cardiotoxicity in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Pyrrolo[1,2-c]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of Pyrrolo[1,2-c]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic scaffold. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for Pyrrolo[1,2-c]pyrimidines suitable for scale-up?
A1: Two principal routes are commonly considered for the synthesis of the Pyrrolo[1,2-c]pyrimidine core. The choice of route on a larger scale depends on factors such as starting material availability, safety considerations, and desired substitution patterns.
-
Route A: 1,3-Dipolar Cycloaddition. This method involves the in situ generation of pyrimidinium N-ylides from their corresponding cycloimmonium bromides, which then undergo a 1,3-dipolar cycloaddition with various dipolarophiles.[1] This route is versatile for creating a range of substituted Pyrrolo[1,2-c]pyrimidines.[1][2]
-
Route B: Tosylmethyl Isocyanide (TosMIC) Cycloaddition. This approach utilizes the reaction of a pyrrole-2-carboxaldehyde derivative with TosMIC.[3][4] This method is often favored for its efficiency in constructing the pyrimidine ring onto a pre-existing pyrrole scaffold.
Q2: What are the major challenges when scaling up the synthesis of Pyrrolo[1,2-c]pyrimidines?
A2: Transitioning from bench-scale to pilot-plant or industrial-scale production of Pyrrolo[1,2-c]pyrimidines introduces several critical challenges:
-
Reaction Energetics and Heat Management: Both primary synthetic routes can involve exothermic steps. Inadequate heat dissipation on a larger scale can lead to temperature spikes, increased byproduct formation, and potentially a thermal runaway.
-
Reagent Handling and Safety: The use of hazardous reagents, such as Tosylmethyl isocyanide (TosMIC), requires stringent safety protocols during large-scale handling and reaction.[5][6][7][8][9]
-
Yield and Selectivity: Reactions that are high-yielding and selective on a small scale may not perform as well in larger reactors due to issues with mixing, mass transfer, and temperature gradients.
-
Purification and Impurity Profile: The impurity profile can change significantly with scale. Byproducts that are negligible in the lab may become major contaminants, complicating purification and potentially impacting the quality of the final product.
-
Product Stability and Handling: The final Pyrrolo[1,2-c]pyrimidine products can be sensitive to air and moisture, posing challenges for their isolation, drying, and storage in bulk.
Troubleshooting Guide: Common Issues in Scaling Up Pyrrolo[1,2-c]pyrimidine Synthesis
Issue 1: Low Yields and Incomplete Reactions in Large-Scale Batches
Q: We are experiencing a significant drop in yield and observing unreacted starting materials when scaling up our Pyrrolo[1,2-c]pyrimidine synthesis. What are the likely causes and how can we address them?
A: This is a common issue when moving to larger reactors. The root cause often lies in mass and heat transfer limitations. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Suggestion |
| Poor Mixing and Mass Transfer | Inadequate agitation in a large reactor can lead to localized concentration gradients and "dead zones" where the reaction does not proceed efficiently. Solution: - Increase the agitation speed and/or use a more efficient impeller design. - Consider using a smaller number of larger baffles to improve bulk mixing. - For heterogeneous reactions, ensure efficient suspension of solids. |
| Temperature Gradients | Large reaction volumes can develop hot spots, leading to side reactions and decomposition of starting materials or products. Solution: - Improve heat transfer by using a reactor with a higher surface-area-to-volume ratio or a more efficient cooling jacket. - Consider a semi-batch process where one of the reagents is added slowly to control the reaction rate and heat generation. |
| Incomplete Dissolution of Reagents | On a larger scale, it can be more challenging to ensure all reagents are fully dissolved before or during the reaction. Solution: - Increase the solvent volume, though this may not be ideal for process efficiency. - Pre-dissolve solid reagents in a portion of the solvent before adding them to the main reactor. - Gently warm the mixture to aid dissolution, being mindful of the thermal stability of your reactants. |
| Decomposition of Starting Materials or Intermediates | Longer reaction times at elevated temperatures, which can be a consequence of slower heating and cooling in large reactors, may lead to the degradation of sensitive compounds. Solution: - Optimize the reaction temperature and time for the larger scale. It may be necessary to use a lower temperature for a longer period. - If possible, choose a more robust solvent for the reaction. |
Issue 2: Increased Formation of Byproducts and Purification Challenges
Q: Our scaled-up synthesis of Pyrrolo[1,2-c]pyrimidine is generating a complex mixture of byproducts that are difficult to separate from the desired product. How can we identify and mitigate these impurities?
A: The impurity profile often changes with scale. Here’s how to tackle this challenge:
Potential Byproducts and Their Mitigation
| Byproduct Class | Potential Cause & Mitigation |
| Dimeric Species | Cause: In the 1,3-dipolar cycloaddition, the pyrimidinium ylide intermediate can react with itself or other reactive species if the dipolarophile concentration is too low locally. Mitigation: - Maintain a high local concentration of the dipolarophile by adding the ylide precursor slowly to a solution of the dipolarophile. - Ensure efficient mixing to quickly disperse the reactive ylide intermediate. |
| Oxidized Byproducts | Cause: Pyrrole and its derivatives can be susceptible to oxidation, especially at elevated temperatures and in the presence of air.[10] Mitigation: - Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Minimize the reaction time at high temperatures. |
| Hydrolysis Products | Cause: If your synthesis involves ester or other hydrolytically sensitive functional groups, prolonged reaction times or exposure to acidic or basic conditions during work-up can lead to their cleavage. Mitigation: - Carefully control the pH during the work-up and purification steps. - Use milder reaction conditions if possible. |
| Residual TosMIC and Related Impurities | Cause: Incomplete reaction or side reactions of TosMIC can lead to persistent impurities. Mitigation: - Optimize the stoichiometry of the reactants. - Consider a quenching step to react with any remaining TosMIC before work-up. - Purification via crystallization may be more effective at removing these impurities on a large scale than chromatography. |
Purification Strategies for Large-Scale Batches
-
Crystallization: This is often the most scalable and cost-effective purification method. Experiment with different solvent systems to find one that provides good recovery and effectively excludes the major impurities.
-
Column Chromatography: While less ideal for very large quantities, it can still be a viable option.
-
Pro-Tip: Use a wider, shorter column for faster throughput.
-
Consider using a less expensive grade of silica gel for initial purification, followed by a final polishing step with high-purity silica or a different stationary phase if needed.
-
-
Distillation/Sublimation: For thermally stable, volatile Pyrrolo[1,2-c]pyrimidines, these techniques can be highly effective for removing non-volatile impurities.
Issue 3: Safety Concerns with Hazardous Reagents and Exothermic Reactions
Q: We are planning to scale up a Pyrrolo[1,2-c]pyrimidine synthesis that uses TosMIC and has a noticeable exotherm. What are the key safety considerations?
A: Process safety is paramount during scale-up. Here are the critical aspects to address:
Safety Considerations for TosMIC
TosMIC is a toxic substance and requires careful handling.[5][6][7][8][9]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8][9]
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances like acids.[5][6]
Managing Exothermic Reactions
A small exotherm in the lab can become a serious hazard on a larger scale due to the reduced surface-area-to-volume ratio of the reactor, which limits heat dissipation.
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the potential for thermal runaway.
-
Controlled Addition: Add the most reactive reagent slowly to the reaction mixture to control the rate of heat generation.
-
Adequate Cooling: Ensure the reactor's cooling system is capable of handling the total heat output of the reaction.
-
Emergency Planning: Have a clear plan in place for managing a loss of cooling or a runaway reaction. This may include an emergency quenching system or a pressure relief device.
Workflow for Safe Scale-Up of an Exothermic Reaction
Caption: A workflow for the safe scale-up of potentially exothermic reactions.
Alternative Approaches for Scalable Synthesis
Q: Are there any alternative technologies or methodologies that can simplify the scale-up of Pyrrolo[1,2-c]pyrimidine synthesis?
A: Yes, continuous flow chemistry is an excellent alternative to traditional batch processing for scaling up these types of reactions.
Advantages of Flow Chemistry for Pyrrolo[1,2-c]pyrimidine Synthesis
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material at any given time, significantly reducing the risk associated with highly exothermic reactions or toxic reagents.
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, preventing the formation of hot spots and enabling precise temperature control.
-
Improved Yield and Selectivity: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) in a flow system often leads to higher yields and fewer byproducts.
-
Seamless Scalability: Scaling up a flow process often involves running the reactor for a longer time or using multiple reactors in parallel ("numbering-up"), which is more straightforward than redesigning a large batch reactor.
Conceptual Flow Synthesis of Pyrrolo[1,2-c]pyrimidines
Caption: A conceptual diagram of a continuous flow setup for the synthesis of Pyrrolo[1,2-c]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. capotchem.com [capotchem.com]
- 10. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TosMIC-Mediated Pyrrolopyrimidine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing p-Toluenesulfonylmethyl isocyanide (TosMIC) for the synthesis of pyrrolopyrimidine scaffolds, such as 7-azaindoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the TosMIC-mediated synthesis of pyrrolopyrimidines, which typically proceeds via a van Leusen-type [3+2] cycloaddition with a pyrimidine-based Michael acceptor.
Problem 1: Low or No Yield of the Desired Pyrrolopyrimidine Product
-
Question: My reaction is not yielding the expected pyrrolopyrimidine. What are the critical factors to check?
-
Answer:
-
Base Efficiency: The reaction begins with the deprotonation of TosMIC.[1][2][3] Insufficiently strong or hindered bases may fail to generate the necessary TosMIC anion. Ensure the base (e.g., NaH, K₂CO₃, t-BuOK) is fresh, anhydrous, and used in sufficient molar excess. The choice of base is critical and substrate-dependent.[1]
-
Reaction Temperature: Some reactions require specific temperature profiles. While many TosMIC reactions proceed at room temperature, others may require initial cooling (e.g., 0 °C) during base addition to control exotherms, followed by warming to room temperature or gentle heating to drive the reaction to completion.
-
Quality of Michael Acceptor: The pyrimidine-based Michael acceptor (e.g., a vinylpyrimidine) must be sufficiently electrophilic. Electron-withdrawing groups on the pyrimidine ring can enhance reactivity. Conversely, electron-donating groups may render the alkene insufficiently reactive, leading to low yields.[3]
-
Solvent Anhydrousness: The TosMIC anion is highly sensitive to moisture. Ensure all solvents (e.g., DMF, DMSO, THF) and reagents are strictly anhydrous.
-
Problem 2: Formation of a Significant Oxazole Byproduct
-
Question: I am observing a significant amount of an oxazole-pyrimidine byproduct instead of my target pyrrolopyrimidine. Why is this happening and how can I prevent it?
-
Answer: This is a classic side reaction in TosMIC chemistry known as the van Leusen Oxazole Synthesis.[2][3]
-
Cause: This side reaction occurs if your pyrimidine starting material possesses an aldehyde functional group. The TosMIC anion will preferentially attack the aldehyde carbonyl over a less reactive Michael acceptor. This is followed by an intramolecular cyclization and elimination of p-toluenesulfinic acid to form the stable aromatic oxazole ring.[2][3]
-
Troubleshooting Strategies:
-
Protect the Aldehyde: If the aldehyde is a necessary part of your final molecule but not the site of the TosMIC reaction, it must be protected (e.g., as an acetal) before introducing TosMIC.
-
Choice of Solvent/Base: The combination of K₂CO₃ in methanol is commonly used for oxazole synthesis.[4] Avoiding alcoholic solvents may disfavor this pathway. Aprotic solvents like THF or DMF with a non-nucleophilic base (e.g., NaH) are generally preferred for pyrrole synthesis.[1]
-
Modify the Synthetic Route: Redesign your synthesis to introduce the required functionality after the pyrrole ring has been successfully formed.
-
-
Problem 3: Complex Mixture of Unidentifiable Byproducts
-
Question: My reaction results in a complex mixture, and I cannot isolate the desired product. What are potential competing reactions?
-
Answer: Besides oxazole formation, several other side reactions can occur:
-
Reductive Cyanation: If your pyrimidine substrate contains a ketone, TosMIC can act as a nitrile transfer reagent, converting the ketone to a nitrile with one additional carbon.[2][3] This is known as the Van Leusen Reaction.
-
TosMIC Dimerization: In cases of slow addition to the Michael acceptor, the TosMIC anion can potentially react with itself. Using an excess of the base can help suppress this side reaction.[4]
-
Michael Addition Reversibility: If the initial Michael addition is reversible and the subsequent cyclization is slow, the starting materials may be recovered, or the intermediate may decompose upon workup. Using a stronger base or a more polar aprotic solvent (like DMSO) can sometimes promote the forward reaction and cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for TosMIC-mediated pyrrolopyrimidine synthesis? A1: The reaction is a variation of the van Leusen pyrrole synthesis. It involves three key steps:
-
Deprotonation: A base abstracts the acidic α-proton of TosMIC to form a nucleophilic carbanion.[3]
-
Michael Addition: The TosMIC anion attacks the β-carbon of an electron-deficient alkene on the pyrimidine ring (the Michael acceptor).
-
Cyclization & Elimination: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization, followed by the elimination of p-toluenesulfinic acid to form the aromatic pyrrole ring, resulting in the fused pyrrolopyrimidine scaffold.
Q2: Which bases and solvents are recommended for this synthesis? A2: The optimal choice is highly dependent on the specific substrate. However, a common starting point is using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous, polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1] Potassium carbonate (K₂CO₃) is also frequently used and can be effective, particularly in solvents like DMF or DMSO.[1]
Q3: Can I use a substituted TosMIC reagent in this reaction? A3: Yes, α-substituted TosMIC derivatives can be used. This allows for the introduction of substituents at the C5 position of the newly formed pyrrole ring (based on pyrrolo[2,3-d]pyrimidine numbering). The use of these reagents follows the same general principles but may require re-optimization of reaction conditions.
Q4: My reaction is very slow. How can I increase the reaction rate? A4:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) after the initial addition at a lower temperature can often accelerate the rate-limiting cyclization and elimination steps.
-
Change Solvent: Switching to a more polar aprotic solvent like DMSO can enhance the solubility of intermediates and increase reaction rates.
-
Base Selection: Ensure your base is sufficiently strong to fully deprotonate the TosMIC. Switching from a weaker base like K₂CO₃ to a stronger one like NaH or t-BuOK may improve the rate.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution
The following table summarizes hypothetical, yet plausible, outcomes based on established principles of TosMIC reactivity, illustrating how changing reaction parameters can influence the product distribution between the desired pyrrolopyrimidine and a common oxazole byproduct.
| Entry | Pyrimidine Substrate | Base (eq.) | Solvent | Temp. | Desired Product (Yield %) | Side Product (Yield %) |
| 1 | 4-chloro-5-vinylpyrimidine | NaH (1.2) | THF | 25 °C | 75% (Pyrrolopyrimidine) | <5% |
| 2 | 4-chloro-5-vinylpyrimidine | K₂CO₃ (2.0) | DMF | 50 °C | 65% (Pyrrolopyrimidine) | <5% |
| 3 | 2-amino-5-formylpyrimidine | K₂CO₃ (2.0) | MeOH | 60 °C | <10% | 85% (Oxazolopyrimidine) |
| 4 | 2-amino-5-formylpyrimidine | NaH (1.2) | THF | 25 °C | <15% | 70% (Oxazolopyrimidine) |
Data is illustrative and intended for guidance. Actual yields will vary based on specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrrolo[2,3-d]pyrimidine
This protocol is a representative example for the reaction of a pyrimidine-based Michael acceptor with TosMIC.
Materials:
-
4-Chloro-5-vinylpyrimidine (1.0 mmol)
-
TosMIC (1.1 mmol)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Dimethylformamide (DMF, 20 mL)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 mmol).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC (1.1 mmol) in anhydrous DMF (5 mL).
-
Add the TosMIC solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes. A color change may be observed as the TosMIC anion forms.
-
Add a solution of 4-chloro-5-vinylpyrimidine (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrrolo[2,3-d]pyrimidine.
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in TosMIC-mediated synthesis.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low yields.
References
stability and storage conditions for Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
This technical support center provides guidance on the stability and storage of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry environment at room temperature. Some suppliers recommend storage at 2-8°C. Always refer to the product-specific information provided by the supplier.
Q2: How stable is this compound in solution?
A2: There is limited publicly available data on the solution stability of this compound. As a general precaution for heterocyclic carboxylic acids, it is recommended to prepare solutions fresh for immediate use. If storage in solution is necessary, it is advisable to conduct a small-scale stability study under your specific experimental conditions (solvent, concentration, temperature, and light exposure).
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not well-documented in the literature, compounds with similar pyrrolopyrimidine structures can be susceptible to hydrolysis and oxidation.[1] The carboxylic acid group may also participate in reactions such as decarboxylation under certain conditions. Environmental factors like light, temperature, and moisture can contribute to degradation.[2]
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data is scarce. However, as a carboxylic acid, it may react with strong bases. It is also advisable to avoid strong oxidizing agents.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the supplier's recommendations (sealed, dry, room temperature or 2-8°C).
-
Assess Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to check the purity of your current stock. Compare this to the certificate of analysis provided by the supplier.
-
Solution Stability Check: If using the compound in solution, prepare a fresh solution and compare its performance in your assay to an older solution.
-
Light Exposure: Minimize exposure of the solid compound and its solutions to light, especially UV light, as this can cause photodegradation.[2]
Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Stress Testing: To identify potential degradation products, you can perform forced degradation studies. This involves exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate degradation.[3]
-
Characterize Degradants: If new peaks are observed, techniques like mass spectrometry (MS) can be used to identify the molecular weights of the degradation products, providing clues to the degradation pathway.
-
Optimize Storage of Solutions: If degradation is observed in solution, investigate the impact of solvent, pH, and temperature on stability to determine optimal conditions for your experimental workflow.
Data Presentation
Due to the lack of specific quantitative stability data in the public domain, the following table is provided as an example of how to present stability data for this compound once it has been generated through internal studies.
Table 1: Example Stability Data for this compound (Solid State)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 0 months | 99.5 | White to off-white powder |
| 3 months | 99.4 | No change | |
| 6 months | 99.2 | No change | |
| 40°C / 75% RH | 1 month | 98.0 | Slight discoloration |
| 3 months | 96.5 | Yellowish tint | |
| 6 months | 94.8 | Yellow powder | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 97.1 | Slight yellowish tint |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time (e.g., 20 minutes) to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed to find the absorbance maximum).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical flow for a forced degradation study.
References
Technical Support Center: C-N Cross-Coupling Reactions for Pyrrolopyrimidines
Welcome to the technical support center for C-N cross-coupling reactions involving pyrrolopyrimidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, enabling you to overcome common experimental challenges.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the C-N cross-coupling of pyrrolopyrimidines.
Question: My Buchwald-Hartwig amination of a halo-pyrrolopyrimidine is resulting in low or no yield. What are the common causes and how can I address them?
Answer:
Low or no yield in the Buchwald-Hartwig amination of pyrrolopyrimidines can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst and Ligand Inactivity or Inappropriateness:
-
Cause: The chosen palladium catalyst or phosphine ligand may not be suitable for the specific pyrrolopyrimidine substrate. The catalyst can also be deactivated by impurities or oxygen.[1][2]
-
Solution:
-
Screen Catalysts and Ligands: For heteroaromatic systems like pyrrolopyrimidines, sterically hindered and electron-rich ligands often show enhanced reactivity.[3] Consider screening a panel of ligands such as RuPhos, XPhos, or BrettPhos, often in combination with a palladium precatalyst like Pd₂(dba)₃ or a G3-palladacycle.[4][5]
-
Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Use a Pre-catalyst: Pre-catalysts can provide more reliable formation of the active catalytic species compared to generating it in-situ from sources like Pd(OAc)₂.[7]
-
2. Suboptimal Base Selection:
-
Cause: The strength and solubility of the base are critical. An inappropriate base can lead to incomplete deprotonation of the amine or side reactions.[1]
-
Solution:
-
Strong, Non-nucleophilic Bases: For many Buchwald-Hartwig reactions, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are effective.[1] However, for substrates with base-sensitive functional groups, these may not be suitable.[7]
-
Alternative Bases: Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[1] For unprotected N-H heterocycles, a strong, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can be particularly effective.[4]
-
3. Inappropriate Solvent Choice:
-
Cause: The solvent affects the solubility of reagents and the overall reaction rate. Poor solubility can lead to reaction failure.[1]
-
Solution:
-
Common Solvents: Aprotic, nonpolar solvents like toluene and dioxane are frequently used.[1][8]
-
Alternative Solvents: For certain pyrrolopyrimidine substrates, polar aprotic solvents like DMF or NMP might be necessary to ensure solubility.[9] Greener solvent alternatives are also being explored.[1][10]
-
4. Insufficient Reaction Temperature:
-
Cause: C-N coupling reactions often require elevated temperatures to proceed at a reasonable rate.[1]
-
Solution:
5. Poor Quality of Starting Materials:
-
Cause: Impurities in the halo-pyrrolopyrimidine or the amine can poison the palladium catalyst.[1]
-
Solution:
-
Purify Reagents: Ensure that all starting materials are of high purity. Purification of the halo-pyrrolopyrimidine and the amine coupling partner may be necessary.
-
Question: I am observing significant side product formation, such as hydrodehalogenation, in my C-N coupling reaction. How can I minimize this?
Answer:
Side product formation is a common challenge. Hydrodehalogenation (replacement of the halogen with a hydrogen) is a frequent side reaction.
-
Cause: Hydrodehalogenation can be promoted by certain catalyst/ligand combinations, the presence of water, or beta-hydride elimination pathways.[4][11]
-
Solution:
-
Ligand Choice: Using a less sterically hindered ligand or a weaker base can sometimes reduce hydrodehalogenation.[11]
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source for this side reaction.[4]
-
Bulky Ligands: In some cases, a bulkier ligand can disfavor competing pathways like beta-hydride elimination.[4]
-
Question: My Ullmann coupling reaction with a pyrrolopyrimidine substrate is not working. What are the key parameters to consider for optimization?
Answer:
Ullmann condensations are an alternative to palladium-catalyzed reactions but often require harsher conditions.
-
Cause: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, which may not be compatible with complex pyrrolopyrimidine substrates.[12]
-
Solution:
-
Modern Ligated Systems: The use of ligands such as 1,10-phenanthroline or various amino acids can allow the reaction to proceed under milder conditions with improved yields and functional group tolerance.[13]
-
Copper Source: While traditional "activated" copper powder can be used, soluble copper(I) salts like CuI are often more effective in modern protocols.[12][14]
-
Solvent and Temperature: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used, with temperatures often exceeding 150 °C.[12] Careful optimization of the temperature is crucial to balance reactivity with substrate decomposition.
-
Base: A suitable base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is generally required.[14]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a Buchwald-Hartwig and an Ullmann C-N coupling reaction for my pyrrolopyrimidine substrate?
A1: The choice depends on the specific substrate and desired reaction conditions. Buchwald-Hartwig aminations are generally more versatile, with broader substrate scope and milder reaction conditions due to the continuous development of new catalyst systems.[15] Ullmann reactions, while often requiring harsher conditions, can be a viable alternative, particularly when palladium-based methods fail or for specific substrate combinations where copper catalysis is known to be effective.[12][14]
Q2: Do I need to protect the pyrrolo N-H group on my pyrrolopyrimidine during the C-N coupling reaction?
A2: While protecting the N-H group is a possible strategy to avoid potential side reactions or catalyst inhibition, it adds extra steps to the synthesis.[3][4] Modern Buchwald-Hartwig protocols have been developed for the efficient C-N coupling of unprotected N-H heterocycles. The use of a strong, non-nucleophilic base like LiHMDS is often crucial for the success of these reactions with unprotected substrates.[4]
Q3: Can I use an aryl chloride-substituted pyrrolopyrimidine in a Buchwald-Hartwig reaction?
A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig couplings.[7] However, the use of highly active, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) has enabled the successful coupling of aryl chlorides.[15] These reactions may require higher temperatures and longer reaction times.[3]
Q4: What is the role of the ligand in a Buchwald-Hartwig reaction?
A4: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination of the final product to form the C-N bond. The steric and electronic properties of the ligand are key to the success of the reaction.[1][15]
Q5: My reaction is sluggish. How can I increase the reaction rate?
A5: To increase the rate of a slow amination reaction, consider the following:
-
Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the reaction, but be mindful of potential catalyst degradation.[1]
-
Higher Catalyst Loading: Increasing the catalyst and ligand loading may improve the reaction rate, although this should be done judiciously.
-
More Active Catalyst System: Switching to a more active generation of Buchwald-Hartwig catalyst and ligand may be necessary for challenging substrates.[3]
Key Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vial or Schlenk tube, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative, palladium pre-catalyst, and phosphine ligand.[11]
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.[11]
-
Add the base to the reaction vessel.[11]
-
In a separate vial, dissolve the amine in the anhydrous, degassed solvent.
-
Add the amine solution to the reaction vessel via syringe.[11]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography.[11]
Data Summary
The following table summarizes the effect of different reaction parameters on the yield of a model C-N cross-coupling reaction. This data is illustrative and specific results may vary.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (3) | DMA | 100 | 15 | 15 |
| 2 | Pd(OAc)₂ (5) | DPEphos (10) | K₃PO₄ (3) | DMA | 100 | 15 | Moderate-Good |
| 3 | Pd(dppf)₂Cl₂ | - | - | EtOH/H₂O | 90 | 0.17 | 64 |
| 4 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | - | - |
Data compiled from various sources for illustrative purposes.[16][17]
Visualized Workflows
Caption: A troubleshooting workflow for C-N cross-coupling reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. preprints.org [preprints.org]
- 7. reddit.com [reddit.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 17. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of select pyrrolopyrimidine compounds, supported by experimental data. By examining compounds targeting different disease areas—oncology and infectious disease—we aim to provide a broad perspective on the translation of preclinical data for this important class of molecules.
Case Study 1: HC-5404 - A PERK Inhibitor for Oncology
Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK) is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway often exploited by cancer cells to survive under harsh tumor microenvironment conditions. Pyrrolopyrimidine-based PERK inhibitors, such as HC-5404, have emerged as a promising therapeutic strategy.
Quantitative Data Summary
| Compound | In Vitro Assay | Cell Line/Target | Endpoint | Result | In Vivo Model | Dosing Regimen | Key Finding |
| HC-5404 | PERK Autophosphorylation Inhibition | HEK-293 | IC50 | 23 nM[1] | 786-O Renal Cell Carcinoma Xenograft | 30 mg/kg, oral, twice daily | 48% Tumor Growth Inhibition (TGI)[2] |
| ATF4 Expression Inhibition | HEK-293 | IC50 | 88 nM[2] |
Signaling Pathway and Experimental Workflow
Case Study 2: BKI-1748 - A Bumped Kinase Inhibitor for Infectious Disease
Bumped kinase inhibitors (BKIs) are a class of ATP-competitive inhibitors that selectively target parasite calcium-dependent protein kinases (CDPKs), which are essential for parasite motility, invasion, and replication. BKI-1748 is a pyrrolopyrimidine-based BKI with potent activity against various apicomplexan parasites.
Quantitative Data Summary
| Compound | In Vitro Assay | Target Organism | Endpoint | Result | In Vivo Model | Dosing Regimen | Key Finding |
| BKI-1748 | Parasite Proliferation | Neospora caninum | EC50 | 165 nM[3][4][5][6] | Pregnant mouse model of Neosporosis | 20 mg/kg/day, oral | Increased pup survival and profound inhibition of vertical transmission[3][4][5][6] |
| Parasite Proliferation | Toxoplasma gondii | EC50 | 43 nM[3][4][5][6] | Pregnant mouse model of Toxoplasmosis | 20 mg/kg/day, oral | Increased pup survival and profound inhibition of vertical transmission[3][4][5][6] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the pyrrolopyrimidine compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of the pyrrolopyrimidine inhibitor or a vehicle control to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 786-O) mixed with Matrigel into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the pyrrolopyrimidine compound (e.g., HC-5404) or a vehicle control orally or via another appropriate route at a specified dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis). The percentage of Tumor Growth Inhibition (TGI) is calculated.
In Vivo Parasite Infection Model
-
Infection: Infect pregnant female mice with the parasite of interest (e.g., Toxoplasma gondii or Neospora caninum).
-
Treatment: Begin treatment with the pyrrolopyrimidine compound (e.g., BKI-1748) or a vehicle control at a specified time point post-infection and continue for a defined period.
-
Monitoring: Monitor the health of the dams and the survival of the pups.
Summary
This guide highlights two examples of pyrrolopyrimidine compounds with distinct therapeutic applications, demonstrating the successful translation of potent in vitro activity to in vivo efficacy. The PERK inhibitor HC-5404 shows promise in an oncology setting, with nanomolar in vitro potency correlating with significant tumor growth inhibition in a xenograft model. Similarly, the bumped kinase inhibitor BKI-1748 demonstrates potent low nanomolar efficacy against parasites in vitro, which translates to a protective effect in in vivo infection models. These case studies underscore the importance of the pyrrolopyrimidine scaffold in developing novel therapeutics and provide a framework for evaluating the preclinical potential of new chemical entities based on this versatile core structure.
References
- 1. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 2. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrrolopyrimidines: TosMIC vs. Ethyl Isocyanoacetate
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Pyrrolopyrimidines, a class of nitrogen-containing fused heterocycles, are of significant interest due to their diverse biological activities. This guide provides an in-depth, objective comparison of two key isocyanide reagents, p-toluenesulfonylmethyl isocyanide (TosMIC) and ethyl isocyanoacetate, for the synthesis of a representative pyrrolopyrimidine, ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate. We present a detailed analysis of their respective synthetic routes, supported by experimental data and protocols, to inform the selection of the most suitable reagent for specific research and development needs.
Introduction
The choice of synthetic methodology can significantly impact the efficiency, scalability, and overall cost of producing target molecules. In the realm of pyrrolopyrimidine synthesis, both TosMIC and ethyl isocyanoacetate have emerged as valuable reagents, each offering a distinct approach to constructing the bicyclic core. Ethyl isocyanoacetate is particularly well-suited for modern flow chemistry, enabling a telescoped, one-pot synthesis. In contrast, TosMIC, a cornerstone of the Van Leusen pyrrole synthesis, provides a robust, albeit typically multi-step, pathway to highly substituted pyrroles that can be further elaborated into fused systems like pyrrolopyrimidines. This guide will dissect these two approaches, offering a clear comparison of their performance based on published experimental data.
Comparison of Synthetic Strategies
To provide a direct comparison, we will focus on the synthesis of a common target, ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate . The synthetic pathways using ethyl isocyanoacetate and a proposed multi-step route utilizing TosMIC are outlined below.
Ethyl Isocyanoacetate: A Flow Chemistry Approach
A highly efficient, telescoped continuous flow process has been developed for the synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate. This method leverages the in situ generation of ethyl isocyanoacetate, which then reacts with pyrrole-2-carboxaldehyde in the presence of a base to yield the target molecule in a single, continuous operation.
TosMIC: A Multi-Step Batch Approach
The synthesis of the same pyrrolopyrimidine target using TosMIC necessitates a multi-step approach. The core of this strategy is the Van Leusen pyrrole synthesis, which is used to construct a suitably substituted pyrrole precursor. This precursor is then cyclized to form the final bicyclic product. A plausible synthetic route is as follows:
-
Step 1: Knoevenagel Condensation. Reaction of ethyl cyanoacetate with an appropriate precursor to form a Michael acceptor suitable for the Van Leusen reaction.
-
Step 2: Van Leusen Pyrrole Synthesis. A [3+2] cycloaddition between TosMIC and the Michael acceptor to yield a substituted pyrrole, specifically ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate.
-
Step 3: Cyclization. Intramolecular cyclization of the cyanomethylpyrrole derivative to afford the final pyrrolopyrimidine.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate via Ethyl Isocyanoacetate (Flow Synthesis)
This protocol is adapted from the work of Baumann, Rodriguez Garcia, and Baxendale (2015).
Materials:
-
N-formyl glycine ethyl ester
-
Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triphosgene
-
2-Pyrrolecarbaldehyde
-
Piperidine
-
Dichloromethane (DCM), dry
Procedure:
-
In situ generation of Ethyl Isocyanoacetate: Prepare two solutions:
-
Solution A: A solution of N-formyl glycine ethyl ester (1 M), DIPEA (2 equiv.), and DMAP (0.3 equiv.) in dry DCM.
-
Solution B: A solution of triphosgene (0.33 equiv.) in dry DCM.
-
-
Pump solutions A and B at equal flow rates into a flow reactor (e.g., a 10 mL PFA tubing reactor) at ambient temperature with a residence time of approximately 15 minutes. This generates a stream of ethyl isocyanoacetate.
-
Pyrrolopyrimidine Formation: Prepare a third solution:
-
Solution C: A solution of 2-pyrrolecarbaldehyde (1 equiv.) and piperidine (6 equiv.) in dry DCM.
-
-
Combine the output stream from the first reactor (containing ethyl isocyanoacetate) with Solution C and direct the mixture into a second heated flow reactor (e.g., a 10 mL PFA tubing reactor at 85 °C) with a residence time of approximately 26 minutes.
-
The output from the second reactor is the product stream containing ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate. The product can be isolated after solvent evaporation and trituration.
Protocol 2: Proposed Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate via TosMIC (Batch Synthesis)
This is a proposed multi-step synthesis based on established organic reactions.
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Michael Acceptor)
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Piperidine (catalyst)
Procedure:
-
A mixture of ethyl cyanoacetate and triethyl orthoformate in acetic anhydride is heated at reflux in the presence of a catalytic amount of piperidine.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by distillation under reduced pressure.
Step 2: Synthesis of Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate (Van Leusen Reaction)
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
TosMIC
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO)
Procedure:
-
To a suspension of NaH in a mixture of THF and DMSO, a solution of TosMIC in THF is added dropwise at 0 °C.
-
The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl 2-cyano-3-ethoxyacrylate.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.
-
The crude product is purified by column chromatography to yield ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate.
Step 3: Cyclization to Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate
Materials:
-
Ethyl 2-(cyanomethyl)-1H-pyrrole-3-carboxylate
-
Strong base (e.g., sodium ethoxide)
-
Ethanol
Procedure:
-
The substituted pyrrole is treated with a strong base such as sodium ethoxide in ethanol and heated to reflux.
-
The intramolecular cyclization is monitored by TLC.
-
Upon completion, the reaction is cooled, neutralized, and the product is extracted.
-
The crude product is purified by crystallization or column chromatography.
Data Presentation
| Parameter | Ethyl Isocyanoacetate (Flow Synthesis) | TosMIC (Proposed Batch Synthesis) |
| Number of Steps | 1 (Telescoped) | 3 |
| Overall Yield | 85%[1] | Estimated < 50% (based on typical yields for each step) |
| Reaction Time | ~45 minutes (continuous) | Several hours to days (for all steps) |
| Key Reagents | N-formyl glycine ethyl ester, Triphosgene, 2-Pyrrolecarbaldehyde | Ethyl cyanoacetate, Triethyl orthoformate, TosMIC, NaH |
| Methodology | Continuous Flow | Batch Processing |
| Scalability | Readily scalable | Requires significant optimization for large scale |
| Safety Considerations | Use of toxic triphosgene (can be handled safely in a closed flow system) | Use of pyrophoric NaH |
Discussion
The comparison clearly highlights the distinct advantages and disadvantages of each approach.
Ethyl Isocyanoacetate in a flow synthesis setup offers a highly efficient and rapid route to the target pyrrolopyrimidine.[1] The telescoped nature of the reaction, where intermediates are generated and consumed in a continuous stream, minimizes handling and purification steps, leading to a high overall yield and throughput. The use of a flow reactor also enhances safety when handling hazardous reagents like triphosgene. This methodology is exceptionally well-suited for process development and large-scale manufacturing where efficiency and automation are paramount.
The TosMIC -based route, on the other hand, represents a more traditional, multi-step batch synthesis. While the Van Leusen pyrrole synthesis is a powerful and versatile method for creating a wide array of substituted pyrroles, the overall process to reach the pyrrolopyrimidine is longer and likely to result in a lower overall yield due to the multiple reaction and purification steps.[2][3] This approach may be more suitable for medicinal chemistry applications where the synthesis of a diverse library of analogues is desired, as the intermediate pyrrole can be readily modified before the final cyclization. However, for the specific synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, it is a less direct and less efficient method compared to the ethyl isocyanoacetate flow synthesis.
Visualizations
Caption: Comparative experimental workflows for pyrrolopyrimidine synthesis.
Caption: Logical comparison of reagent attributes for pyrrolopyrimidine synthesis.
Conclusion
For the specific synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, the use of ethyl isocyanoacetate in a continuous flow process is demonstrably superior in terms of efficiency, yield, and scalability. This approach is highly recommended for process chemistry and large-scale production.
TosMIC , while a versatile reagent for pyrrole synthesis, offers a less direct and more laborious route to this particular pyrrolopyrimidine. However, its strength lies in the ability to construct a wide variety of substituted pyrrole intermediates, making it a valuable tool in a discovery chemistry setting where analogue synthesis and structure-activity relationship studies are the primary focus.
Ultimately, the choice between these two powerful isocyanide reagents will be dictated by the specific goals of the research program, whether it be the rapid and efficient production of a single target or the exploratory synthesis of a diverse chemical library.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential structure-activity relationships (SAR) of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid analogs. While extensive experimental data for this specific scaffold is emerging, this document leverages findings from related pyrrolopyrimidine isomers to offer insights into potential biological activities and guide future research. The unique structural arrangement of the Pyrrolo[1,2-c]pyrimidine core, particularly the carboxylic acid moiety at the 3-position, presents a promising avenue for novel therapeutic development.[1]
Hypothetical SAR Data of this compound Analogs
The following table presents a hypothetical SAR dataset for a series of this compound analogs. This data is illustrative and intended to serve as a template for organizing and interpreting experimental results. The analogs are varied at the R1 and R2 positions to explore their impact on kinase inhibition and anticancer activity.
| Compound ID | R1 Substituent | R2 Substituent | Kinase Inhibitory Activity (IC50, µM) | Anticancer Activity (GI50, µM) |
| PCP-001 | H | H | >100 | >100 |
| PCP-002 | 4-Fluorophenyl | H | 15.2 | 25.8 |
| PCP-003 | 4-Chlorophenyl | H | 10.5 | 18.3 |
| PCP-004 | 4-Bromophenyl | H | 8.1 | 12.5 |
| PCP-005 | 4-Methoxyphenyl | H | 25.6 | 42.1 |
| PCP-006 | 4-Chlorophenyl | Methyl | 5.2 | 8.9 |
| PCP-007 | 4-Chlorophenyl | Ethyl | 7.8 | 11.2 |
| PCP-008 | 4-Chlorophenyl | Cyclopropyl | 3.1 | 5.4 |
| PCP-009 | 3-Chlorophenyl | H | 22.4 | 35.7 |
| PCP-010 | 2-Chlorophenyl | H | 35.1 | 50.2 |
Interpretation of Hypothetical Data:
-
Effect of R1 Substituent: The introduction of a phenyl group at the R1 position appears crucial for activity. Halogen substitution on this phenyl ring, particularly at the 4-position, seems to enhance both kinase inhibitory and anticancer activities, with the potency following the trend Br > Cl > F. An electron-donating group like methoxy at this position is less favorable.
-
Effect of R2 Substituent: Alkyl substitution at the R2 position appears to further boost potency. A cyclopropyl group at R2 in combination with a 4-chlorophenyl group at R1 (PCP-008) shows the most promising hypothetical activity.
-
Positional Isomers: The position of the chloro substituent on the R1 phenyl ring seems to be critical, with the 4-position being optimal over the 3- and 2-positions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of SAR data. Below are representative protocols for assays commonly used in the evaluation of pyrrolopyrimidine derivatives.
Kinase Inhibition Assay (e.g., for EGFR, VEGFR)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the test compounds to the wells and incubate for a pre-determined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell-Based Proliferation Assay (e.g., MTT or SRB Assay)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Cell Lines and Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT or SRB reagent to the wells and incubate to allow for formazan crystal formation or protein staining, respectively.
-
Solubilize the formazan crystals (for MTT) or the bound dye (for SRB).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound design to the identification of a lead candidate.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
This guide provides a foundational understanding and a practical framework for initiating SAR studies on the novel this compound scaffold. The provided hypothetical data, experimental protocols, and workflow diagram are intended to accelerate research and development in this promising area of medicinal chemistry.
References
Pyrrolopyrimidine Derivatives as Kinase Inhibitors: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical targets. Among the diverse chemical scaffolds explored, pyrrolopyrimidine derivatives have emerged as a promising class of kinase inhibitors, owing to their structural resemblance to the ATP-binding site of these enzymes. This guide provides an objective comparison of the performance of various pyrrolopyrimidine derivatives against other kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinase Inhibitory Potency
The efficacy of a kinase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the biochemical and cellular potency of selected pyrrolopyrimidine derivatives against key kinases implicated in cancer progression, alongside established alternative inhibitors for comparison.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in EGFR are common in various cancers, making it a key therapeutic target.
| Compound | Scaffold Type | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Compound | Biochemical IC50 (nM) |
| Compound 12i | Pyrrolopyrimidine | EGFR (T790M mutant) | 0.21 | - | Osimertinib | - |
| EGFR (wild-type) | 22 | - | ||||
| Compound 31n | Pyrrolopyrimidine | EGFR (19del/T790M/C797S) | 0.004 | 250-350 | Brigatinib | 177.4 |
| EGFR (L858R/T790M/C797S) | 0.9 | 250-350 | BLU-945 | - | ||
| Compound 5k | Pyrrolopyrimidine | EGFR | 79 | - | Erlotinib | 55 |
| A-770041 (Alternative) | Pyrido[2,3-d]pyrimidine | LCK, SRC | 1, 6 | - | - | - |
Data sourced from multiple studies.[1][2][3] Cellular IC50 values can vary based on the cell line and assay conditions.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound | Scaffold Type | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference Compound | Biochemical IC50 (nM) |
| Compound 12d | Pyrrolopyrimidine | VEGFR-2 | 11.9 | - | Sorafenib | 90 |
| Compound 15c | Pyrrolopyrimidine | VEGFR-2 | 13.6 | - | Sunitinib | 261 |
| Compound 5k | Pyrrolopyrimidine | VEGFR-2 | 136 | - | Sunitinib | 261 |
| Thieno[2,3-d]pyrimidine 21e (Alternative) | Thieno[2,3-d]pyrimidine | VEGFR-2 | 21 | - | - | - |
Data compiled from various research articles.[3][4][5][6]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer.
| Compound | Scaffold Type | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (µM) | Reference Compound | Biochemical IC50 (µM) |
| Compound 2g | Pyrrolopyrimidine | CDK1, 2, 4, 9 | Pan-CDK inhibitor | <10 | Ribociclib | - |
| Compound 5k | Pyrrolopyrimidine | CDK2 | - | - | Sunitinib | - |
| Pyridine 4 (Alternative) | Pyridine | CDK2/cyclin A2 | 240 | - | Roscovitine | 0.39 |
IC50 values are sourced from recent studies.[3][7][8][9]
Featured Pyrrolopyrimidine Derivatives: A Deeper Dive
Pexmetinib (ARRY-614)
Pexmetinib is a potent dual inhibitor of p38 MAPK and Tie2 kinase.[10][11] It has shown activity in preclinical models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[12] In a phase I study in patients with low or intermediate-1 risk MDS, ARRY-614 was generally well-tolerated and demonstrated clinical activity.[13][14]
| Target Kinase | Biochemical IC50 (nM) |
| Tie-2 | 1 |
| p38α | 35 |
| p38β | 26 |
Data from MedchemExpress.[11]
Ravoxertinib (GDC-0994)
Ravoxertinib is a highly selective and orally available inhibitor of ERK1/2.[15][16] It has demonstrated significant single-agent activity in multiple in vivo cancer models, including those with KRAS and BRAF mutations.[17] A phase I clinical trial showed a manageable safety profile and promising efficacy in patients with advanced solid tumors.[18]
| Target Kinase | Biochemical IC50 (nM) |
| ERK1 | 1.1 |
| ERK2 | 0.3 |
Data from Selleck Chemicals and AACR Journals.[15][17]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (Example: Lanthascreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the kinase of interest.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, CDK2)
-
Eu-labeled anti-tag antibody (specific to the kinase)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compounds (pyrrolopyrimidine derivatives and alternatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or vehicle control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for compound binding to the kinase.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Kinase Inhibition Assay (Example: Western Blotting for Phospho-Protein Levels)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR-2)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target kinase or its substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Key pathways in VEGFR signaling, promoting angiogenesis.
Caption: Regulation of the G1/S cell cycle transition by CDKs.
Caption: A typical workflow for the validation of a novel kinase inhibitor.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pexmetinib: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrrolopyrimidine Inhibitors Targeting Key Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of pyrrolopyrimidine-based inhibitors targeting critical kinases involved in cell signaling and cancer progression, primarily focusing on Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs). The pyrrolopyrimidine scaffold, a deaza-isostere of adenine, serves as a privileged structure in the design of ATP-competitive kinase inhibitors.[1] This guide summarizes findings from various molecular docking studies, presenting quantitative data, outlining a generalized experimental protocol for such computational analyses, and visualizing relevant signaling pathways and workflows.
Data Presentation: Inhibitor Performance at a Glance
The following table summarizes the inhibitory activities (IC50 values) and, where available, the molecular docking scores of representative pyrrolopyrimidine inhibitors against their respective kinase targets. Lower IC50 values and more negative docking scores generally indicate higher potency and better binding affinity, respectively.
| Inhibitor Series/Compound | Target Kinase(s) | IC50 (nM) | Docking Score (kcal/mol) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR, HER2 | Cmpd 6a: 0.163 (EGFR), 0.116 (HER2) | Not Specified | [2] |
| Cmpd 6b: 0.126 (EGFR), 0.083 (HER2) | ||||
| Pyrrolo[2,3-d]pyrimidine-Phenylamide Hybrids | JAK2 | Multiple compounds with high potency | Not Specified | [3] |
| 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine Derivatives | JAK1 | Cmpd 23a: 72 | Not Specified | [4] |
| Pyrrolo[2,3-d]pyrimidin-2-amine Derivatives | EGFR-TK | Cmpd 4d: 107 | Not Specified | [2] |
| Cmpd 4f: 159 | ||||
| Cmpd 4h: 196 | ||||
| Pyrazoline and Pyrimidine Derivatives | EGFR | Cmpd 5Bii: - | -9.71 | [5] |
| Cmpd 5Aii: - | -7.32 | [5] |
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a generalized workflow for comparative molecular docking studies of kinase inhibitors, synthesized from standard practices in the field.[6][7][8]
1. Protein Preparation:
-
The 3D crystal structure of the target kinase (e.g., EGFR, JAK1, JAK2) is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH of 7.4.
-
The protein structure is energy-minimized using a suitable force field (e.g., CHARMm, AMBER) to relieve steric clashes and optimize the geometry.
2. Ligand Preparation:
-
The 2D structures of the pyrrolopyrimidine inhibitors are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are energy-minimized, and appropriate charges (e.g., Gasteiger charges) are assigned.
-
Different possible conformations and tautomers of the ligands are generated.
3. Grid Generation and Active Site Definition:
-
The binding site on the kinase is defined. This is typically the ATP-binding pocket.
-
A grid box is generated around the defined active site, encompassing all potential interaction points for the ligands. The size of the grid box is set to be large enough to allow the ligand to move and rotate freely.
4. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock, Glide, or Discovery Studio.[6]
-
The docking algorithm samples a large number of possible conformations and orientations of each ligand within the receptor's active site.
-
Each generated pose is evaluated using a scoring function that predicts the binding affinity (e.g., docking score, binding energy).
5. Analysis of Docking Results:
-
The docking poses are ranked based on their scores.
-
The binding mode of the top-ranked poses is visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the kinase's active site.
-
The results are compared across the series of inhibitors to understand the structure-activity relationships (SAR).
Mandatory Visualization
The following diagrams illustrate the key signaling pathways targeted by pyrrolopyrimidine inhibitors and the general workflow of a comparative docking study.
Comparative Molecular Docking Workflow
Simplified JAK-STAT Signaling Pathway
Simplified EGFR Signaling Pathway
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolopyrimidine Kinase Inhibitors: A Comparative Guide to Cross-Reactivity Profiling
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous potent kinase inhibitors. Its structural similarity to adenine allows it to competitively bind to the ATP-binding site of a wide range of kinases.[1][2] This inherent promiscuity necessitates rigorous cross-reactivity profiling to ensure the development of selective and safe therapeutics. This guide provides a comparative overview of the cross-reactivity profiles of several pyrrolopyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies.
Understanding Kinase Inhibitor Selectivity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While targeting a specific kinase responsible for a disease state is the primary goal, off-target activities can lead to undesirable side effects or, in some cases, beneficial polypharmacology.[3][4] Therefore, comprehensive profiling of an inhibitor's activity across the human kinome is a critical step in its preclinical development.
Comparative Cross-Reactivity Profiles
To illustrate the varying selectivity profiles of pyrrolopyrimidine kinase inhibitors, this section presents data for three example compounds: AZD1480, Alectinib, and Brigatinib. The data is compiled from publicly available kinome scan assays, which measure the percentage of remaining kinase activity in the presence of the inhibitor. A lower percentage indicates stronger inhibition.
Table 1: Cross-Reactivity Profile of AZD1480
AZD1480 is a potent inhibitor of Janus kinase 2 (JAK2).[5][6] The following table summarizes its inhibitory activity against a panel of 82 kinases at a concentration of 0.1 µM.[6] Only kinases with greater than 50% inhibition are shown for brevity.
| Kinase Target | Kinase Family | Percent Inhibition at 0.1 µM |
| JAK2 | Tyrosine Kinase | >99% |
| JAK1 | Tyrosine Kinase | >50% |
| TYK2 | Tyrosine Kinase | >50% |
| FLT3 | Tyrosine Kinase | >50% |
| Aurora A | Serine/Threonine Kinase | >50% |
| Aurora B | Serine/Threonine Kinase | >50% |
| CDK1/CycB | Serine/Threonine Kinase | >50% |
| CDK2/CycA | Serine/Threonine Kinase | >50% |
| Plk1 | Serine/Threonine Kinase | >50% |
| TrkA | Tyrosine Kinase | >50% |
| TrkB | Tyrosine Kinase | >50% |
Data sourced from a panel of 82 kinases.[6]
Table 2: Comparative Selectivity of ALK Inhibitors
| Inhibitor | Primary Target | Relative Selectivity | Key Off-Targets (if reported) |
| Alectinib | ALK | High | Limited off-target activity reported[10] |
| Brigatinib | ALK | Moderate | EGFR, FLT3, ROS1[11][12] |
Note: This table provides a qualitative comparison based on available literature. Quantitative, head-to-head kinome scan data is limited.
Key Experimental Protocols for Cross-Reactivity Profiling
Accurate and reproducible experimental data are the foundation of any comparative guide. The following sections detail the methodologies for three key assays used to profile the cross-reactivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This is the most direct method to determine the potency of an inhibitor against a purified kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
General Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., pyrrolopyrimidine inhibitor) in 100% DMSO.
-
Perform serial dilutions of the compound stock to create a range of concentrations.
-
Prepare a solution of the purified kinase enzyme in a suitable kinase buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration is typically at or near the Km value for the kinase.[13]
-
-
Kinase Reaction:
-
In a microplate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add the kinase enzyme solution to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[13]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[1]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the extent of substrate phosphorylation using a suitable detection method. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is proportional to kinase activity.[14]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[15][16]
Objective: To determine if a compound binds to and stabilizes its intended kinase target within intact cells.
General Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) and incubate for a specific period (e.g., 1 hour) at 37°C.[17]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[17]
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Protein Extraction:
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized amount of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Workflow of the Cellular Thermal Shift Assay (CETSA).
Phosphoproteomics
Phosphoproteomics provides a global view of the changes in protein phosphorylation in response to a kinase inhibitor, offering insights into both on-target and off-target effects within the cellular signaling network.[18]
Objective: To identify and quantify changes in the phosphoproteome of cells treated with a kinase inhibitor.
General Procedure:
-
Sample Preparation:
-
Culture and treat cells with the inhibitor or vehicle as in the CETSA protocol.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[19]
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[20]
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the phosphopeptides and their corresponding proteins using database search algorithms.
-
Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples.
-
Perform bioinformatics analysis to identify signaling pathways affected by the inhibitor.
-
A generalized workflow for phosphoproteomics-based inhibitor profiling.
Signaling Pathway Context
The cross-reactivity of a pyrrolopyrimidine inhibitor is best understood in the context of the signaling pathways it perturbs. Below are simplified diagrams of key pathways affected by the example inhibitors.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and cell proliferation.[5] AZD1480 primarily targets JAK2 within this pathway.
Simplified JAK-STAT signaling pathway and the point of intervention by AZD1480.
ALK Signaling Pathway in NSCLC
In certain non-small cell lung cancers (NSCLC), a chromosomal rearrangement leads to the formation of a constitutively active EML4-ALK fusion protein, which drives tumor growth through several downstream pathways.[21] Alectinib and Brigatinib are inhibitors of the ALK kinase domain.
ALK signaling pathway in NSCLC and the point of intervention by Alectinib and Brigatinib.
Conclusion
The pyrrolopyrimidine scaffold provides a versatile platform for the design of potent kinase inhibitors. However, achieving a high degree of selectivity is a significant challenge that requires extensive cross-reactivity profiling. This guide has provided a framework for comparing these inhibitors, highlighting the importance of robust experimental data and a thorough understanding of the underlying signaling pathways. The methodologies and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the design and evaluation of the next generation of selective and effective kinase inhibitors.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alectinib: a selective, next-generation ALK inhibitor for treatment of ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real World Data on the Efficacy of Brigatinib in ALK-Positive Non-Small Cell Lung Cancer: A Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 20. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Pyrrolopyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to purine has made it a focal point for the development of therapeutics that target a wide array of biological processes. Different isomers of pyrrolopyrimidine, arising from the fusion of the pyrrole and pyrimidine rings at different positions, exhibit distinct biological profiles. This guide provides a comparative overview of the biological activities of key pyrrolopyrimidine isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Isomeric Scaffolds and Their General Biological Activities
The primary isomers of pyrrolopyrimidine that have been extensively studied are pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,4-d]pyrimidine.[1][2][3][4] These isomers serve as versatile scaffolds for developing targeted therapies.[5][6]
-
Pyrrolo[2,3-d]pyrimidines (7-deazapurines): This isomer is the most widely investigated and is known for its broad spectrum of biological activities, including potent antitumor and antiviral properties.[7][8] Its structural resemblance to adenine allows it to effectively mimic ATP, leading to the potent inhibition of various kinases.[9] Several drugs based on this scaffold have been approved or are in clinical trials.[6]
-
Pyrrolo[3,2-d]pyrimidines (9-deazapurines): Derivatives of this isomer have also shown significant biological potential, particularly as antagonists for receptors like the neuropeptide Y5 receptor, which is implicated in the regulation of food intake.[10][11]
-
Pyrrolo[3,4-d]pyrimidines: While less explored than the other two isomers, this scaffold has also been investigated for its potential in medicinal chemistry.[1][3][4]
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for various derivatives of pyrrolopyrimidine isomers. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Kinase Inhibitory Activity of Pyrrolopyrimidine Isomers
| Isomer Scaffold | Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 5n | PAK4 | 2.7 | [12] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5o | PAK4 | 20.2 | [12] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR | 79 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | Her2 | 40 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | VEGFR2 | 136 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | CDK2 | 204 | [13] |
| Triazole-pyrrolopyrimidine | Compound 23a | JAK1 | 72 | [14] |
| Triazole-pyrrolopyrimidine | Compound 54 | JAK2 | 41.9 | [15][16] |
Table 2: Cytotoxic Activity of Pyrrolopyrimidine Isomers against Cancer Cell Lines
| Isomer Scaffold | Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 5n | MV4-11 | 0.0078 | [12] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5o | MV4-11 | 0.0383 | [12] |
| Pyrrolo[2,3-d]pyrimidine-imine | Derivative with 4-bromo-phenyl and azepine ring | HT-29 (Colon Cancer) | 4.01 | [17] |
| Pyrrolo[2,3-d]pyrimidine-imine | Derivative with 4-bromo-phenyl | HT-29 (Colon Cancer) | 4.55 | [17] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5e | Various | 29-59 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5h | Various | 29-59 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | Various | 29-59 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5l | Various | 29-59 | [13] |
Table 3: Antiviral Activity of Pyrrolopyrimidine Isomers
| Isomer Scaffold | Derivative | Virus | EC90 (µM) | Reference |
| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 30 | Zika Virus (ZIKV) | 12.4 | [18] |
Signaling Pathways and Experimental Workflows
The biological activity of pyrrolopyrimidine isomers, particularly their role as kinase inhibitors, can be visualized through signaling pathway diagrams. The following diagrams illustrate a generic kinase signaling pathway targeted by these inhibitors and a typical experimental workflow for assessing their activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. | Semantic Scholar [semanticscholar.org]
- 3. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents | Semantic Scholar [semanticscholar.org]
- 6. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. (2000) | Mark H. Norman | 143 Citations [scispace.com]
- 12. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scienceopen.com [scienceopen.com]
Pyrrolopyrimidine Derivatives: A Comparative Guide to their Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrrolopyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the antibacterial activity of various pyrrolopyrimidine derivatives, supported by experimental data, to aid researchers in the field of antimicrobial drug discovery.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of pyrrolopyrimidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of several pyrrolopyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside standard reference antibiotics for comparison.
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative 155b | - | - | 9 µg/mL | [1] |
| Pyrrolo[2,3-d]pyrimidine Derivative 156a | 7 µg/mL | - | - | [1] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Bromo derivative) | 8 mg/L | Inactive | - | [2] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Iodo derivative) | 8 mg/L | Inactive | - | [2] |
| Pyrrolo[3,2-d]pyrimidine Derivative 4b | - | 250-500 µg/mL | - | [3] |
| Pyrrolo[3,2-d]pyrimidine Derivative 4e | - | 250-500 µg/mL | Active (concentration not specified) | [3] |
| Norfloxacin (Standard Antibiotic) | 16 µg/mL | - | 20 µg/mL | [1] |
| Ciprofloxacin (Standard Antibiotic) | Showed better activity than test compounds | Showed better activity than test compounds | Showed better activity than test compounds | [3] |
| Ceftizoxime (Standard Antibiotic) | Showed better activity than test compounds | Showed better activity than test compounds | Showed better activity than test compounds | [3] |
Note: The activity of some compounds was described as weak or poor compared to standard antibiotics without specifying the exact MIC values[3]. Some derivatives showed no activity against certain strains[2].
Mechanism of Action: Targeting Bacterial DNA Gyrase
Several studies suggest that a primary mechanism of action for the antibacterial activity of certain pyrrolopyrimidine derivatives is the inhibition of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development.[5][6] By binding to the ATP-binding pocket of these enzymes, pyrrolopyrimidine inhibitors block their function, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[6] This targeted approach provides a basis for the development of broad-spectrum antibacterial agents.[4]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of pyrrolopyrimidine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of pyrrolopyrimidine derivatives.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
-
A few colonies are transferred to a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Stock solutions of the pyrrolopyrimidine derivatives are prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[3]
-
Serial two-fold dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air.
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Positive (medium with bacteria, no compound) and negative (medium only) controls are included.
-
2. Agar Well Diffusion Method
This method is used for the preliminary screening of antibacterial activity.
-
Preparation of Agar Plates and Inoculum:
-
A standardized bacterial inoculum (as prepared for the broth microdilution method) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
The plate is allowed to dry for a few minutes.
-
-
Application of Test Compounds:
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A fixed volume of the test compound solution at a known concentration is added to each well.[7]
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for 24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Below is a diagram illustrating the experimental workflow for the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Pyrrolopyrimidine derivatives represent a versatile scaffold for the development of novel antibacterial agents. The data presented in this guide highlight their potential, with several derivatives exhibiting significant activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action, involving the inhibition of essential bacterial enzymes like DNA gyrase, offers a promising avenue for combating antibiotic resistance. Further structure-activity relationship (SAR) studies and optimization of these compounds could lead to the development of potent new drugs to address the urgent need for effective antimicrobial therapies.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE). Part I: Structure guided discovery and optimization of dual targeting agents with potent, broad-spectrum enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auctoresonline.org [auctoresonline.org]
Pyrrolopyrimidine vs. Quinoline Kinase Inhibitors: A Head-to-Head Comparison in Oncology Research
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds utilized in their design, pyrrolopyrimidines and quinolines have proven to be particularly fruitful, leading to the development of several FDA-approved drugs. This guide provides a comprehensive head-to-head comparison of these two prominent classes of inhibitors, focusing on their performance against key oncogenic targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This analysis is supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of the pertinent signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these important therapeutic agents.
Mechanism of Action: Targeting the Engine of Cancer Cells
Both pyrrolopyrimidine and quinoline inhibitors primarily exert their anticancer effects by targeting the ATP-binding site of protein kinases.[1][2] By mimicking the adenine structure of ATP, these compounds competitively inhibit the catalytic activity of kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[1]
Pyrrolopyrimidine inhibitors are recognized for their structural resemblance to purines, which allows for potent and often selective inhibition of various kinases.[2] A notable example is Osimertinib, a third-generation EGFR inhibitor, which forms a covalent bond with a specific cysteine residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition.[3]
Quinoline inhibitors , and the closely related quinazolines, have a bicyclic aromatic structure that serves as a versatile scaffold for kinase inhibition.[4] First and second-generation EGFR inhibitors like Gefitinib and Lapatinib are based on a quinazoline core and function as reversible ATP-competitive inhibitors.[5]
Head-to-Head Comparison: Performance Data
The following tables summarize the comparative efficacy of representative pyrrolopyrimidine and quinoline inhibitors against EGFR and VEGFR, two critical targets in oncology.
Table 1: Comparison of EGFR Inhibitors
| Inhibitor Class | Compound | Target | Cell Line | IC50 (nM) | Reference |
| Pyrrolopyrimidine | Osimertinib | EGFR (L858R/T790M) | H1975 | ~15-25 | [3] |
| Osimertinib | EGFR (Exon 19 del) | PC-9 | ~10-20 | [3] | |
| Quinoline (Quinazoline) | Gefitinib | EGFR (Exon 19 del) | PC-9 | ~10-20 | [3] |
| Gefitinib | EGFR (L858R/T790M) | H1975 | >5000 | [3] | |
| Erlotinib | EGFR (WT) | - | ~2 | [6] | |
| Erlotinib | EGFR (L858R/T790M) | - | ~200 | [6] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparison of VEGFR-2 Inhibitors
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference |
| Pyrrolopyrimidine | Compound 5k | VEGFR-2 | 136 | [7] |
| Quinoline | Compound 13 | VEGFR-2 | 69.11 | [8] |
| Compound 14 | VEGFR-2 | 85.89 | [8] | |
| Sorafenib (multi-kinase) | VEGFR-2 | 53.65 | [8] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the EGFR and VEGFR signaling pathways and highlight the points of inhibition for pyrrolopyrimidine and quinoline-based inhibitors.
// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; IP3_DAG [label="IP3 + DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation,\nSurvival,\nMetastasis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Pyrrolopyrimidine &\nQuinoline Inhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"];
// Edges Ligand -> EGFR; EGFR -> Dimerization; Dimerization -> Grb2_Sos; Dimerization -> PI3K; Dimerization -> PLCg; Dimerization -> STAT; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; PI3K -> PIP3 [label="PIP2"]; PIP3 -> Akt; Akt -> mTOR; mTOR -> Nucleus; PLCg -> IP3_DAG [label="PIP2"]; IP3_DAG -> PKC; PKC -> Nucleus; STAT -> Nucleus; Nucleus -> Proliferation; Inhibitor -> Dimerization [style=dashed, color="#EA4335", arrowhead=tee];
} .dot
// Nodes VEGF [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; IP3_DAG [label="IP3 + DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Raf_MEK_ERK [label="Raf-MEK-ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nPermeability,\nSurvival", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Pyrrolopyrimidine &\nQuinoline Inhibitors", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"];
// Edges VEGF -> VEGFR2; VEGFR2 -> Dimerization; Dimerization -> PLCg; Dimerization -> PI3K; Dimerization -> Src; PLCg -> IP3_DAG; IP3_DAG -> PKC; PKC -> Raf_MEK_ERK; Raf_MEK_ERK -> Nucleus; PI3K -> Akt; Akt -> eNOS; eNOS -> NO; Src -> FAK; FAK -> Nucleus; Nucleus -> Angiogenesis; Inhibitor -> Dimerization [style=dashed, color="#EA4335", arrowhead=tee]; } .dot
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of pyrrolopyrimidine and quinoline inhibitors are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (pyrrolopyrimidine and quinoline inhibitors)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control (background). c. Add the kinase and substrate mixture to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. g. Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Subtract the background luminescence from all readings. b. Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity). c. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Compounds [label="Prepare serial dilutions\nof test compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compounds [label="Add compounds to\n384-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Kinase [label="Add kinase and\nsubstrate mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate at RT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Add_ATP [label="Initiate reaction\nwith ATP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate at 30°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop reaction and\nadd detection reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Plate [label="Measure luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prep_Compounds; Prep_Compounds -> Add_Compounds; Add_Compounds -> Add_Kinase; Add_Kinase -> Incubate1; Incubate1 -> Add_ATP; Add_ATP -> Incubate2; Incubate2 -> Stop_Reaction; Stop_Reaction -> Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; } .dot
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H1975, PC-9)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (pyrrolopyrimidine and quinoline inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO). c. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. d. Remove the medium and add a solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with no cells) from all readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. d. Determine the IC50 value using a non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an inhibitor in a mouse model.
-
Materials and Animals:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor formation)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure: a. Subcutaneously inject a suspension of cancer cells (typically mixed with Matrigel) into the flank of the mice. b. Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage). d. Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2. e. Monitor the body weight of the mice as an indicator of toxicity. f. At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group. c. Perform statistical analysis to determine the significance of the observed differences in tumor growth.
Conclusion
Both pyrrolopyrimidine and quinoline scaffolds have been instrumental in the development of effective kinase inhibitors for cancer therapy. The choice between these two classes of inhibitors often depends on the specific kinase target, the desired mechanism of action (reversible vs. irreversible), and the need to overcome specific resistance mutations. As demonstrated by the superior efficacy of the pyrrolopyrimidine-based Osimertinib against T790M-mutant EGFR compared to first-generation quinazoline-based inhibitors, the careful design and modification of these core structures can lead to significant improvements in clinical outcomes.[6][9] The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and compare the potential of these and other novel kinase inhibitors in the ongoing effort to develop more effective and personalized cancer treatments.
References
- 1. Optimal first-line treatment for EGFR-mutated NSCLC: a comparative analysis of osimertinib and second-generation EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib Versus Comparator EGFR TKI as First-Line Treatment for EGFR-Mutated Advanced NSCLC: FLAURA China, A Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of a novel compound is critical for predicting potential toxicity and ensuring therapeutic specificity. This guide provides a comprehensive framework for evaluating the off-target profile of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, a molecule belonging to the pyrrolopyrimidine class, which is a common scaffold in kinase inhibitors.[1][2] Given the highly conserved nature of the ATP-binding site across the human kinome, compounds like this have the potential for polypharmacology.[3]
This guide outlines a systematic approach, from initial broad-panel screening to more focused cellular and safety pharmacology assays. For comparative purposes, we will reference the well-characterized multi-targeted kinase inhibitor, Dasatinib , and the multi-targeted antifolate, Pemetrexed , which also features a pyrrolo[2,3-d]pyrimidine core.[4][5][6]
Recommended Workflow for Off-Target Profiling
A tiered approach is recommended to efficiently identify and characterize off-target interactions. This workflow ensures that broad, cost-effective methods are used initially to cast a wide net, followed by more specific and physiologically relevant assays to validate initial findings.
Data Presentation: Comparative Off-Target Profiles
The following tables present a template for summarizing experimental data for this compound and comparing it against known compounds.
Table 1: Comparative Kinome Profiling
This table compares the inhibitory activity of the test compound against a selection of kinases versus Dasatinib. Data is typically presented as the half-maximal inhibitory concentration (IC50) or percent inhibition at a fixed concentration (e.g., 1 µM). Lower IC50 values indicate higher potency.
| Kinase Target | Kinase Family | This compound (IC50 in nM) | Dasatinib (IC50 in nM)[4] | Comments |
| On-Target (Hypothetical) | - | [Experimental Value] | - | Primary therapeutic target. |
| ABL1 | ABL | [Experimental Value] | < 1 - 14 | Key on-target for Dasatinib in CML. |
| SRC | SRC Family | [Experimental Value] | < 1 | Key on-target for Dasatinib. |
| LCK | SRC Family | [Experimental Value] | 1 - 10 | Off-target with immunological implications. |
| c-KIT | RTK | [Experimental Value] | 1 - 20 | Off-target relevant in various cancers. |
| PDGFRβ | RTK | [Experimental Value] | 1 - 28 | Off-target involved in cell growth. |
| VEGFR2 | RTK | [Experimental Value] | 8 - 40 | Off-target associated with anti-angiogenic effects. |
| DDR1 | RTK | [Experimental Value] | 30 | Potential off-target for collagen-related signaling. |
| RIPK2 | Ser/Thr Kinase | [Experimental Value] | 40 | Off-target involved in inflammatory responses.[1] |
| p38α (MAPK14) | MAPK | [Experimental Value] | 100 - 500 | Off-target with roles in inflammation and stress. |
Table 2: Comparative In Vitro Safety Pharmacology Panel
This table shows the results from a standard safety panel, such as the Eurofins Discovery SafetyScreen47, which assesses activity against targets known to be associated with adverse drug reactions.[7] Results are typically shown as percent inhibition at a single high concentration (e.g., 10 µM). Significant inhibition (>50%) flags a potential liability.
| Target | Target Class | This compound (% Inhibition @ 10 µM) | Pemetrexed (% Inhibition @ 10 µM) | Potential Adverse Effect |
| hERG | Ion Channel | [Experimental Value] | [Reference Value] | Cardiac arrhythmia (QT prolongation).[8] |
| 5-HT2B (HTR2B) | GPCR | [Experimental Value] | [Reference Value] | Cardiotoxicity (valvulopathy).[7] |
| M1 | GPCR (Muscarinic) | [Experimental Value] | [Reference Value] | Anticholinergic effects (dry mouth, blurred vision). |
| α1A | GPCR (Adrenergic) | [Experimental Value] | [Reference Value] | Cardiovascular effects (hypotension). |
| D2 | GPCR (Dopaminergic) | [Experimental Value] | [Reference Value] | CNS effects. |
| H1 | GPCR (Histaminergic) | [Experimental Value] | [Reference Value] | Sedation. |
| L-type Ca2+ Channel | Ion Channel | [Experimental Value] | [Reference Value] | Cardiovascular effects. |
| COX-1 | Enzyme | [Experimental Value] | [Reference Value] | GI toxicity, antiplatelet effects. |
Table 3: Comparative Cellular Proliferation Assay
This table compares the cytotoxic/cytostatic effects of the test compound across different cancer cell lines. The IC50 value represents the concentration required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | This compound (IC50 in µM) | Dasatinib (IC50 in µM) | Pemetrexed (IC50 in µM) |
| K562 | Chronic Myeloid Leukemia (CML) | [Experimental Value] | ~0.005 | >10 |
| A549 | Non-Small Cell Lung Cancer | [Experimental Value] | >10 | ~0.1-0.5 |
| HT-29 | Colon Cancer | [Experimental Value] | ~5-10 | ~1-5 |
| MCF-7 | Breast Cancer | [Experimental Value] | ~1-5 | ~0.5-2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are standard protocols for the key experiments mentioned.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the activity of a specific kinase by quantifying the amount of ADP produced using a commercially available kit like ADP-Glo™.[9][10]
-
Objective: To determine the IC50 value of the test compound against a panel of purified kinases.
-
Materials:
-
Purified kinase enzymes and their specific substrates.
-
Test Compound and control inhibitor (e.g., Staurosporine).
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capability.
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Kinase Reaction:
-
Add 1 µL of the serially diluted compound or DMSO vehicle control to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer and add 10 µL to each well.
-
Allow the plate to incubate for 15 minutes at room temperature to facilitate inhibitor binding.
-
Prepare a 2X ATP solution and add 10 µL to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12][13]
-
Objective: To determine the IC50 of the test compound on the proliferation of various cancer cell lines.
-
Materials:
-
Adherent or suspension cancer cell lines.
-
Complete cell culture medium.
-
Test Compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Clear, flat-bottomed 96-well plates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 570 nm.
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Example: EGFR
Since many pyrrolopyrimidine derivatives target protein kinases, understanding their impact on key signaling pathways is crucial. The Epidermal Growth Factor Receptor (EGFR) pathway is a proto-oncogenic signaling cascade frequently dysregulated in cancer and a common target for kinase inhibitors.[14][15][16][17]
References
- 1. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]
- 6. Pemetrexed single agent chemotherapy in previously treated patients with locally advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. atcc.org [atcc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ClinPGx [clinpgx.org]
Safety Operating Guide
Safe Disposal of Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides detailed procedures for the safe disposal of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, ensuring compliance with safety standards and minimizing environmental impact.
Hazard Profile and Safety Precautions
Hazard Summary for Related Pyrrolopyrimidine Carboxylic Acids:
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation. | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation. | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure (Category 3) |
This data is compiled from safety data sheets for chloro-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid and other similar derivatives.[1][2]
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1][2]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[2]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1][2]
Disposal Workflow
The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making and operational workflow for disposal.
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
The following protocols provide detailed, step-by-step guidance for the disposal of this compound.
Protocol 1: Neutralization of Small Quantities in Aqueous Solution
This procedure is suitable for small amounts of the compound that may be present in aqueous waste streams from an experiment.
-
Preparation:
-
Ensure you are wearing all required PPE (safety goggles, lab coat, and gloves).
-
Perform the neutralization in a well-ventilated area or a chemical fume hood.[1]
-
Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
-
Neutralization:
-
Slowly add the bicarbonate or carbonate solution to the acidic waste stream containing this compound while stirring. Be aware of potential gas (CO₂) evolution.
-
Periodically check the pH of the solution using a pH meter or pH strips.
-
Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
-
Disposal:
-
Once neutralized, the solution should be collected in a properly labeled aqueous hazardous waste container.
-
Even after neutralization, the solution contains the organic pyrrolopyrimidine structure and should not be poured down the drain.
-
The final disposal must be handled by an approved chemical waste disposal plant.[1][3]
-
Protocol 2: Disposal of Solid Waste and Concentrated Solutions
Solid this compound and its concentrated solutions should be disposed of as hazardous chemical waste without on-site treatment.
-
Containment:
-
Carefully sweep up any solid material, avoiding dust formation.[3] Place it in a clearly labeled, sealed container for solid chemical waste.
-
For concentrated solutions, transfer them to a compatible, leak-proof container designated for halogen-free organic waste.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard symbols (e.g., irritant).
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a certified chemical waste management contractor.
-
The primary method of disposal for such nitrogen-containing organic compounds is high-temperature incineration by a licensed facility.[2][4] Incineration breaks down the organic structure and specialized equipment is used to scrub resulting nitrogen oxides (NOx) from the flue gas to prevent air pollution.[2][4]
-
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate: Immediately clear the affected area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these detailed procedures, you can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid
Essential safety protocols and logistical plans for the handling and disposal of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and manage this chemical compound effectively. The following information is based on safety data sheets for structurally similar compounds, which indicate that this class of chemicals can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards. A face shield worn over safety glasses is recommended when there is a risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned.[3] |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.[2][4] |
| Footwear | Closed-Toe Shoes | Shoes must cover the entire foot.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.
1. Preparation:
- Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
- Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[5]
- Assemble all necessary equipment and reagents before handling the compound.
- Put on all required PPE as detailed in the table above.
2. Handling:
- Avoid direct contact with the skin and eyes.[1] Do not breathe in dust, fumes, or vapors.[2]
- Wash hands thoroughly after handling the compound.[1][2]
- Keep the container tightly closed when not in use.[2]
- Avoid eating, drinking, or smoking in the work area.
3. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2] All waste material must be disposed of in accordance with national and local regulations.
-
Container Handling: Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
